4-(Perfluorooctyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F17N/c15-7(16,5-1-3-6(32)4-2-5)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-4H,32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTZVMUNYIDMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392660 | |
| Record name | 4-(Perfluorooctyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83766-52-3 | |
| Record name | 4-(Perfluorooctyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Heptadecafluorooctyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Perfluorooctyl)aniline CAS number and molecular weight
An In-Depth Technical Guide to 4-(Perfluorooctyl)aniline
This guide provides a comprehensive technical overview of this compound, a highly fluorinated aromatic amine of significant interest in advanced materials science and specialized chemical synthesis. The content herein is curated for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective application and innovation.
Core Compound Identification and Properties
This compound is a unique molecule characterized by the juxtaposition of a hydrophilic amino group on an aromatic ring and a dense, hydrophobic, and lipophobic perfluorinated alkyl chain. This amphipathic nature at a molecular level dictates its physical properties and reactivity profile.
Fundamental Identifiers
A precise understanding of any chemical substance begins with its fundamental identifiers. The following table summarizes the key identification parameters for this compound.
| Identifier | Value | Source |
| CAS Number | 83766-52-3 | [1][2] |
| Molecular Formula | C₁₄H₆F₁₇N | [1][2] |
| Molecular Weight | 511.18 g/mol | [1][2] |
| IUPAC Name | 4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | [1] |
| InChI Key | ZQTZVMUNYIDMJV-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The defining feature of this compound is its perfluorooctyl chain, which imparts properties distinct from typical anilines. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect and results in low polarizability, leading to weak intermolecular interactions.
-
Appearance: Typically a solid at room temperature.
-
Solubility: Due to its fluorinated tail, it exhibits low solubility in both aqueous and common organic solvents, a property critical for its application in creating non-stick or repellent surfaces.
-
Reactivity: The aniline core remains reactive. The amino group activates the aromatic ring toward electrophilic substitution, although this can be sterically hindered and electronically influenced by the bulky, electron-withdrawing perfluoroalkyl group.
Synthesis and Mechanistic Considerations
The synthesis of this compound is a non-trivial process, primarily due to the challenge of introducing a long perfluoroalkyl chain onto an aromatic ring. The choice of methodology is dictated by the desired yield, purity, and scalability.
Synthetic Workflow Overview
A common and effective route involves the reaction of aniline with a perfluoroalkyl iodide. This process leverages the reactivity of the aniline starting material under controlled conditions to achieve the desired substitution.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol: Direct Halogenation Approach
This protocol is a self-validating system; successful synthesis is confirmed by characterization methods that match the known data for the target compound.
Objective: To synthesize this compound from aniline and perfluoro-1-iodooctane.
Materials:
-
Aniline
-
Perfluoro-1-iodooctane
-
Suitable solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is thoroughly dried and purged with an inert gas (e.g., nitrogen) to prevent side reactions.
-
Reagent Addition: To the reaction vessel, add aniline and the chosen solvent (DMSO). Begin stirring to ensure a homogenous mixture.
-
Initiation: Gently heat the mixture to the desired reaction temperature (e.g., 80-100 °C). Once the temperature is stable, add the perfluoro-1-iodooctane, followed by the radical initiator (AIBN).
-
Causality Insight: The use of a radical initiator is crucial. The reaction does not proceed efficiently via simple nucleophilic substitution. AIBN generates free radicals upon heating, which facilitates the reaction between the electron-rich aniline and the perfluoroalkyl iodide.
-
-
Reaction Monitoring: Allow the reaction to proceed for several hours. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the reaction mixture.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature. The crude product can be isolated by extraction and washing to remove unreacted starting materials and solvent.
-
Purification: The isolated crude product is often a mixture. Purification via column chromatography on silica gel is typically required to obtain the pure this compound.
Analytical Characterization
Confirmation of the synthesis and assessment of purity requires robust analytical techniques.
Mass Spectrometry
Mass spectrometry is definitive for confirming the molecular weight.
-
Expected Molecular Ion Peak (M⁺): m/z ≈ 511.18. High-resolution mass spectrometry can confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation will typically show losses of fluorine atoms and cleavage of the perfluoroalkyl chain, providing structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic protons on the aniline ring will appear as a characteristic pattern in the aromatic region (typically 6.5-7.5 ppm). The N-H protons of the amino group will also be present, with a chemical shift that can vary depending on the solvent and concentration.
-
¹⁹F NMR: This is a critical technique for this molecule. The spectrum will show a series of complex multiplets corresponding to the different fluorine environments along the C₈F₁₇ chain. The terminal -CF₃ group will typically appear as a triplet.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons and the carbons of the perfluoroalkyl chain, which will be split due to coupling with fluorine.
Applications in Research and Development
The unique properties of this compound make it a valuable building block in several advanced applications.
-
Materials Science: It is used as a precursor for synthesizing fluorinated polymers and surfactants. These materials are highly sought after for creating superhydrophobic and oleophobic surfaces, with applications in self-cleaning coatings, stain-resistant textiles, and low-friction materials.
-
Pharmaceutical and Agrochemical Synthesis: The incorporation of a perfluoroalkyl group can significantly enhance the metabolic stability and bioavailability of drug candidates.[3] This compound serves as a key intermediate for introducing this moiety into complex bioactive molecules.[3]
-
Liquid Crystals: The rigid aniline core combined with the flexible yet bulky fluorinated chain makes it a candidate for the design of novel liquid crystalline materials.
Safety, Handling, and Storage
5.1. Hazard Identification
-
While specific toxicity data for this compound is limited, it should be handled with care, assuming it may be toxic and an irritant. Compounds containing perfluoroalkyl chains can be persistent in the environment.
5.2. Recommended Handling Procedures
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
5.3. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
References
Sources
Synthesis of 4-(Perfluorooctyl)aniline from perfluorooctyl iodide
An In-Depth Technical Guide to the Synthesis of 4-(Perfluorooctyl)aniline from Perfluorooctyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to this compound, a key intermediate in the development of fluorinated pharmaceuticals, agrochemicals, and advanced materials. The document delves into the core methodologies for constructing the C-C bond between the perfluorooctyl moiety and the aniline ring, with a primary focus on the transformation of perfluorooctyl iodide. Both classical and modern synthetic strategies are critically examined, including the venerable Ullmann condensation and contemporary photoredox catalysis. The guide is structured to provide not only detailed, step-by-step protocols but also the underlying mechanistic principles that govern these transformations. This dual approach is intended to empower researchers to not only replicate the described methods but also to innovate and adapt them for their specific research and development needs.
Introduction: The Significance of Fluorinated Anilines
The introduction of perfluoroalkyl chains into organic molecules can profoundly alter their physicochemical and biological properties. This compound (C₁₄H₆F₁₇N, MW: 511.18 g/mol ) is a prime example of a fluorinated building block that has garnered significant interest.[1] The highly lipophilic and electron-withdrawing nature of the perfluorooctyl group can enhance metabolic stability, binding affinity, and membrane permeability of bioactive compounds.[2] Consequently, this aniline derivative serves as a valuable precursor for:
-
Pharmaceuticals: Enhancing the efficacy and pharmacokinetic profiles of drug candidates.[1]
-
Agrochemicals: Improving the potency and environmental persistence of pesticides and herbicides.
-
Advanced Materials: Imparting unique properties such as hydrophobicity, oleophobicity, and thermal stability to polymers and coatings.[1]
This guide focuses on the synthesis of this compound, with perfluorooctyl iodide as the readily available starting material.
Synthetic Strategies: A Tale of Two Methodologies
The construction of the aryl-perfluoroalkyl bond presents unique challenges due to the distinct electronic properties of the perfluoroalkyl group. Historically, copper-mediated reactions have been the workhorse for this transformation. More recently, the advent of photoredox catalysis has opened up new, milder, and often more efficient avenues.
The Classical Approach: Ullmann Condensation
The Ullmann condensation, a copper-mediated cross-coupling reaction, has been a long-standing method for the synthesis of aryl-perfluoroalkyl compounds.[1] The traditional approach involves the reaction of a perfluoroalkyl iodide with an aryl halide in the presence of copper.
Mechanism: The reaction is believed to proceed through a single electron transfer (SET) mechanism.[1] Metallic copper acts as the electron donor, reducing the perfluorooctyl iodide to generate a highly reactive perfluorooctyl radical (C₈F₁₇•). This radical then undergoes homolytic aromatic substitution with the aniline derivative to form the desired product. The polar aprotic solvent, typically dimethyl sulfoxide (DMSO), plays a crucial role in stabilizing the radical intermediates and the copper species involved in the catalytic cycle.[1]
Diagram 1: Proposed Mechanism for Ullmann Condensation
Caption: Proposed radical mechanism for the copper-mediated Ullmann condensation.
The Modern Approach: Photoredox Catalysis
Visible-light photored-ox catalysis has emerged as a powerful and versatile tool in modern organic synthesis.[3] This methodology offers several advantages over traditional methods, including milder reaction conditions, the use of catalytic amounts of a photosensitizer, and often higher functional group tolerance.
Mechanism: In a typical photoredox cycle for perfluoroalkylation, a photocatalyst (e.g., an iridium complex or an organic dye like Rose Bengal) absorbs visible light and is excited to a higher energy state.[3][4] The excited photocatalyst can then engage in a single electron transfer (SET) event with the perfluorooctyl iodide. This process generates the perfluorooctyl radical, which then adds to the aniline ring. Subsequent oxidation and deprotonation steps lead to the formation of the final product and regeneration of the photocatalyst. The presence of a base, such as cesium carbonate, is often crucial for the deprotonation step and to facilitate the overall catalytic cycle.[4][5]
Diagram 2: Generalized Photoredox Catalytic Cycle
Caption: Simplified catalytic cycle for photoredox-mediated perfluoroalkylation.
Experimental Protocols
The following protocols are provided as detailed, step-by-step guides for the synthesis of this compound.
Protocol 1: Classical Ullmann Condensation
This protocol is adapted from established literature procedures for copper-mediated perfluoroalkylation.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Perfluorooctyl iodide | 545.96 | 5.46 g | 0.01 |
| 4-Iodoaniline | 219.01 | 1.46 g | 0.0067 |
| Copper powder | 63.55 | 1.28 g | 0.02 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 25 mL | - |
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add perfluorooctyl iodide (5.46 g, 0.01 mol), 4-iodoaniline (1.46 g, 0.0067 mol), and copper powder (1.28 g, 0.02 mol).
-
Add 25 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Place the reaction mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to 120°C with vigorous stirring for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (15:1) eluent system to afford this compound.[1]
Protocol 2: Visible-Light Photoredox Catalysis
This protocol is based on modern, photocatalytic methods for perfluoroalkylation of anilines.[4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Aniline | 93.13 | 0.5 mmol | 1.0 equiv. |
| Perfluorooctyl iodide | 545.96 | 0.75 mmol | 1.5 equiv. |
| Rose Bengal | 1017.64 | 0.01 mmol | 0.02 equiv. |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.0 mmol | 2.0 equiv. |
| Acetonitrile (MeCN) | 41.05 | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add aniline (0.5 mmol), perfluorooctyl iodide (0.75 mmol), Rose Bengal (0.01 mmol), and cesium carbonate (1.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 5 mL of anhydrous acetonitrile (MeCN) via syringe.
-
Place the reaction tube approximately 10 cm from a compact fluorescent lamp (CFL) or a blue LED lamp and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo and purify the residue by flash column chromatography on silica gel.
Characterization and Data
The successful synthesis of this compound can be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons of the aniline ring will appear in the range of δ 6.5-7.5 ppm. The -NH₂ protons will appear as a broad singlet. |
| ¹⁹F NMR | A complex multiplet pattern is expected for the perfluorooctyl chain, with characteristic signals for the CF₃ and CF₂ groups. |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the carbons of the perfluorooctyl chain will be observed. |
| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z = 511.022879.[1] |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine will be observed around 3350-3450 cm⁻¹.[1] Strong C-F stretching bands will be present in the region of 1100-1300 cm⁻¹. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield (Ullmann) | Incomplete reaction; deactivation of copper surface. | Extend reaction time; activate copper powder with dilute HCl prior to use. |
| Low Yield (Photoredox) | Inefficient light absorption; degradation of photocatalyst. | Ensure the reaction vessel is close to the light source; use a degassed solvent. |
| Side Product Formation | Dimerization of aniline; over-reduction or -oxidation. | Adjust stoichiometry of reagents; screen different solvents or bases. |
| Difficult Purification | Co-elution of starting materials or byproducts. | Optimize the eluent system for column chromatography; consider preparative HPLC. |
Conclusion and Future Outlook
The synthesis of this compound from perfluorooctyl iodide can be successfully achieved through both classical Ullmann condensation and modern photoredox catalysis. While the Ullmann reaction is a robust and well-established method, photoredox catalysis offers a milder and potentially more efficient alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and functional group tolerance of the substrate.
Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. This may include the use of earth-abundant metal catalysts, organocatalysts with improved quantum yields, and flow chemistry setups for continuous production. The continued development of novel synthetic methodologies for the introduction of perfluoroalkyl groups will undoubtedly accelerate the discovery and development of new molecules with enhanced properties for a wide range of applications.
References
-
Barata-Vallejo, S., Yerien, D. E., & Postigo, A. (2015). Benign Perfluoroalkylation of Aniline Derivatives through Photoredox Organocatalysis under Visible-Light Irradiation. European Journal of Organic Chemistry, 2015(36), 7869–7875. [Link]
-
Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives - CONICET. (n.d.). Retrieved January 21, 2026, from [Link]
-
Barata-Vallejo, S., et al. (2015). Benign Perfluoroalkylation of Aniline Derivatives through Photoredox Organocatalysis under Visible-Light Irradiation. ResearchGate. [Link]
-
Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds - Semantic Scholar. (2023, January 2). Retrieved January 21, 2026, from [Link]
-
Visible-light-driven Ir-catalyzed perfluoroalkylation of aniline... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
-
Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments : JoVE, (107), 53789. [Link]
-
Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Buy this compound | 83766-52-3 [smolecule.com]
- 2. BJOC - Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Benign Perfluoroalkylation of Aniline Derivatives through Photoredox Organocatalysis under Visible‐Light Irradiation / European Journal of Organic Chemistry, 2015 [sci-hub.ist]
An In-Depth Technical Guide to the Spectroscopic Data of 4-(Perfluorooctyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Perfluorooctyl)aniline is a unique aromatic amine featuring a hydrophilic aniline head and a hydrophobic and lipophobic perfluorooctyl tail. This amphipathic nature, conferred by the highly fluorinated alkyl chain, imparts distinct physicochemical properties that are of significant interest in materials science, surfactant chemistry, and as a potential building block in the synthesis of novel pharmaceutical compounds and agrochemicals. The robust carbon-fluorine bonds contribute to high thermal and chemical stability, making its derivatives suitable for applications in demanding environments.
Molecular Structure and Key Spectroscopic Correlation Points
The molecular structure of this compound consists of a p-substituted benzene ring with an amino group (-NH₂) and a perfluorooctyl chain (-(CF₂)₇CF₃). The key areas for spectroscopic analysis are the aromatic protons and carbons, the amino group, and the distinct fluorine environments along the perfluorooctyl chain.
Caption: Molecular structure of this compound with key atoms labeled for spectroscopic correlation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, with ¹H, ¹³C, and ¹⁹F NMR providing complementary information.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing signals only for the aromatic and amine protons. The aromatic protons will likely appear in the 6.5-7.5 ppm region.[1] The protons ortho to the electron-donating amino group are expected to be upfield relative to the protons meta to it. The spectrum would likely present as two doublets, characteristic of a 1,4-disubstituted benzene ring. The amine protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 6.7 | Doublet | Aromatic Protons (ortho to -NH₂) |
| ~ 7.3 | Doublet | Aromatic Protons (meta to -NH₂) |
| Variable (broad) | Singlet | Amine Protons (-NH₂) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the strong electronegativity of fluorine, the carbons of the perfluorooctyl chain will exhibit complex splitting patterns due to C-F coupling. Decoupling of both ¹H and ¹⁹F would be necessary to obtain singlets for each carbon, which can be challenging. The aromatic region will show four distinct signals for the four types of carbon atoms in the substituted ring.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 | C-NH₂ |
| ~ 130 | C-perfluorooctyl |
| ~ 128 | CH (meta to -NH₂) |
| ~ 115 | CH (ortho to -NH₂) |
| 105 - 125 (multiple signals) | Perfluorooctyl carbons (complex multiplets due to C-F coupling) |
¹⁹F NMR Spectroscopy
¹⁹F NMR is the most informative technique for characterizing the perfluorooctyl chain.[1] With a wide chemical shift range, distinct signals are expected for each CF₂ group and the terminal CF₃ group. The chemical shifts are sensitive to the position of the fluorine atoms along the chain. The terminal CF₃ group is expected to appear around -81 ppm, while the CF₂ groups will resonate at different frequencies, typically between -110 and -126 ppm, with the CF₂ group alpha to the aromatic ring being the most deshielded.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ -81 | -CF₃ |
| ~ -115 to -126 | -(CF₂)₆- |
| ~ -110 | -CF₂- (alpha to aromatic ring) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for the aniline moiety and the perfluorinated chain.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3350-3450 | N-H stretching (symmetric and asymmetric)[1] |
| 3000-3100 | Aromatic C-H stretching[1] |
| 1600-1450 | Aromatic C=C stretching[1] |
| ~1270 | Aromatic C-N stretching[1] |
| 1360-1000 | C-F stretching (strong, broad)[1] |
| 1250-1150 | -CF₃ stretching (strong)[1] |
| 1000-800 | C-C stretching (perfluorinated chain)[1] |
The presence of a strong, broad absorption in the 1360-1000 cm⁻¹ region is a hallmark of perfluorinated compounds. The N-H stretching bands may appear as a doublet, characteristic of a primary amine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected monoisotopic mass is approximately 511.02 g/mol .[1]
Table 5: Expected Mass Spectrometry Data for this compound
| m/z | Assignment |
| 511.02 | Molecular Ion [M]⁺ |
Under electron ionization (EI), the molecule is expected to fragment. Common fragmentation pathways for perfluorinated compounds involve the loss of CF₂ units. The aniline moiety can also undergo characteristic fragmentation. A detailed analysis of the fragmentation pattern would be crucial for confirming the structure.
Experimental Protocols
The following are generalized protocols for acquiring high-quality spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 s.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse sequence: Proton-decoupled single-pulse experiment. For enhanced sensitivity, a DEPT or APT experiment can be performed.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 s.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher.
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 64-256.
-
Relaxation delay: 1-2 s.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
IR Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Data Acquisition:
-
Spectrometer: FTIR spectrometer.
-
Scan range: 4000-400 cm⁻¹.
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: Perform a background scan before scanning the sample. The final spectrum should be presented in terms of transmittance or absorbance.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electron Ionization - EI):
-
Spectrometer: GC-MS or direct-infusion MS with an EI source.
-
Ionization energy: 70 eV.
-
Mass range: 50-600 m/z.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. While specific experimental data is not widely available, the analysis of its structural components and comparison with related compounds allow for a robust prediction of its NMR, IR, and MS spectra. The unique combination of an aniline head and a perfluorooctyl tail will be clearly distinguishable in the spectroscopic data, with ¹⁹F NMR being a particularly powerful tool for characterizing the fluorinated chain. The protocols and expected data presented herein should serve as a valuable resource for researchers working with this and similar fluorinated compounds.
References
Sources
Solubility profile of 4-(Perfluorooctyl)aniline in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 4-(Perfluorooctyl)aniline in Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of this compound (C₁₄H₆F₁₇N). Possessing a unique molecular architecture that combines a polar aromatic amine head with a large, nonpolar, and lipophobic perfluorinated tail, this compound exhibits complex and often counterintuitive solubility behavior. Due to the scarcity of quantitative data in public literature, this document synthesizes theoretical principles based on its physicochemical properties with known qualitative observations. Furthermore, it delivers a robust, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for applications in materials science, pharmaceutical development, and advanced chemical synthesis.
Introduction: The Dichotomy of a Fluorous Amine
This compound is a specialty chemical of significant interest due to the unique properties imparted by its substantial perfluoroalkyl chain.[1] This "fluorous" tail—a C8F17 group—is not merely a large alkyl substituent; it is responsible for creating a molecule with a distinct third phase preference, separate from both aqueous and typical organic phases. This behavior is pivotal in applications such as fluorous synthesis, specialized surfactants, and the development of advanced hydrophobic and oleophobic materials.
The core challenge for researchers and process chemists lies in the molecule's dual nature. The aniline head is a polar, hydrogen-bond-donating group that typically confers solubility in polar organic solvents.[2] However, the perfluorooctyl tail is extremely nonpolar, hydrophobic, and, critically, lipophobic. This lipophobicity means it repels not just water but also hydrocarbon-based organic solvents. Understanding and quantifying the solubility of this compound is therefore essential for its effective use in reaction design, purification, and formulation.
Physicochemical Properties and Structural Analysis
A molecule's solubility is fundamentally governed by its structure. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₆F₁₇N | Smolecule[1] |
| Molecular Weight | 511.18 g/mol | Smolecule[1] |
| Structure | Aniline core with a para-substituted perfluorooctyl (n-C₈F₁₇) chain | Smolecule[1] |
The molecule can be conceptually divided into two distinct domains:
-
The Aromatic Amine "Head" (C₆H₄NH₂): This group is polar and capable of forming hydrogen bonds. In isolation, aniline is soluble in many common organic solvents like alcohols and ethers.[2]
-
The Perfluorooctyl "Tail" (C₈F₁₇): This extensive fluorinated chain is nonpolar, rigid, and both hydrophobic and lipophobic. Its properties dominate the overall molecule, leading to low affinity for hydrocarbon-based solvents.
The causality behind its expected solubility profile is this intramolecular conflict. The energy required to create a cavity in a conventional organic solvent for the large, rigid fluorous tail is often not compensated by favorable solute-solvent interactions with the small aniline head.
Theoretical and Observed Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Justification |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The lipophobicity of the C₈F₁₇ tail results in weak van der Waals interactions with hydrocarbon solvents, making dissolution energetically unfavorable. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | π-π stacking interactions between the aniline ring and the aromatic solvent may slightly improve solubility compared to aliphatic solvents, but the fluorous tail remains a significant barrier. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Low to Moderate | These solvents can interact with the polar aniline head via dipole-dipole forces. However, they are poor solvents for the fluorous tail. Some solubility is expected, but it is likely limited. Purification using a petroleum ether/ethyl acetate mixture (15:1) suggests solubility in such systems.[1] |
| Polar Protic | Methanol, Ethanol | Low | While these solvents can hydrogen bond with the -NH₂ group, the large, nonpolar C₈F₁₇ tail significantly reduces overall solubility. Analogous smaller compounds like 4-(trifluoromethyl)aniline show limited solubility in polar solvents.[5] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The polarity and density of these solvents can better accommodate the different segments of the molecule compared to hydrocarbons. General amine solubility is often good in DCM.[6] |
| Fluorous | Perfluorohexane, Perfluorodecalin | High | These solvents are specifically designed to dissolve highly fluorinated compounds. The dominant C₈F₁₇ tail will have a strong affinity for these solvents, making them the ideal choice for achieving high solubility. |
Experimental Protocol for Quantitative Solubility Determination
To address the gap in public data, a reliable and self-validating experimental workflow is essential. The isothermal shake-flask method followed by gravimetric analysis is a gold-standard technique for determining the solubility of a solid in a solvent.[6][7]
Causality of Experimental Design
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) with a thermostatic shaker is critical for data reproducibility.
-
Ensuring Saturation: Using an excess of the solid solute and allowing sufficient equilibration time (24-72 hours) ensures that the solvent is fully saturated, which is the definition of solubility.[6] Continuous agitation prevents the formation of a passivating layer of saturated solution around the solid particles.
-
Gravimetric Analysis: This method is direct and does not require a chromophore or other specific property for detection. By evaporating a known volume of the saturated solution and weighing the residual solid, a direct mass/volume concentration is obtained. This is a robust and universally applicable technique.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound (e.g., ~100 mg) to a series of 20 mL glass scintillation vials. An excess is visually confirmed by the presence of undissolved solid after equilibration.
-
Solvent Addition: Accurately dispense a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial using a calibrated volumetric pipette.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
-
Sample Aliquoting: Carefully withdraw a known volume of the clear supernatant (e.g., 2.00 mL) using a calibrated pipette. To avoid transferring solid particles, the pipette tip should be fitted with a small filter (e.g., a cotton or glass wool plug).
-
Gravimetric Analysis:
-
Transfer the aliquot to a pre-weighed, clean, and dry vial. Record the initial mass of the empty vial (m₁).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's boiling/decomposition point.
-
Once the solvent is fully removed, place the vial containing the solid residue in a desiccator to cool to room temperature and remove any residual moisture.
-
Weigh the vial with the dry residue (m₂).
-
-
Calculation: The solubility (S) in g/L is calculated as follows:
-
Mass of Solute (m_solute) = m₂ - m₁
-
Solubility (S) = (m_solute / Volume of Aliquot in L)
-
This entire process should be performed in triplicate for each solvent to ensure statistical validity.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric shake-flask method for solubility determination.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
The solubility of this compound is a complex property dictated by the competing characteristics of its polar aniline head and its dominant lipophobic fluorous tail. While it is predicted to have limited solubility in common polar and nonpolar organic solvents, it should be highly soluble in specialized fluorous solvents. The significant lack of quantitative data in the literature necessitates experimental determination for any application requiring precise concentration control. The detailed gravimetric shake-flask protocol provided in this guide offers a reliable and robust method for researchers to generate this critical data, enabling more accurate process development, purification optimization, and formulation design.
References
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- 4-(Trifluoromethyl)aniline. Chem-Impex.
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- The Solubility Profile of 4-Bromo-3-(trifluoromethyl)aniline: A Technical Guide. Benchchem.
- Buy this compound | 83766-52-3. Smolecule. (2023-08-16).
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- 4-(Trifluoromethyl)aniline 99 455-14-1. Sigma-Aldrich.
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- Solubility of Organic Compounds. University of Calgary. (2023-08-31).
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Navigating the Unknown: A Technical Guide to the Health and Safety of 4-(Perfluorooctyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the potential health and safety considerations associated with 4-(Perfluorooctyl)aniline. Given the limited direct toxicological data for this specific molecule, this document employs a scientifically rigorous read-across approach. By examining the well-documented hazards of its constituent chemical moieties—the perfluorooctyl group, characteristic of long-chain per- and polyfluoroalkyl substances (PFAS), and the aniline functional group—we construct a predictive hazard profile to guide safe handling and risk mitigation strategies in a research and development setting.
Introduction: Understanding the Compound
This compound is a fluorinated organic compound featuring a perfluorooctyl group attached to an aniline ring.[1] This structure bestows unique properties, including hydrophobicity and lipophobicity, making it a molecule of interest in materials science and potentially in pharmaceutical applications such as drug delivery systems.[1] Its synthesis can be achieved through methods like the Ullmann-type coupling of perfluorooctyl iodide with 4-iodoaniline.[1]
The very stability of the carbon-fluorine bond that makes PFAS compounds like this so useful also contributes to their environmental persistence.[2] Many PFAS are known as "forever chemicals" because they do not readily break down in the environment and can accumulate in living organisms.[3] While specific data for this compound is scarce, the extensive body of research on other long-chain PFAS, particularly perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), provides a critical foundation for a precautionary approach to its handling.
A Predictive Toxicological Profile
The toxicological profile of this compound can be inferred by considering the hazards associated with its two primary structural components: the perfluorooctyl tail and the aniline head.
Hazards Associated with the Perfluorooctyl Moiety (Long-Chain PFAS)
The perfluorooctyl group places this molecule in the category of long-chain PFAS, which have been the subject of extensive toxicological research. Human exposure to certain PFAS has been linked to a variety of adverse health outcomes.[4]
Key Health Concerns Linked to Long-Chain PFAS Exposure:
-
Carcinogenicity: PFOA is classified as "carcinogenic to humans" (Group 1) by the International Agency for Research on Cancer (IARC), with links to kidney and testicular cancer.[5] Animal studies have shown that PFOA exposure increases the risk of tumors in the liver, testicles, mammary glands, and pancreas.[5]
-
Hepatic Toxicity: PFAS are associated with liver damage, including altered liver enzyme levels and the potential for non-alcoholic fatty liver disease (NAFLD).[4][6]
-
Immunotoxicity: PFOA and PFOS have been shown to suppress the immune system's ability to fight infections and may reduce the antibody response to vaccines.[4][7]
-
Developmental and Reproductive Toxicity: Exposure to PFOA and PFOS has been associated with adverse reproductive and developmental outcomes, including pregnancy-induced hypertension, preeclampsia, and small decreases in birth weight.[6][7]
-
Endocrine Disruption: Some PFAS, including PFOA, are suspected endocrine disruptors, which can interfere with the body's hormone systems.[3]
-
Metabolic Effects: PFAS exposure has been linked to altered metabolism, changes in cholesterol levels, and an increased risk of obesity.[4][7]
Given these well-documented effects, it is prudent to assume that this compound may exhibit similar systemic toxicities due to its perfluorooctyl chain.
Hazards Associated with the Aniline Moiety
The aniline functional group also presents a distinct set of health hazards. Aniline and its derivatives are known to be toxic.
Key Health Concerns Linked to Aniline Exposure:
-
Methemoglobinemia: A primary acute effect of aniline exposure is the formation of methemoglobin, which reduces the oxygen-carrying capacity of the blood, leading to cyanosis and, in severe cases, death.[8]
-
Carcinogenicity: Aniline is classified by the EPA as a Group B2, probable human carcinogen, with animal studies indicating it causes tumors of the spleen.[9]
-
Skin and Eye Irritation/Corrosion: Many aniline derivatives are classified as causing severe skin burns and eye damage.[10][11]
-
Acute Toxicity: Aniline and its derivatives can be harmful or toxic if swallowed, in contact with skin, or if inhaled.[10][12][13]
The presence of the aniline group in this compound suggests a potential for both acute and chronic local and systemic effects.
Integrated Hazard Assessment for this compound
Based on the read-across analysis of its constituent parts, this compound should be handled as a substance with the potential for significant health risks. The following table summarizes the predicted hazards.
| Hazard Category | Predicted Hazard for this compound | Basis for Prediction |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to Toxic | Aniline and its derivatives are known to have acute toxicity.[10][12][13] |
| Skin Corrosion/Irritation | Corrosive or Irritant | Aniline derivatives can cause severe skin burns and irritation.[10][11][14] |
| Serious Eye Damage/Irritation | Causes Serious Eye Damage | Aniline derivatives are known to cause serious eye damage.[10][13][14] |
| Carcinogenicity | Probable Human Carcinogen | PFOA is a known human carcinogen, and aniline is a probable human carcinogen.[5][9] |
| Reproductive/Developmental Toxicity | Suspected Reproductive/Developmental Toxicant | Long-chain PFAS like PFOA are associated with adverse reproductive and developmental outcomes.[6][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | Potential for damage to liver, kidneys, immune system, and endocrine system. | Based on the known systemic effects of long-chain PFAS.[4][6][7] |
| Bioaccumulation and Persistence | Likely to be Persistent and Bioaccumulative | The perfluorooctyl group is characteristic of persistent "forever chemicals".[2][3] |
Health and Safety Recommendations: A Hierarchy of Controls
A systematic approach to managing the risks associated with this compound is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: Hierarchy of controls for mitigating exposure to this compound.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling powders or creating aerosols, must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Containment: Use of a glove box is recommended for procedures with a high risk of generating dust or aerosols.
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for the safe handling, storage, and disposal of this compound. These SOPs should be readily accessible to all personnel.
-
Training: All personnel handling this compound must receive documented training on its potential hazards, safe handling procedures, and emergency protocols.
-
Designated Areas: Clearly designate specific areas in the laboratory for working with and storing this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Given the limited specific data for this compound, it is advisable to double-glove. Consult glove manufacturer's compatibility charts for fluorinated compounds and anilines.
-
Eye Protection: Chemical safety goggles are required at all times. When there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat that is fully buttoned is the minimum requirement. For larger quantities or tasks with a higher risk of exposure, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, a properly fitted respirator may be necessary.
Experimental Protocols: Safe Handling Procedures
Weighing and Dispensing
-
Conduct all weighing and dispensing of solid this compound within a chemical fume hood or a balance enclosure with appropriate exhaust ventilation.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
Handle with care to minimize the generation of dust.
-
Clean any spills immediately following established procedures.
Solution Preparation and Reactions
-
Prepare all solutions within a chemical fume hood.
-
Add the solid compound to the solvent slowly to avoid splashing.
-
Ensure all reaction vessels are properly labeled with the compound name and hazard warnings.
-
Conduct reactions in a well-ventilated area, preferably within a fume hood.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
Caption: Emergency response workflow for exposures to this compound.
Storage and Waste Disposal
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Waste Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not discharge to the environment.
Conclusion: A Commitment to Safety
The unique properties of this compound may offer exciting possibilities in research and development. However, its chemical structure necessitates a cautious and informed approach to its handling. By understanding the well-established toxicities of long-chain PFAS and anilines, and by rigorously applying the principles of the hierarchy of controls, researchers can mitigate the potential risks and ensure a safe laboratory environment. The absence of specific data should not be interpreted as an absence of hazard.
References
- Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Str
- Per- and poly-fluoroalkyl substances (PFAS) and human health: a review of exposure routes and potential toxicities across the lifespan. Environmental Toxicology and Chemistry.
- How PFAS Impacts Your Health.
- PFAS Forever Chemicals (also PFOA, PFOS). Breast Cancer Prevention Partners (BCPP).
- What You Need to Know About PFAS, PFOA, and PFOS. Collins Law Firm.
- Analysis on the Toxicology of Per-/polyfluoro Alkyl Substances (PFAS).
- PFOA, PFOS, and Related PFAS Chemicals. American Cancer Society.
- Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). National Institute of Environmental Health Sciences.
- This compound. Smolecule.
- 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY D
- 4-Fluoroaniline Safety D
- 4-(Trifluoromethoxy)
- 2-Iodo-4-(trifluoromethyl)
- 4-(Trifluoromethoxy)
- 4-(Trifluoromethoxy)
- 4-(Trifluoromethyl)
- The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-(Trifluoromethoxy)
- Ammonium tetrafluoroborate Safety D
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
- Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline.
- Applications of 4-Chloro-3-(trifluoromethyl)aniline in Modern Synthesis.
- 4-(Trifluoromethyl)
- Aniline Acute Exposure Guideline Levels.
- Aniline. U.S. Environmental Protection Agency.
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The Perfluorooctyl Group on Aniline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated moieties has become a cornerstone of modern medicinal chemistry and materials science. Among these, the perfluorooctyl group, when appended to an aniline scaffold, imparts a unique and potent combination of electronic, steric, and physicochemical properties. This technical guide provides an in-depth analysis of the key characteristics of the perfluorooctyl group on aniline, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the profound electronic withdrawing effects, the significant steric hindrance, and the dramatic influence on lipophilicity, acidity, and metabolic stability that this powerful substituent confers. This guide will further provide detailed experimental protocols for the synthesis and characterization of perfluorooctyl-substituted anilines, empowering researchers to harness the full potential of these fascinating molecules.
Introduction: The Rise of Fluorine in Molecular Design
The judicious placement of fluorine atoms within a molecular architecture can dramatically alter its biological and material properties.[1][2][3] The high electronegativity of fluorine, second only to neon, and the strength of the carbon-fluorine bond lead to profound changes in a molecule's electronic landscape, conformational preferences, and metabolic fate.[1] The perfluorooctyl group (C8F17), a long chain of carbon atoms saturated with fluorine, represents an extreme and highly impactful example of this principle. When attached to an aniline ring, this group transforms the fundamental nature of the parent molecule, creating a platform with significant potential in drug discovery and advanced materials.[4][5]
Core Characteristics of the Perfluorooctyl Group on Aniline
The influence of the perfluorooctyl substituent on the aniline core can be dissected into three primary pillars: electronic effects, steric hindrance, and its impact on physicochemical properties.
Electronic Effects: A Potent Electron Sink
The perfluorooctyl group is a powerful electron-withdrawing group, a consequence of the cumulative inductive effect of the numerous highly electronegative fluorine atoms. This strong electron withdrawal has a significant impact on the electron density of the aniline ring and the basicity of the amino group.
This pronounced electron withdrawal deactivates the aromatic ring towards electrophilic substitution and significantly reduces the pKa of the anilinium ion, making the perfluorooctyl aniline a much weaker base than aniline itself.
Diagram 1: Inductive Effect of the Perfluorooctyl Group
Caption: The strong inductive (-I) effect of the perfluorooctyl group withdraws electron density from the aniline ring, subsequently reducing the basicity of the amino group.
Steric Profile: A Bulky and Rigid Appendage
The perfluorooctyl group is not only electronically demanding but also sterically imposing. The fluorine atoms, with their larger van der Waals radius compared to hydrogen, and the C-F bonds, which are longer than C-H bonds, contribute to a significant steric footprint.[6] Furthermore, the perfluorinated chain adopts a rigid, helical conformation to minimize fluorine-fluorine repulsions, contrasting with the flexibility of a standard octyl chain.[4]
This steric bulk can hinder the approach of reagents to the aniline ring and the amino group, influencing reaction kinetics and selectivity. In a drug design context, this steric hindrance can be strategically employed to modulate binding to biological targets, potentially enhancing selectivity or preventing unwanted interactions.[7] The Taft steric parameter (Es) for the perfluorooctyl group is expected to be a large negative value, indicative of substantial steric hindrance.[8][9][10]
Impact on Physicochemical Properties
The introduction of a perfluorooctyl group dramatically alters the physicochemical properties of the aniline molecule, most notably its lipophilicity, acidity (pKa), and metabolic stability.
The perfluorooctyl group imparts both hydrophobic and lipophobic characteristics to the aniline molecule.[4] While the long, nonpolar chain suggests a significant increase in lipophilicity (logP), the highly polarized C-F bonds and the overall electron distribution in perfluorinated compounds lead to poor miscibility with both water and traditional organic solvents. This unique property can be advantageous in creating materials with low surface energy and in designing drug candidates with specific membrane partitioning behaviors.[4][11]
Table 1: Predicted Physicochemical Properties of 4-(Perfluorooctyl)aniline
| Property | Predicted Value/Characteristic | Implication |
| Molecular Formula | C₁₄H₆F₁₇N | High degree of fluorination.[5][12] |
| Molecular Weight | 511.18 g/mol | Significant increase from aniline.[5][12] |
| LogP | High | Increased lipophilicity compared to aniline. |
| pKa | Lower than aniline (predicted ~3-4) | Significantly weaker base due to strong electron withdrawal. |
| Metabolic Stability | High | Resistance to oxidative metabolism due to strong C-F bonds. |
One of the most compelling reasons for incorporating perfluoroalkyl groups in drug design is the enhancement of metabolic stability.[14] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for a significant portion of drug metabolism.[14] By replacing metabolically labile C-H bonds with robust C-F bonds, the perfluorooctyl group can effectively "shield" the aniline molecule from oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[15]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the copper-mediated coupling of 4-iodoaniline with perfluorooctyl iodide.[4]
Detailed Methodology:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-iodoaniline (1.0 eq), perfluorooctyl iodide (1.2 eq), and activated copper bronze (2.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 4-iodoaniline).
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Diagram 2: Synthesis Workflow for this compound
Caption: A schematic representation of the synthesis workflow for this compound via a copper-mediated coupling reaction.
Determination of pKa for Poorly Soluble Amines
Due to the low aqueous solubility of perfluorooctyl aniline, traditional potentiometric titration may be challenging. A solubility-based method is a suitable alternative.[16]
Detailed Methodology:
-
Sample Preparation: Prepare a series of buffered solutions with a range of known pH values (e.g., from pH 2 to pH 7).
-
Equilibration: Add an excess of this compound to each buffered solution. Shake or stir the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Concentration Measurement: Carefully withdraw an aliquot of the supernatant from each sample and determine the concentration of the dissolved aniline derivative using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
-
Data Analysis: Plot the logarithm of the solubility against the pH. The pKa can be determined from the inflection point of the resulting curve, which corresponds to the pH at which the concentrations of the protonated and neutral forms are equal.[1]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[4][14]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the liver microsomal suspension, and the test compound stock solution to achieve the desired final concentrations (e.g., 1 µM compound, 0.5 mg/mL microsomal protein).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately add the aliquot to the cold quenching solution to stop the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the linear portion of the curve.[4]
-
Applications in Drug Discovery and Materials Science
The unique properties of perfluorooctyl aniline make it a valuable building block in several advanced applications:
-
Drug Discovery: The enhanced metabolic stability and altered lipophilicity can be leveraged to design drug candidates with improved pharmacokinetic profiles.[1][3] The steric bulk can be used to fine-tune receptor binding and selectivity.
-
Materials Science: The hydrophobic and lipophobic nature of the perfluorooctyl group is exploited in the development of low surface energy coatings, surfactants, and polymers with high chemical resistance.[4]
-
Liquid Crystals: The rigid, rod-like structure of the perfluorooctyl chain can be incorporated into liquid crystal structures to modify their physical properties.
Conclusion
The perfluorooctyl group exerts a profound and multifaceted influence on the aniline scaffold. Its powerful electron-withdrawing nature, significant steric presence, and dramatic impact on physicochemical properties provide a powerful toolkit for molecular design. For researchers in drug discovery and materials science, a thorough understanding of these key characteristics is essential for the rational design of novel molecules with tailored properties. The experimental protocols provided in this guide offer a practical foundation for the synthesis and characterization of perfluorooctyl-substituted anilines, paving the way for future innovations in these exciting fields.
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The Ascendant Role of Perfluoroalkylanilines in Modern Research: A Technical Guide for Scientists and Drug Development Professionals
Perfluoroalkylanilines, a unique class of organofluorine compounds, are rapidly emerging from the realm of niche chemicals to become indispensable building blocks and functional motifs in a diverse array of research applications. Their distinct physicochemical properties, imparted by the synergistic interplay between the electron-rich aniline core and the electron-withdrawing perfluoroalkyl chain, offer researchers unprecedented control over molecular characteristics. This technical guide provides an in-depth exploration of the synthesis, properties, and burgeoning applications of perfluoroalkylanilines, offering valuable insights for researchers, scientists, and drug development professionals seeking to leverage these versatile molecules in their work.
The Perfluoroalkylaniline Scaffold: A Fusion of Unique Properties
The exceptional utility of perfluoroalkylanilines stems from the profound influence of the perfluoroalkyl group on the electronic and physical nature of the aniline moiety. The high electronegativity of fluorine atoms creates a strong inductive effect, significantly lowering the pKa of the aniline nitrogen. This reduced basicity alters the molecule's reactivity and its ability to participate in hydrogen bonding, which has significant implications for drug-receptor interactions and material self-assembly.
Furthermore, the perfluoroalkyl chain imparts a unique combination of lipophilicity and hydrophobicity. This "fluorous" character can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic oxidation.[1] It also influences solubility and partitioning behavior, critical parameters in both pharmaceutical and materials science contexts. The rigidity and steric bulk of the perfluoroalkyl group can also be strategically employed to control molecular conformation and packing.
Applications in Medicinal Chemistry: Crafting the Next Generation of Therapeutics
The strategic incorporation of perfluoroalkylaniline moieties has become a powerful tool in modern drug design. The trifluoromethyl group (-CF3), in particular, is a prevalent feature in many approved pharmaceuticals, and its introduction via trifluoromethylaniline building blocks is a common synthetic strategy.[2]
Enhancing Metabolic Stability and Potency
A primary driver for using perfluoroalkylanilines in drug discovery is the enhancement of metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, thus prolonging the in vivo half-life of a drug candidate. For example, the synthesis of various bioactive compounds leverages the robustness of the trifluoromethylaniline core.
Table 1: Physicochemical Impact of Trifluoromethyl Substitution on Aniline
| Property | Aniline | 4-(Trifluoromethyl)aniline |
| pKa | 4.6 | 2.7 |
| LogP | 0.9 | 2.4 |
| Metabolic Stability | Low | High |
Data compiled from various sources.
Case Study: Teriflunomide Synthesis
A notable example of a drug synthesized from a trifluoromethylaniline derivative is Teriflunomide, an immunomodulatory agent used to treat multiple sclerosis. A key step in its synthesis involves the reaction of 4-(trifluoromethyl)aniline with other reagents.[3]
Experimental Protocol: A Generalized Approach to Amide Bond Formation with Perfluoroalkylanilines
This protocol outlines a general procedure for the acylation of a perfluoroalkylaniline, a common step in the synthesis of many biologically active molecules.
Materials:
-
Perfluoroalkylaniline (e.g., 4-(trifluoromethyl)aniline) (1.0 eq)
-
Acyl chloride or carboxylic acid (1.1 eq)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine) (1.2 eq for acyl chloride, or with a coupling agent like DCC for carboxylic acid)
-
Coupling agent (if using a carboxylic acid, e.g., Dicyclohexylcarbodiimide - DCC)
Procedure:
-
Dissolve the perfluoroalkylaniline in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
If using an acyl chloride, add the base to the solution and cool to 0 °C in an ice bath.
-
Slowly add the acyl chloride to the stirred solution.
-
If using a carboxylic acid, add the carboxylic acid and the coupling agent (e.g., DCC) to the solution, followed by the base.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO3, and brine) to remove excess reagents and byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-acyl perfluoroalkylaniline.
Characterization:
-
Confirm the structure of the product using 1H NMR, 13C NMR, 19F NMR, and Mass Spectrometry.
Agrochemicals: Designing Potent and Persistent Crop Protection Agents
The dinitroaniline class of herbicides represents a significant application of trifluoromethylanilines in agriculture. Trifluralin, a widely used pre-emergent herbicide, is a prime example. Its chemical structure, 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline, highlights the importance of the trifluoromethylaniline core.[4][5]
Mechanism of Action and Structure-Activity Relationship (SAR)
Trifluralin functions by inhibiting root development in susceptible weeds by disrupting mitosis.[4] The trifluoromethyl group at the 4-position is crucial for its herbicidal activity. Structure-activity relationship (SAR) studies on dinitroaniline herbicides have shown that the nature and position of substituents on the aniline ring significantly influence their efficacy and selectivity.
Diagram: Trifluralin Synthesis Pathway
Caption: A simplified synthetic route to the herbicide Trifluralin.
Materials Science: Engineering Advanced Functional Materials
The unique properties of perfluoroalkylanilines make them attractive building blocks for the synthesis of advanced materials with tailored functionalities, including liquid crystals and polymers.
Liquid Crystals with Enhanced Properties
The incorporation of terminal perfluoroalkyl chains into mesogenic (liquid crystal-forming) molecules can significantly influence their liquid crystalline behavior. A study on N-benzylideneanilines bearing a terminal trifluoromethyl group demonstrated the formation of nematic and smectic phases. The rigid and polar nature of the trifluoromethyl group contributes to the thermal stability and mesophase behavior of these materials.[6]
Table 2: Mesomorphic Properties of a Trifluoromethyl-Substituted N-Benzylideneaniline Derivative
| Compound Structure | Transition Temperatures (°C) | Mesophase |
| C6H13O-Ph-CH=N-Ph-CF3 | Cr 105 SmA 120 N 135 I | Smectic A, Nematic |
Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic Liquid. Data adapted from a representative study.
Precursors to High-Performance Polymers
While the field of poly(perfluoroalkylaniline)s is still developing, the polymerization of aniline and its derivatives is a well-established route to conducting polymers with a wide range of applications in electronics, sensors, and anti-corrosion coatings.[1][7] The introduction of perfluoroalkyl chains onto the aniline monomer is a promising strategy to create polymers with enhanced thermal stability, chemical resistance, and unique optoelectronic properties.
Experimental Workflow: Polymerization of a Perfluoroalkylaniline Monomer
Caption: A general workflow for the synthesis and characterization of poly(perfluoroalkylaniline)s.
Organic Synthesis and Catalysis: Versatile Building Blocks and Ligands
Beyond their direct applications, perfluoroalkylanilines serve as versatile intermediates in organic synthesis for the construction of more complex fluorinated molecules. Furthermore, their ability to coordinate with metal centers opens up possibilities for their use as ligands in homogeneous catalysis.
Building Blocks for Fluorinated Heterocycles
The amino group of perfluoroalkylanilines can be readily transformed into a variety of functional groups, making them valuable precursors for the synthesis of fluorinated heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science.
Ligands for Cross-Coupling Reactions
The nitrogen atom of the aniline moiety can act as a coordinating atom for transition metals like palladium. While research in this area is still emerging, the electronic properties of perfluoroalkylanilines suggest that they could modulate the catalytic activity of metal complexes in cross-coupling reactions. The electron-withdrawing perfluoroalkyl group would decrease the electron density on the nitrogen, potentially influencing the stability and reactivity of the catalytic species. This opens an exciting avenue for the development of novel catalyst systems.
Future Outlook
The research applications of perfluoroalkylanilines are poised for significant expansion. In medicinal chemistry, the development of new synthetic methodologies will enable the incorporation of a wider range of perfluoroalkyl chains, allowing for finer tuning of drug properties. In agrochemicals, the search for more potent and environmentally benign pesticides will likely lead to new perfluoroalkylaniline-based candidates. The field of materials science will see the emergence of novel polymers and liquid crystals with tailored optical, electronic, and surface properties. Furthermore, the exploration of perfluoroalkylanilines as ligands in catalysis holds the promise of discovering new and more efficient catalytic systems for a variety of organic transformations. As our understanding of the unique properties of these fascinating molecules deepens, so too will their impact across the scientific landscape.
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An In-depth Technical Guide to Fluorinated Anilines in Materials Science
Abstract
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science, enabling the development of advanced materials with tailored properties. Among the vast array of organofluorine compounds, fluorinated anilines have emerged as exceptionally versatile building blocks. Their unique electronic and steric properties impart significant enhancements to polymers and functional materials, including superior thermal stability, chemical inertness, and modified optoelectronic characteristics. This technical guide provides a comprehensive overview of fluorinated anilines, detailing their fundamental properties, synthesis, and profound impact on materials science. It serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering field-proven insights into their application in high-performance polymers, organic electronics, and liquid crystals, complete with detailed experimental protocols and characterization methodologies.
The Unique Profile of Fluorinated Anilines: A Primer
Fluorinated anilines are derivatives of aniline where one or more hydrogen atoms on the benzene ring are substituted by fluorine. The three primary isomers are 2-fluoroaniline (ortho-), 3-fluoroaniline (meta-), and 4-fluoroaniline (para-).[1] The introduction of fluorine, the most electronegative element, fundamentally alters the molecule's physicochemical properties.
Electronic Effects and Reactivity
The fluorine atom acts as a strong electron-withdrawing group via the inductive effect, which significantly influences the electron density distribution within the aromatic ring.[2] This has several key consequences:
-
Reduced Basicity: The electron-withdrawing nature of fluorine decreases the basicity of the amino group compared to unsubstituted aniline. The pKa values for the conjugate acids of fluoroaniline isomers are notably lower, enhancing their stability in acidic conditions and allowing for reactions that require controlled nucleophilicity.[1]
-
Modified Reactivity: The altered electronic profile makes fluorinated anilines valuable precursors in a variety of chemical reactions, including diazotization, Sandmeyer reactions, and coupling chemistries, which are used to construct complex heterocyclic compounds for functional materials.[2] Their ability to participate in electrophilic aromatic substitution is crucial for developing advanced molecules.[3]
Physicochemical Properties
The strong carbon-fluorine (C-F) bond and the unique characteristics of the fluorine atom impart a range of desirable physical properties to materials.[4][5] These include high thermal stability, chemical resistance, low surface energy, and weather stability.[5][6] Fluorinated anilines are typically colorless to light-yellow liquids with low solubility in water but good solubility in common organic solvents like ethanol and ether.[1]
| Property | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline | Unit | Reference(s) |
| CAS Number | 348-54-9 | 372-19-0 | 371-40-4 | - | [2][7][8] |
| Molecular Formula | C₆H₆FN | C₆H₆FN | C₆H₆FN | - | [1][3] |
| Molecular Weight | 111.12 | 111.12 | 111.12 | g/mol | [3] |
| Boiling Point | 182-183 | ~186 | 188 | °C | [1][3][8] |
| Density | 1.151 | ~1.15 | 1.16 | g/mL at 25 °C | [3][8] |
| Refractive Index | 1.544 | - | 1.54 | n20/D | [3][8] |
Synthesis of Fluorinated Anilines
The reliable synthesis of fluorinated anilines is critical for their application. Several established methodologies are employed, often starting from readily available fluorinated or non-fluorinated aromatic precursors.
Common Synthetic Pathways
-
Reduction of Fluoro-nitrobenzenes: A prevalent method involves the nitration of fluorinated aromatics (e.g., fluorobenzene) followed by the reduction of the resulting nitro compound to the corresponding aniline.[9]
-
Halogen Exchange (Halex) Reaction: This process starts with chloronitrobenzenes. A chlorine-fluorine exchange reaction is performed, followed by hydrogenation of the nitro group to yield the desired fluorinated aniline.[9]
-
From Aromatic Azides: A two-step process where an aniline is first converted to an aromatic azide. This intermediate is then treated with anhydrous hydrogen fluoride to produce the fluorinated aniline.[10]
The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
Caption: Common synthetic routes to fluorinated anilines.
Applications in Advanced Materials Science
Fluorinated anilines are indispensable building blocks for a wide range of advanced materials, imparting unique and highly desirable properties.[2][7]
High-Performance Polymers
The incorporation of fluorinated aniline monomers into polymer backbones leads to materials with exceptional performance characteristics.[11]
-
Fluorinated Polyimides and Polyamides: These polymers are renowned for their outstanding thermal stability, mechanical strength, and low dielectric constants, making them ideal for aerospace and microelectronics applications.[7] The fluorine atoms increase the free volume between polymer chains, which enhances solubility and lowers the dielectric constant without sacrificing thermal performance.[7][12]
-
Fluorinated Polyanilines: As conductive polymers, polyanilines are used in various electronic applications. Introducing fluorine atoms can enhance solubility, thermal stability, and morphological control.[13] Fluorinated polyanilines have demonstrated superior performance as electrocatalytic anodes in microbial fuel cells, showing high stability against microbial and chemical degradation.[14][15]
Organic Electronics
In the field of organic electronics, the electron-withdrawing nature of fluorine is leveraged to tune the energy levels (HOMO and LUMO) of conjugated materials.[16] This facilitates electron injection and enhances the material's resistance to oxidative degradation.[16] Fluorinated anilines and their derivatives are used in the development of perovskite solar cells and as components in materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[4][7]
Liquid Crystals
Fluorine is a crucial element in the design of modern liquid crystal (LC) materials used in displays.[17] Its incorporation into LC molecules, often through fluorinated aniline precursors, allows for precise tuning of key properties:
-
Dielectric Anisotropy: The strong dipole moment of the C-F bond is used to tailor the dielectric anisotropy (Δε) of the LC material, which is essential for the operation of liquid crystal displays (LCDs).[18][19]
-
Mesophase Stability: Fluorine substituents can influence intermolecular interactions, affecting the stability and temperature range of the desired liquid crystalline phases (mesophases).[18][20]
-
Viscosity and Reliability: Strategic fluorination can help achieve low viscosity and limit the coordination ability to ionic impurities, improving the overall reliability and switching speed of the LCD device.[17]
Experimental Methodologies: Synthesis and Characterization
This section provides validated, step-by-step protocols for the synthesis and characterization of materials derived from fluorinated anilines.
Protocol: Synthesis of Poly(4-fluoroaniline)
This protocol describes the chemical oxidative polymerization of 4-fluoroaniline, a common method for producing fluorinated polyanilines.[13]
Materials:
-
4-Fluoroaniline (monomer)
-
Ammonium persulfate (oxidant)
-
Hydrochloric acid (HCl, 1M solution, dopant)
-
Methanol
-
Deionized water
Procedure:
-
Monomer Solution: Dissolve a specific molar amount of 4-fluoroaniline in 1M HCl solution in a reaction vessel. Stir the solution at a controlled temperature (e.g., 0-5 °C) in an ice bath until the monomer is fully dissolved.
-
Oxidant Solution: Separately, dissolve an equimolar amount of ammonium persulfate in 1M HCl solution.
-
Polymerization: Add the oxidant solution dropwise to the stirred monomer solution over a period of 30-60 minutes. The reaction mixture will gradually change color, eventually becoming a dark green precipitate, indicating polymer formation.
-
Reaction Time: Allow the reaction to proceed for 2-4 hours at the controlled temperature with continuous stirring.
-
Isolation and Purification: Collect the polymer precipitate by vacuum filtration. Wash the precipitate repeatedly with 1M HCl, followed by deionized water, and finally with methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours.
Caption: Workflow for the synthesis of poly(4-fluoroaniline).
Characterization of Fluorinated Polymers
A multi-technique approach is essential to fully characterize the structure, composition, and properties of fluorinated polymers. The chemical composition, including fluorine content and distribution, significantly influences the final operational properties of the material.[21][22]
| Technique | Information Obtained | Reference(s) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and chemical bonds (e.g., C-F, N-H, aromatic rings). Confirms polymerization. | [13][21][23] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, monomer incorporation, and polymer chain architecture. ¹⁹F NMR is specific for fluorine. | [13][21] |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. Quantifies fluorination levels. | [21][24][25] |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | [13][23] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting point (Tm), and other thermal transitions. | [13][23] |
| Scanning Electron Microscopy (SEM) | Surface morphology and microstructure of the polymer. | [21][25] |
Conclusion
Fluorinated anilines are not merely specialty chemicals; they are enabling components that push the boundaries of materials science. Their unique electronic properties, conferred by the highly electronegative fluorine atom, allow for the rational design of polymers and functional materials with enhanced thermal stability, chemical resistance, and precisely tuned optoelectronic properties. From the robust polyimides used in aerospace to the sophisticated liquid crystals in our displays, the impact of fluorinated anilines is both profound and pervasive. As research continues to uncover new synthetic methodologies and applications, these versatile building blocks will undoubtedly play an even greater role in the development of next-generation materials.
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A Technical Guide to the Commercial Availability, Analysis, and Application of 4-(Perfluorooctyl)aniline for Advanced Research
Executive Summary
4-(Perfluorooctyl)aniline (CAS No. 83766-52-3) is a highly specialized fluorinated aromatic amine that is gaining traction in materials science and pharmaceutical development.[1] Its unique molecular architecture, which combines a hydrophilic aniline head with a lipophobic and hydrophobic perfluorinated tail, imparts distinctive physicochemical properties.[1] These properties are leveraged to create advanced polymers, highly stable surfactants, and to modify the pharmacokinetic profiles of drug candidates.[1][2] The introduction of a perfluoroalkyl chain can enhance metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[2][3] This guide serves as a comprehensive technical resource for researchers, providing detailed information on the commercial sourcing, quality control, handling, and strategic applications of this versatile chemical intermediate.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is critical for its effective use in research and development.
-
IUPAC Name: 4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline[1]
-
Synonyms: 4-Perfluorooctylaniline, 4-(Heptadecafluorooctyl)benzenamine
-
Melting Point: 40-45 °C[5]
The molecule's structure is characterized by an electron-donating amino group on a phenyl ring, which is in turn substituted with a strongly electron-withdrawing perfluorooctyl chain. This electronic dichotomy governs its reactivity and interactions.
Commercial Availability and Sourcing
This compound is available from a select number of specialized chemical suppliers. It is typically produced for research and development purposes, and availability may vary. When sourcing this compound, it is imperative to request a Certificate of Analysis (CoA) to verify purity and identity.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | Stated Purity/Specification | Location | Notes |
| Smolecule | S1898570 | Not Specified | Global | Listed as "In Stock".[1] |
| Arctom Scientific | AS099059 | Not Specified | Global | Offers flexible and larger sizes upon request.[4] |
| BLD Pharm | BD107779 | Not Specified | Global | Recommends storage at 2-8°C under an inert atmosphere.[6] |
| Shanghai Medfine Bio-pharma | N/A | >=95.0% (GC) | China | Trader with 2 years of experience listed on ECHEMI.[5] |
| CP Lab Safety | CPL-10g-83766-52-3 | 95%+ | USA | For professional/industrial use only; not for consumer or medical use.[7] |
Note: Availability and specifications are subject to change. Always confirm details directly with the supplier before ordering.
Synthesis and Purification Insights
While researchers will typically purchase this compound, understanding its synthesis is crucial for anticipating potential impurities.
Common Synthesis Route: Ullmann-Type Coupling
The predominant laboratory-scale synthesis involves a copper-mediated coupling reaction between perfluorooctyl iodide and an aniline derivative.[1]
Exemplary Protocol: A typical procedure involves reacting perfluorooctyl iodide with 4-iodoaniline in the presence of metallic copper powder dispersed in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C) for several hours.[1]
Purification Protocol: Column Chromatography
The primary method for purifying the crude product is column chromatography using silica gel.[1]
-
Stationary Phase: Silica gel is the most common choice.[1]
-
Eluent System: A non-polar/polar solvent mixture is effective. A frequently cited system is petroleum ether and ethyl acetate in a 15:1 ratio.[1]
-
Execution: The crude product is loaded onto the silica gel column and the eluent is passed through. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.
-
Yield: This method can provide high recovery yields, often in the range of 85-95%.[1]
The causality for this choice lies in the polarity difference between the desired product, unreacted starting materials, and reaction byproducts. The relatively non-polar perfluorooctyl tail allows the compound to travel through the silica with a less polar eluent, while more polar impurities are retained longer.
Analytical Characterization and Quality Control
A multi-technique approach is required to confirm the structure and purity of this compound, ensuring the integrity of experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: This is the most diagnostic technique for fluorinated compounds. The spectrum will show a series of complex multiplets corresponding to the 17 fluorine atoms on the perfluorooctyl chain. The chemical shifts and coupling patterns are definitive for the structure.[1]
-
¹H NMR: The proton spectrum is simpler, showing signals corresponding to the aromatic protons of the aniline ring and the amino (-NH₂) protons.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides definitive confirmation of the molecular formula. The molecular ion peak should appear at an m/z corresponding to the compound's monoisotopic mass (approx. 511.0228).[1] Fragmentation patterns under electron ionization can reveal the loss of fluorocarbon fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
N-H Stretch: Characteristic symmetric and asymmetric stretching vibrations for the primary amine appear in the 3350-3450 cm⁻¹ region.[1]
-
C-F Stretch: Strong, complex absorption bands are expected in the fingerprint region below 1000 cm⁻¹, which are characteristic of the numerous carbon-fluorine bonds.[1]
Applications in Drug Discovery and Materials Science
The incorporation of perfluoroalkyl chains into organic molecules is a well-established strategy in medicinal chemistry and materials science.
-
Pharmaceutical Development: Fluorinated compounds often exhibit enhanced metabolic stability and improved bioavailability.[2][3] The lipophobic nature of the perfluorooctyl group can modulate a molecule's interaction with biological membranes and protein binding sites, potentially improving its pharmacokinetic profile.[1][2] This makes this compound a valuable building block for synthesizing novel drug candidates, particularly in oncology and neurology.[2][8]
-
Advanced Materials: The compound serves as a precursor for creating fluorinated surfactants, which are highly stable in aqueous environments.[1] It is also used in formulating specialized coatings and polymers that require low surface energy, high chemical resistance, and thermal stability.[1][9]
-
Liquid Crystals: Due to its rigid rod-like structure and distinct hydrophobic/hydrophilic segments, it has potential applications in the field of electronic materials, specifically liquid crystals.[6]
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the public domain, its handling should be guided by the known hazards of related aniline compounds.[10][11] Users must obtain and consult the supplier-specific SDS before handling.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[10][12]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[10]
-
Skin and Body Protection: A lab coat is required. Ensure no skin is exposed.[11]
-
Respiratory Protection: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. Keep away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a high-value chemical intermediate with compelling applications for researchers in drug discovery and materials science. Its commercial availability, though limited to specialized suppliers, is sufficient for R&D scale work. A rigorous analytical approach combining NMR, MS, and chromatography is essential to ensure material quality. By understanding its synthesis, properties, and handling requirements, scientists can effectively leverage this unique fluorinated building block to advance their research goals.
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Valsecchi, S., et al. (2011). An optimized method for the determination of perfluorooctanoic acid, perfluorooctane sulfonate and other perfluorochemicals in different matrices using liquid chromatography/ion-trap mass spectrometry. Journal of Chromatography B, 879(22), 2043-2050. [Link]
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Methodological & Application
Introduction: The Strategic Importance of Fluoroalkylated Anilines
An Application Note for the Synthesis of 4-(Perfluorooctyl)aniline via Ullmann Coupling
In the landscape of modern drug development and materials science, molecules bearing fluorinated moieties are of paramount importance. The incorporation of a perfluoroalkyl chain, such as the perfluorooctyl group, into an aromatic scaffold can dramatically alter a molecule's physicochemical properties. It can enhance metabolic stability, increase thermal resistance, and modulate lipophilicity and binding affinity. This compound is a critical building block, serving as a precursor for a wide array of specialized polymers, liquid crystals, and pharmaceutical intermediates.
The formation of the crucial carbon-nitrogen (C-N) bond to construct this molecule is a non-trivial synthetic challenge. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents a robust and historically significant method for this transformation.[1] While classic Ullmann conditions often required harsh temperatures and stoichiometric copper, modern iterations have refined the process, making it a highly reliable tool in the synthetic chemist's arsenal for constructing N-aryl bonds.[2][3] This application note provides a comprehensive guide to the synthesis of this compound, detailing a field-proven protocol, the underlying mechanistic principles, and practical insights for successful execution.
Mechanistic Rationale: The Copper Catalytic Cycle
The Ullmann C-N coupling reaction is not merely a combination of reagents but a well-orchestrated catalytic cycle. While several mechanistic pathways have been proposed, a consensus is forming around a cycle involving Cu(I) and Cu(III) intermediates, particularly in modern, ligand-assisted systems.[2] A traditional, higher-temperature, ligand-free synthesis, like the one detailed below, may also involve single electron transfer (SET) pathways and the formation of perfluoroalkyl radicals.[4]
The generally accepted catalytic cycle for a ligand-assisted Ullmann-type amination proceeds as follows:
-
Formation of the Active Catalyst: A Cu(I) salt complexes with the amine (or its deprotonated amide/anilide form) and a supporting ligand to form a copper(I) anilide complex. This is the active species that enters the catalytic cycle.
-
Oxidative Addition: The aryl halide oxidatively adds to the Cu(I) complex. This is often the rate-limiting step and results in a high-valent Cu(III) intermediate.
-
Reductive Elimination: The newly formed Cu(III) species is unstable and rapidly undergoes reductive elimination. This step forms the desired C-N bond and regenerates a Cu(I) species, which can then re-enter the catalytic cycle.
This process efficiently forges the otherwise difficult-to-form bond between an electron-rich nitrogen center and an sp²-hybridized carbon of the aromatic ring.
Caption: Fig. 1: Simplified Catalytic Cycle for Ullmann C-N Coupling.
Protocol: Copper-Mediated Synthesis of this compound
This protocol is adapted from a traditional, established method for the synthesis of this compound.[4] It relies on metallic copper at an elevated temperature and proceeds via a mechanism that involves the formation of a perfluoroalkyl radical intermediate.[4]
Reagents and Materials
| Reagent/Material | Formula | CAS No. | M.W. | Typical Quantity | Notes |
| Perfluorooctyl Iodide | C₈F₁₇I | 507-63-1 | 545.96 | 5.46 g (10.0 mmol) | Reagent grade, ≥98% |
| 4-Iodoaniline | C₆H₆IN | 540-37-4 | 219.02 | 1.47 g (6.7 mmol) | Reagent grade, ≥98% |
| Copper Powder | Cu | 7440-50-8 | 63.55 | 1.28 g (20.0 mmol) | <425 micron, activated |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 67-68-5 | 78.13 | 25 mL | Anhydrous, ≥99.8% |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | 74.12 | ~150 mL | Anhydrous |
| Deionized Water | H₂O | 7732-18-5 | 18.02 | ~100 mL | For work-up |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 | As needed | For drying |
| Round-bottom flask (100 mL) | - | - | - | 1 | Oven-dried |
| Reflux Condenser | - | - | - | 1 | Oven-dried |
| Magnetic Stirrer & Hotplate | - | - | - | 1 | - |
| Inert Gas Setup (N₂/Ar) | - | - | - | 1 | - |
| Filtration Apparatus | - | - | - | 1 | Buchner or Hirsch funnel |
Experimental Workflow Diagram
Caption: Fig. 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly oven-dried to remove moisture. Purge the entire system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging Reagents: To the reaction flask, add the 4-iodoaniline (1.47 g, 6.7 mmol), copper powder (1.28 g, 20.0 mmol), and anhydrous dimethyl sulfoxide (25 mL). Begin stirring to create a suspension.
-
Initiation: Carefully add the perfluorooctyl iodide (5.46 g, 10.0 mmol) to the stirring suspension.
-
Reaction: Immerse the flask in a pre-heated oil bath at 120 °C. Maintain vigorous stirring at this temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if desired.
-
Work-up and Extraction:
-
After 12 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Filter the dark mixture through a pad of Celite® to remove the copper iodide byproduct and any excess copper metal.[4] Rinse the flask and the filter cake with a small amount of diethyl ether to ensure complete transfer.
-
Transfer the filtrate to a separatory funnel. Add 50 mL of deionized water and 50 mL of diethyl ether.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The organic layer (top) contains the product.
-
Drain the aqueous layer and wash the organic layer two more times with 25 mL portions of deionized water to thoroughly remove the DMSO.[4]
-
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.
Characterization and Troubleshooting
-
Expected Outcome: The purified product, this compound, is typically a white to off-white solid.
-
Analytical Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the aromatic structure and the absence of starting materials.
-
¹⁹F NMR: A crucial technique to verify the integrity of the perfluorooctyl chain.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive copper surface. 2. Presence of moisture or oxygen. 3. Insufficient temperature. | 1. Use freshly purchased, high-purity copper powder or activate it by washing with dilute HCl, water, ethanol, and ether. 2. Ensure all glassware is dry and the reaction is run under a strict inert atmosphere. Use anhydrous solvent. 3. Verify the temperature of the oil bath with an external thermometer. |
| Formation of Homocoupled Side Products | 1. Reaction temperature is too high. 2. Unfavorable stoichiometry. | 1. Lower the reaction temperature in 5-10 °C increments. 2. Adjusting the ratio of the reactants may be necessary; sometimes using a significant excess of one component can favor the cross-coupling product.[5] |
| Product is an Oil or Gummy Solid | 1. Incomplete removal of DMSO solvent. 2. Presence of unreacted starting materials or impurities. | 1. During work-up, perform an additional wash of the organic layer with brine (saturated NaCl solution) to help remove residual DMSO. 2. Re-purify the product using column chromatography, ensuring careful separation of fractions. |
Conclusion and Future Perspectives
The copper-mediated coupling of perfluorooctyl iodide and 4-iodoaniline provides a direct and effective route to the valuable synthetic intermediate this compound. The protocol described herein is robust, relying on readily available materials and standard laboratory equipment. While effective, this traditional approach requires high temperatures. For more sensitive substrates or to improve energy efficiency, researchers are encouraged to explore modern Ullmann-type conditions. The use of a catalytic Cu(I) source (e.g., CuI) in combination with a chelating ligand, such as an amino acid or a diamine, can often facilitate the reaction at significantly lower temperatures (40–110 °C) and with lower catalyst loading, representing a greener and potentially higher-yielding alternative.[3][6][7]
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Garrido-Jiménez, F., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [Link]
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OperaChem. (2025). Ullmann coupling-An overview. [Link]
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Hassan, J., et al. (2002). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]
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Bannock, J. H., et al. (2021). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. [Link]
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Kumar, A., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. RSC Advances. [Link]
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Weidlich, T., et al. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. [Link]
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Li, Y., et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. PMC - NIH. [Link]
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Strieter, E. R., et al. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link]
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Introduction: The Significance of Perfluoroalkylanilines in Modern Chemistry
An Application Note and Protocol Guide for the Synthesis of 4-(Perfluorooctyl)aniline Derivatives
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique electronic properties of fluorine can significantly enhance the pharmacological profile of a drug candidate by modulating its acidity, lipophilicity, metabolic stability, and binding affinity.[2][3] Among the various fluorinated motifs, the perfluoroalkyl group, and specifically the perfluorooctyl chain, imparts a unique combination of hydrophobicity and lipophobicity. When appended to an aniline scaffold, a critical pharmacophore in many bioactive molecules, the resulting this compound derivatives become valuable building blocks for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This guide provides a detailed overview of the primary synthetic strategies for preparing this compound derivatives, with a focus on the underlying chemical principles and practical, step-by-step protocols suitable for a research and development setting.
Strategic Approaches to the Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through several established cross-coupling methodologies. The choice of method often depends on the availability of starting materials, desired scale, and the specific functional groups present on the aniline derivative. The two most robust and widely employed methods are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation: A Classic Copper-Catalyzed Approach
The Ullmann condensation is a well-established, copper-promoted reaction for the formation of carbon-nitrogen bonds.[6] Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[7] However, modern modifications have led to more efficient catalytic systems. The synthesis of this compound via an Ullmann-type reaction is a classical approach that remains relevant.[8]
Mechanism and Rationale: The reaction typically involves the coupling of a perfluoroalkyl halide, such as perfluorooctyl iodide, with an aryl amine. The copper catalyst facilitates the formation of a perfluoroalkyl radical, which then couples with the aniline derivative.[8] The use of a polar, high-boiling solvent like dimethyl sulfoxide (DMSO) is common to ensure the solubility of the reactants and to facilitate the high temperatures often required.[8]
Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope and milder reaction conditions compared to the classical Ullmann reaction.[9][10] This method is highly versatile for the synthesis of a wide array of this compound derivatives.
Mechanism and Rationale: The catalytic cycle involves the oxidative addition of an aryl halide or sulfonate to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst.[9] The choice of phosphine ligand is critical to the success of the reaction; bulky, electron-rich ligands like XPhos are often employed to promote the reductive elimination step.[11] The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide or potassium phosphate, to deprotonate the amine.[12]
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Perfluorinated compounds may have long-term persistence; handle with care and dispose of waste according to institutional guidelines.
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol is adapted from classical procedures for the copper-mediated coupling of perfluoroalkyl iodides with aryl amines.[8]
Materials and Reagents
-
Perfluoro-1-iodooctane (C8F17I)
-
4-Iodoaniline
-
Copper powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoaniline (1.46 g, 6.7 mmol), perfluorooctyl iodide (5.46 g, 10 mmol), and copper powder (1.28 g, 20 mmol).
-
Solvent Addition: Add 25 mL of anhydrous DMSO to the flask.
-
Reaction: Heat the reaction mixture to 120°C and stir vigorously for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the copper iodide byproduct and excess copper. Wash the filter cake with diethyl ether.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of deionized water and extract with diethyl ether (3 x 50 mL). The organic layers are combined.
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Workflow Diagram
Caption: Workflow for the Ullmann Synthesis of this compound.
Protocol 2: Synthesis of this compound Derivatives via Buchwald-Hartwig Amination
This generalized protocol is based on established methods for palladium-catalyzed C-N bond formation and can be adapted for various substituted anilines.[11][13]
Materials and Reagents
-
1-Bromo-4-(perfluorooctyl)benzene (or other suitable aryl halide/sulfonate)
-
Aniline derivative (e.g., aniline, 4-methoxyaniline)
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Hexane, anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)2 (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add 1-bromo-4-(perfluorooctyl)benzene (1.0 equiv) and the aniline derivative (1.2 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired this compound derivative.
Catalytic Cycle Diagram
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Characterization of this compound Derivatives
The successful synthesis of the target compounds should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the aniline ring will appear in the range of 6.5-8.0 ppm. The N-H proton signal will be a broad singlet, and its chemical shift will be concentration-dependent. |
| ¹⁹F NMR | A complex set of signals will be observed for the perfluorooctyl chain, typically between -80 and -130 ppm. The terminal CF₃ group will appear as a triplet around -81 ppm. |
| ¹³C NMR | Aromatic carbons will be observed in the range of 110-150 ppm. The carbons of the perfluorooctyl chain will show characteristic signals, often with C-F coupling. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the calculated mass of the product should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| FT-IR Spectroscopy | Characteristic N-H stretching vibrations will be observed around 3300-3500 cm⁻¹. C-F stretching vibrations will appear in the region of 1100-1300 cm⁻¹. |
Troubleshooting and Field-Proven Insights
-
Low Yield in Ullmann Reaction: Ensure the use of anhydrous DMSO and high-purity copper powder. Activation of the copper powder with iodine or HCl prior to use may improve yields. The free amino group of aniline can sometimes inhibit the reaction; protection of the amine may be necessary in some cases.[14]
-
Catalyst Deactivation in Buchwald-Hartwig Reaction: The palladium catalyst is sensitive to oxygen. Ensure all reagents and solvents are thoroughly deoxygenated and the reaction is carried out under a strict inert atmosphere.
-
Side Reactions: In the presence of strong bases, nucleophilic aromatic substitution (SNAr) can sometimes compete, especially if the aromatic ring is highly electron-deficient.[15] Careful control of temperature and reaction time is crucial.
-
Purification Challenges: The high fluorine content of the products can lead to unusual solubility properties and may require specialized chromatographic techniques, such as fluorous solid-phase extraction (F-SPE), for efficient purification.[13]
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- ResearchGate. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- ResearchGate. (2025, December 20). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group.
- YouTube. (2025, October 15). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities.
- (n.d.). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening.
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- Semantic Scholar. (2021, December 3). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
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Application Notes & Protocols: Leveraging 4-(Perfluorooctyl)aniline in Advanced Polymer Synthesis and High-Performance Coatings
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 4-(perfluorooctyl)aniline in the synthesis of advanced polymers and the formulation of high-performance coatings. The unique molecular architecture of this compound, which combines a reactive aniline moiety with a highly fluorinated octyl chain, imparts exceptional properties to materials, including hydrophobicity, oleophobicity, low surface energy, and enhanced thermal and chemical stability.[1][2] This guide delves into the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific references.
Introduction: The Strategic Advantage of Fluorination with this compound
The incorporation of fluorine into polymer backbones is a well-established strategy for creating materials with superior properties compared to their non-fluorinated counterparts.[2] Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy.[2] this compound (C₁₄H₆F₁₇N, M.W. 511.18 g/mol ) is a key building block in this field, offering a versatile platform for creating novel fluorinated materials.[1] Its structure, featuring a perfluorooctyl group attached to an aniline core, provides a unique combination of hydrophobicity and lipophobicity.[1]
The aniline functional group allows for its integration into a variety of polymer systems through well-known polymerization reactions, such as polycondensation to form polyimides and polyamides, or as a monomer in the synthesis of conductive polymers like polyaniline.[3][4] The perfluorooctyl "tail" then orientates towards the surface, creating a low-energy, non-stick, and repellent interface. This guide will explore two primary applications: its use as a diamine monomer in the synthesis of fluorinated polyimides and as a surface-modifying additive in coatings.
Core Principles of Polymer Design with this compound
The decision to incorporate this compound into a polymer structure is driven by the desired end-use properties. The causality behind its effectiveness lies in the unique properties of the C-F bond and the overall molecular architecture.
-
Low Surface Energy: The high electronegativity of fluorine atoms and the dense packing of perfluoroalkyl chains lead to very weak intermolecular forces, resulting in surfaces with extremely low surface energy. This translates to excellent water and oil repellency (superhydrophobicity and oleophobicity).
-
Thermal and Chemical Stability: The strength of the C-F bond (approximately 116 kcal/mol) imparts exceptional thermal and chemical stability to the resulting polymers, making them suitable for applications in harsh environments.[2]
-
Enhanced Solubility: The incorporation of bulky, fluorine-containing groups like the perfluorooctyl chain can disrupt polymer chain packing, increasing free volume and thereby improving the solubility of otherwise intractable polymers like aromatic polyimides.[5]
-
Dielectric Properties: Fluorinated polymers often exhibit low dielectric constants, making them valuable materials for microelectronics and high-frequency applications.[6]
Application Protocol I: Synthesis of a High-Performance Fluorinated Polyimide
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal, mechanical, and electrical properties.[5] However, their application can be limited by poor solubility. Incorporating this compound can mitigate this issue while simultaneously enhancing surface properties. This protocol details the synthesis of a soluble, fluorinated polyimide via a two-step polycondensation reaction.
Rationale for Experimental Design
The two-step method, involving the formation of a soluble poly(amic acid) precursor followed by chemical or thermal imidization, is a widely used and versatile approach for synthesizing high molecular weight polyimides.[6][7] The choice of a highly fluorinated dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), in conjunction with this compound, maximizes the fluorine content and further enhances solubility and desirable surface properties.[5][7] N-methyl-2-pyrrolidone (NMP) is selected as the solvent due to its excellent ability to dissolve both the monomers and the resulting poly(amic acid).
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | ≥97% purity |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | ≥99% purity |
| Pyromellitic dianhydride (PMDA) | ≥97% purity |
| N-methyl-2-pyrrolidone (NMP) | Anhydrous, ≥99.5% |
| Acetic Anhydride | Reagent grade |
| Pyridine | Reagent grade |
| Methanol | Reagent grade |
| Three-neck round-bottom flask | 250 mL |
| Mechanical Stirrer | |
| Nitrogen Inlet/Outlet | |
| Addition Funnel | |
| Heating Mantle with Temperature Controller | |
| Glass plate for film casting | |
| Vacuum Oven |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of the Poly(amic acid) Precursor
-
In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (10 mmol, 5.11 g) and anhydrous NMP (50 mL).
-
Stir the mixture under a gentle stream of nitrogen until the diamine is completely dissolved.
-
In a separate beaker, dissolve 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) (10 mmol, 4.44 g) in anhydrous NMP (50 mL).
-
Slowly add the 6FDA solution to the stirred diamine solution at room temperature over a period of 30 minutes using an addition funnel.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).
Step 2: Chemical Imidization and Polymer Isolation
-
To the viscous poly(amic acid) solution, add acetic anhydride (40 mmol, 3.78 mL) and pyridine (20 mmol, 1.62 mL) as the imidization agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the resulting polyimide by slowly pouring the reaction mixture into a beaker containing 500 mL of vigorously stirred methanol.
-
Collect the fibrous polyimide precipitate by filtration.
-
Wash the polymer thoroughly with methanol to remove any residual solvent and unreacted reagents.
-
Dry the fluorinated polyimide powder in a vacuum oven at 80°C for 24 hours.
Characterization and Expected Results
The synthesized fluorinated polyimide is expected to be a white to off-white powder, soluble in aprotic polar solvents such as NMP, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6][8] Cast films should be transparent and flexible. Key characterization techniques include:
-
FTIR Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide, look for the disappearance of the amic acid peaks (around 1650 cm⁻¹ and 3300 cm⁻¹) and the appearance of characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹).
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the polymer structure and the successful incorporation of the this compound monomer.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer. The decomposition temperature is expected to be above 450°C.[6]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Contact Angle Measurements: To quantify the hydrophobicity and oleophobicity of films cast from the polymer solution. High contact angles for water and oil are expected.
Application Protocol II: Formulation of a Low Surface Energy Coating
The incorporation of fluorinated additives is a common strategy to reduce the surface energy of coatings, leading to improved water and oil repellency, anti-graffiti properties, and ease of cleaning.[9] this compound can be used as a reactive additive in coating formulations, where it can either be physically blended or chemically reacted into the binder system. This protocol describes the physical blending of the synthesized fluorinated polyimide from Protocol I into a clear acrylic lacquer.
Rationale for Experimental Design
Physical blending of a fluorinated polymer additive is a straightforward method to impart low surface energy characteristics to a coating. The effectiveness of this approach depends on the migration of the fluorinated additive to the coating-air interface during the drying/curing process. This migration is driven by the low surface energy of the fluorinated polymer. The concentration of the additive is a critical parameter; too low, and the surface properties will not be significantly altered; too high, and it may negatively impact the bulk properties of the coating, such as clarity and mechanical strength.
Materials and Equipment
| Material/Equipment | Specifications |
| Fluorinated Polyimide (from Protocol I) | |
| Clear Acrylic Lacquer | Commercial grade |
| Methyl Ethyl Ketone (MEK) | Reagent grade |
| Glass substrates | Microscope slides or panels |
| High-speed disperser or magnetic stirrer | |
| Film Applicator (e.g., doctor blade) | |
| Convection Oven | |
| Contact Angle Goniometer |
Step-by-Step Formulation and Application Protocol
-
Prepare a 5% (w/w) solution of the fluorinated polyimide in MEK by dissolving 0.5 g of the polymer in 9.5 g of MEK. Gentle heating and stirring may be required.
-
Prepare a series of coating formulations by adding the fluorinated polyimide solution to the clear acrylic lacquer at different concentrations (e.g., 0.1, 0.5, 1.0, and 2.0 wt% of the fluorinated polyimide based on the total solids of the lacquer).
-
Thoroughly mix each formulation using a high-speed disperser or magnetic stirrer for 15-30 minutes to ensure a homogeneous dispersion.
-
Apply the formulated coatings onto clean glass substrates using a film applicator to achieve a consistent wet film thickness (e.g., 100 µm).
-
Allow the coated substrates to flash off at room temperature for 10 minutes to allow for solvent evaporation.
-
Cure the coatings in a convection oven according to the lacquer manufacturer's recommendations (e.g., 80°C for 30 minutes).
-
Allow the cured coatings to cool to room temperature before characterization.
Characterization and Expected Results
The primary goal is to demonstrate the effect of the fluorinated polyimide additive on the surface properties of the acrylic coating.
-
Visual Inspection: The coatings should remain transparent and free of defects at lower additive concentrations. Haze may be observed at higher concentrations.
-
Contact Angle Measurements: A significant increase in the water and oil contact angles is expected with increasing concentration of the fluorinated polyimide additive. This will demonstrate the successful migration of the additive to the surface and the creation of a low-energy interface.
-
Surface Energy Calculation: The surface energy of the coatings can be calculated from the contact angle data using appropriate models (e.g., Owens-Wendt-Rabel-Kaelble). A decrease in surface energy with increasing additive concentration is expected.
Visualization of Key Processes
To further elucidate the concepts described in the protocols, the following diagrams illustrate the polymer synthesis workflow and the mechanism of surface modification.
Caption: Workflow for the synthesis of fluorinated polyimide.
Caption: Mechanism of surface modification in coatings.
Troubleshooting and Expert Insights
-
Incomplete Imidization: If FTIR analysis indicates the presence of residual amic acid, the imidization time or temperature (for thermal imidization) may need to be increased. Ensure the use of fresh, anhydrous reagents for chemical imidization.
-
Poor Solubility of Polyimide: If the final polyimide exhibits poor solubility, it may be due to an excessively high molecular weight or cross-linking. Ensure precise stoichiometric balance of the monomers and maintain a moisture-free reaction environment.
-
Inconsistent Coating Properties: Inhomogeneous dispersion of the fluorinated additive can lead to variations in surface properties. Ensure adequate mixing time and intensity. The choice of solvent for dissolving the additive should be compatible with the main coating formulation.
-
Phase Separation in Coatings: At higher concentrations, the fluorinated additive may become incompatible with the coating matrix, leading to phase separation and defects. It is crucial to determine the optimal concentration through a ladder study.
Conclusion
This compound is a powerful and versatile building block for the creation of advanced polymers and coatings with tailored surface properties. Its successful application hinges on a solid understanding of the underlying chemical principles and adherence to well-designed experimental protocols. The methods detailed in this guide provide a robust starting point for researchers and scientists to explore the potential of this unique fluorinated monomer in their respective fields, from developing novel high-performance materials to engineering surfaces with exceptional repellency and durability.
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Kim, S., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI. Retrieved from [Link]
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Rojas, G. (2003). Recent Advances in Fluoropolymers: Copolymers of Tetrafluoroethylene and Related Fluorinated Molecules. ResearchGate. Retrieved from [Link]
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Meng, S., et al. (2023). Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers. Polymer Chemistry (RSC Publishing). Retrieved from [Link]
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Thomas, T., & V, S. (2014). Synthesis and Characterization of Perfluorooctanoic Acid Anionic Surfactant Doped Nanosize Polyaniline. Scirp.org. Retrieved from [Link]
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Ghosh, G. (2004). Synthesis and Characterization of New Fluorinated Polyimides derived from 9, 10-bis[3'-trifluoromethyl-4' (4''-aminobenzoxy) benzyl] Anthracene. ResearchGate. Retrieved from [Link]
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Application of 4-(Perfluorooctyl)aniline for Advanced Hydrophobic Surface Modification
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 4-(Perfluorooctyl)aniline in the creation of robust, low-energy hydrophobic surfaces. This document is intended for researchers, materials scientists, and professionals in drug development who are seeking to leverage the unique properties of fluorinated compounds for surface modification. Herein, we detail the chemical principles, step-by-step application protocols, and state-of-the-art characterization techniques. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying surface chemistry.
Introduction: The Imperative of Hydrophobic Surfaces
The generation of surfaces that exhibit water-repellent properties, known as hydrophobicity, is a cornerstone of modern materials science. Such surfaces are paramount in a multitude of applications, from anti-fouling coatings for marine applications and biomedical devices to moisture-resistant electronics and self-cleaning glass. The defining characteristic of a hydrophobic surface is a high water contact angle (WCA), typically greater than 90 degrees. This is a direct consequence of low surface energy, which minimizes the energetic penalty of the solid-liquid interface.
Fluorinated organic compounds are exemplary in their ability to dramatically lower surface energy. The high electronegativity and low polarizability of the carbon-fluorine bond result in weak intermolecular forces. When a surface is functionalized with a monolayer of molecules bearing long perfluoroalkyl chains, these chains orient themselves away from the substrate, creating a dense, low-energy "fluorocarbon carpet" that repels water and oils.
This compound (C₁₄H₆F₁₇N) is a particularly compelling molecule for this purpose.[1] It possesses a long perfluorooctyl tail (C₈F₁₇), which provides a significant hydrophobic driving force, and an aniline headgroup, which can be used for attachment to various substrates.[1] This guide will provide the necessary protocols to harness the potential of this compound for creating advanced hydrophobic surfaces.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₄H₆F₁₇N | [1] |
| Molecular Weight | 511.18 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Key Structural Features | Perfluorooctyl tail, Aniline headgroup | [1] |
The perfluorooctyl chain is responsible for the profound hydrophobicity, while the aniline moiety provides a reactive site for surface attachment. The reactivity of the aniline group is typical of aromatic amines, allowing for various chemical immobilization strategies.[1]
Experimental Protocols for Hydrophobic Surface Modification
This section details the step-by-step methodologies for preparing, modifying, and characterizing hydrophobic surfaces using this compound. The protocols provided are designed to be self-validating, with explanations for each critical step.
Substrate Preparation: The Foundation of a High-Quality Coating
The quality of the substrate is paramount to achieving a uniform and stable hydrophobic monolayer. The following protocol is for silicon wafers, a common substrate in research and electronics.
Materials:
-
Silicon wafers
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Nitrogen gas (high purity)
-
Sonicator
-
Wafer tweezers
Protocol:
-
Degreasing: Sonicate the silicon wafers in acetone for 15 minutes, followed by isopropanol for 15 minutes, and finally in DI water for 15 minutes to remove organic contaminants.
-
Drying: Dry the wafers under a stream of high-purity nitrogen gas.
-
Hydroxylation: To create a reactive surface with hydroxyl (-OH) groups, treat the wafers with piranha solution for 15 minutes. This step is crucial as the hydroxyl groups can serve as anchoring points for the aniline headgroup.
-
Rinsing and Final Drying: Thoroughly rinse the wafers with copious amounts of DI water and dry them completely with nitrogen gas.
Deposition of this compound: Creating the Monolayer
Two primary methods are presented for the deposition of this compound: solution-phase deposition and chemical vapor deposition (CVD).
This method is straightforward and accessible for most laboratory settings.
Materials:
-
Cleaned and hydroxylated silicon wafers
-
This compound
-
Anhydrous toluene
-
Airtight reaction vessel (e.g., a modified Schlenk flask or a desiccator)
Protocol:
-
Solution Preparation: Prepare a dilute solution of this compound (e.g., 1-5 mM) in anhydrous toluene. The use of an anhydrous solvent is critical to prevent unwanted side reactions and ensure a well-ordered monolayer.
-
Immersion: Place the cleaned and hydroxylated silicon wafers in the reaction vessel. Submerge the wafers in the this compound solution.
-
Incubation: Seal the reaction vessel to prevent solvent evaporation and contamination. Allow the self-assembly process to occur at room temperature for 12-24 hours. Longer incubation times can lead to a more ordered and densely packed monolayer.
-
Rinsing: After incubation, remove the wafers from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-chemisorbed molecules.
-
Curing: Cure the coated wafers in an oven at 110-120°C for 30-60 minutes. This step helps to drive off any remaining solvent and can promote the formation of a more stable bond between the aniline headgroup and the surface.
-
Final Rinse and Dry: Perform a final rinse with toluene and dry the wafers under a stream of nitrogen.
CVD can produce highly uniform and pure films and is a scalable industrial process.[2][3]
Materials:
-
Cleaned and hydroxylated silicon wafers
-
This compound
-
CVD reactor with temperature and pressure control
-
Inert carrier gas (e.g., Argon or Nitrogen)
Protocol:
-
Substrate Placement: Place the cleaned and hydroxylated silicon wafers into the CVD chamber.
-
Precursor Preparation: Place a small amount of this compound in a heated precursor boat within the CVD system.
-
System Purge: Purge the CVD chamber with an inert carrier gas to remove any residual air and moisture.
-
Deposition: Heat the precursor to induce sublimation while maintaining the substrate at a desired deposition temperature (e.g., 100-150°C). The inert carrier gas will transport the vaporized this compound to the substrate surface. The deposition is typically carried out under reduced pressure.
-
Post-Deposition Annealing: After deposition, the wafers can be annealed in-situ under an inert atmosphere to improve film quality and adhesion.
-
Cooling and Removal: Allow the chamber to cool to room temperature before removing the coated wafers.
Characterization of the Hydrophobic Surface
Thorough characterization is essential to validate the successful modification of the surface and to understand its properties.
Contact Angle Goniometry: Quantifying Hydrophobicity
Contact angle measurement is the most direct method to quantify the hydrophobicity of a surface.
Expected Results:
| Parameter | Expected Value Range |
| Static Water Contact Angle | 100° - 115° |
| Contact Angle Hysteresis | < 10° |
A low contact angle hysteresis (the difference between the advancing and receding contact angles) is indicative of a chemically homogeneous and smooth surface.
Surface Free Energy Calculation
The surface free energy can be calculated from contact angle measurements using different liquids with known surface tension components (e.g., water and diiodomethane) and applying models such as the Owens-Wendt-Rabel-Kaelble (OWRK) method. For surfaces modified with long-chain perfluorinated molecules, extremely low surface energies can be achieved. For example, self-assembled monolayers of perfluorododecyl iodide on silicon wafers have been reported to have a surface energy as low as 4.3 mN/m .[5]
X-ray Photoelectron Spectroscopy (XPS): Elemental and Chemical Analysis
XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface.
Expected XPS Signatures for a this compound Monolayer:
| Element | Core Level | Expected Binding Energy (eV) | Interpretation |
| Carbon | C 1s | ~285.0 | C-C/C-H in the aniline ring |
| ~291.0 - 294.0 | -CF₂- and -CF₃ groups in the perfluorooctyl tail | ||
| Fluorine | F 1s | ~689.0 | C-F bonds |
| Nitrogen | N 1s | ~400.0 | Amine group (-NH₂) |
| Silicon | Si 2p | ~99.0 (substrate) | Elemental silicon from the underlying wafer |
| ~103.0 (substrate) | Silicon dioxide (SiO₂) from the native oxide layer | ||
| Oxygen | O 1s | ~532.0 | Silicon dioxide (SiO₂) from the native oxide layer |
The presence of strong fluorine (F 1s) and nitrogen (N 1s) signals, along with the characteristic high binding energy carbon (C 1s) peaks from the -CFx groups, would confirm the successful deposition of the this compound monolayer.
Atomic Force Microscopy (AFM): Surface Morphology
AFM can be used to visualize the surface topography at the nanoscale. A well-formed self-assembled monolayer should result in a smooth and uniform surface with a low root-mean-square (RMS) roughness.
Performance and Stability of the Hydrophobic Coating
A critical aspect of any surface modification is its stability under operational conditions.
-
Thermal Stability: Coatings derived from perfluoroalkyl compounds generally exhibit high thermal stability due to the strength of the C-F bond. It is anticipated that a this compound monolayer would be stable at temperatures up to 250-300°C.
-
Chemical Stability: The fluorinated surface is expected to be highly resistant to a wide range of chemicals, including acids, bases, and organic solvents. However, aggressive oxidizing agents or prolonged exposure to harsh conditions may degrade the monolayer.
Safety and Handling of Perfluorinated Compounds
This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS). Many PFAS are known for their persistence in the environment and potential for bioaccumulation. It is imperative to handle this compound with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a highly effective molecule for the creation of hydrophobic surfaces with low surface energy. The protocols detailed in this application note provide a robust framework for researchers to successfully modify substrates and achieve high water contact angles. The key to a successful and durable coating lies in meticulous substrate preparation, careful control of the deposition process, and thorough characterization to validate the results. By following the guidelines presented, scientists and engineers can effectively leverage the unique properties of this compound for a wide range of advanced applications.
Visualizations
Figure 1: Experimental workflow for hydrophobic surface modification.
Figure 2: Molecular orientation on the substrate surface.
References
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Creation of superhydrophobic wood surfaces by plasma etching and thin-film deposition. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Tribological Properties of Self-Assembled Monolayers of Catecholic Imidazolium and the Spin-Coated Films of Ionic Liquids. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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High Perfluorooctanoic Acid Adsorption Performance of Sub-monolayer Fluoroalkylsilane on Silicon Wafers. (2022). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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One-step vapor deposition of fluorinated polycationic coating to fabricate antifouling and anti-infective textile against drug-resistant bacteria and viruses. (2021, March 16). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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One-step vapor deposition of fluorinated polycationic coating to fabricate antifouling and anti-infective textile against drug-resistant bacteria and viruses. (2021, August 15). PubMed. Retrieved January 21, 2026, from [Link]
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Deposition of Fluorinated Silicon Nitride using Plasma Enhanced Chemical Vapor Deposition Technique. (2011, February 21). Cambridge Core. Retrieved January 21, 2026, from [Link]
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The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers. (2025, October 16). ResearchGate. Retrieved January 21, 2026, from [Link]
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Ultralow surface energy self-assembled monolayers of iodo-perfluorinated alkanes on silica driven by halogen bonding. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Self-Assembled Monolayers of Diazocine Photoswitches: Inverted Isomer Stability and Surface Wettability. (2026, January 12). American Chemical Society. Retrieved January 21, 2026, from [Link]
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Hydrophobic and Anti-Fouling Performance of Surface on Parabolic Morphology. (2025, October 18). MDPI. Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for Reactions Involving 4-(Perfluorooctyl)aniline
Introduction: The Unique Profile of a Heavily Fluorinated Aniline
4-(Perfluorooctyl)aniline is a distinctive chemical entity, characterized by the juxtaposition of a classic aromatic amine (aniline) with a bulky, electron-withdrawing perfluorooctyl chain. This molecular architecture imparts a unique set of physicochemical properties, including significant hydrophobicity and lipophobicity, making it a valuable building block in materials science, and notably, in pharmaceutical and agrochemical development.[1] The presence of the perfluoroalkyl group can dramatically influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] Judicious incorporation of such fluorinated moieties is a key strategy in modern drug design to optimize pharmacokinetic and pharmacodynamic profiles.[4][5]
This guide provides a comprehensive overview of the experimental considerations and detailed protocols for handling and reacting with this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.
Physicochemical Properties and Handling Considerations
A thorough understanding of the properties of this compound is paramount for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₁₄H₆F₁₇N | [1] |
| Molecular Weight | 511.18 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| Solubility | Poor in water, soluble in many organic solvents | General Knowledge |
Key Handling and Safety Precautions:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[6] Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are generally suitable for short-term use).[6]
-
Static Discharge: Perfluorinated compounds can generate static electricity. Take measures to prevent the buildup of electrostatic charge, especially when transferring powders.[7]
-
Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][8] In case of accidental contact, flush the affected area with copious amounts of water.[6]
-
Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.[9]
-
Environmental Persistence: Per- and polyfluoroalkyl substances (PFAS) are known for their environmental persistence.[10] Handle and dispose of these compounds responsibly to minimize environmental release.
Core Reactivity: A Tale of Two Moieties
The reactivity of this compound is dictated by the interplay between the electron-donating amino group and the strongly electron-withdrawing perfluorooctyl substituent. The amino group activates the aromatic ring towards electrophilic substitution, while the perfluorooctyl group deactivates it.[1] This dichotomy allows for a range of synthetically useful transformations.
Protocol 1: Diazotization and Subsequent Functionalization
The conversion of the amino group of anilines into a diazonium salt is a cornerstone of aromatic chemistry, opening a gateway to a vast array of functionalities.[11] This transformation is particularly valuable for introducing groups that are otherwise difficult to install directly. The low temperatures required for this reaction are critical to prevent the decomposition of the unstable diazonium salt.[11]
Workflow for Diazotization of this compound
Caption: Workflow for the diazotization and subsequent functionalization of this compound.
Detailed Step-by-Step Protocol:
-
Preparation of the Aniline Salt: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve one equivalent of this compound in a suitable mineral acid (e.g., 3M HCl or H₂SO₄).
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature throughout the diazotization process to ensure the stability of the resulting diazonium salt.[11]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold deionized water.[11]
-
Diazotization: Add the sodium nitrite solution dropwise to the cold aniline salt solution. The addition should be slow to control the exothermic reaction and maintain the temperature below 5 °C.[11]
-
Monitoring: After the complete addition of the nitrite solution, stir the mixture for an additional 15-30 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).[11] If the test is negative, add a small amount of the nitrite solution until a positive test is achieved.
-
Functionalization (Example: Iodination): To the freshly prepared diazonium salt solution, add a solution of potassium iodide (KI) in water. The mixture can then be allowed to warm to room temperature and may require gentle heating to drive the reaction to completion.
-
Work-up and Purification: The reaction mixture is typically extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with a solution of sodium thiosulfate to remove any residual iodine, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Amide Coupling Reactions
The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic synthesis, particularly in the construction of pharmaceuticals.[12] While the direct reaction of a carboxylic acid and an amine is generally unfavorable, the use of coupling reagents facilitates this transformation under mild conditions.[12]
Logical Flow for Amide Bond Formation
Caption: General workflow for the amide coupling of this compound with a carboxylic acid.
Detailed Step-by-Step Protocol:
-
Carboxylic Acid Activation: To a solution of the carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add a solution of this compound (1 equivalent) in the same anhydrous solvent to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[13] For reactions involving anilines, a common strategy is to first convert the aniline to an aryl halide or triflate via diazotization, which can then participate in the Suzuki coupling.
Conceptual Pathway for Suzuki Coupling
Caption: A two-step approach to Suzuki coupling starting from this compound.
Detailed Step-by-Step Protocol (for a pre-formed aryl halide):
-
Reaction Setup: In a Schlenk flask or a pressure vessel, combine the 4-halo-(perfluorooctyl)benzene (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and a suitable base (e.g., cesium carbonate, 2.5 equivalents).[13]
-
Solvent Addition: Under an inert atmosphere (argon or nitrogen), add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.[13]
-
Degassing: Sparge the reaction mixture with argon for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.[13]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equivalents).[13]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[13] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Conclusion
This compound is a highly versatile building block with significant potential in the development of novel materials and therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this unique compound. By understanding its inherent properties and reactivity, and by adhering to safe laboratory practices, scientists can effectively harness the power of the perfluorooctyl moiety to drive innovation in their respective fields.
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Purification of 4-(Perfluorooctyl)aniline by column chromatography
Application Note & Protocol
High-Efficiency Purification of 4-(Perfluorooctyl)aniline Using Silica Gel Column Chromatography
Abstract
This compound is a fluorinated aromatic amine of significant interest in materials science, specialty polymers, and as an intermediate in pharmaceutical synthesis.[1] Its unique molecular architecture, which combines a hydrophilic aniline head with a robustly hydrophobic and lipophobic perfluorooctyl tail, imparts valuable properties such as chemical resistance and low surface energy.[1] However, synthetic routes, particularly classical copper-mediated couplings, often yield a crude product containing unreacted starting materials, catalysts, and side-products.[1] Achieving high purity is paramount for downstream applications. This document provides a comprehensive, field-tested guide for the purification of this compound using silica gel column chromatography, detailing method development, a step-by-step protocol, and troubleshooting.
Introduction: The Purification Challenge
The purification of highly fluorinated compounds like this compound presents a unique challenge compared to their non-fluorinated hydrocarbon analogs. The strong electronegativity and steric bulk of the perfluorooctyl group (C8F17) significantly alter the molecule's electronic properties and intermolecular interactions. While the aniline moiety provides a polar functional group capable of hydrogen bonding, the large fluorinated chain creates a molecule with unusual polarity and solubility characteristics.
Standard column chromatography on silica gel, a highly polar stationary phase, remains the most effective and scalable method for this task.[1] The principle relies on the differential partitioning of the target compound and its impurities between the polar stationary phase and a non-polar mobile phase. Less polar components travel through the column more quickly, while more polar components are retained longer, thus enabling separation.[2]
This guide is designed for researchers and process chemists to effectively isolate this compound in high purity (>98%) from typical crude reaction mixtures.
Characterization of this compound & Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule and the impurities that must be removed.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₆F₁₇N | [1][3] |
| Molecular Weight | 511.18 g/mol | [1][3] |
| Appearance | Varies; often a solid or oil | - |
| Key Structural Features | Aromatic aniline core, perfluorinated octyl chain | [1] |
| Solubility Profile | Exhibits unique hydrophobic and lipophobic properties | [1] |
Common Synthesis-Related Impurities
Impurities are typically derived from the starting materials and side reactions of the chosen synthetic pathway. The classical Ullmann-type coupling, for instance, involves reacting perfluorooctyl iodide with an aniline derivative in the presence of copper.[1]
| Potential Impurity | Source / Reason for Presence | Relative Polarity |
| Perfluorooctyl Iodide | Unreacted starting material | Very Low |
| 4-Iodoaniline / Aniline | Unreacted starting material | High / Medium |
| Homocoupled Byproducts | Side reaction of starting materials | Varies |
| Positional Isomers | Use of non-para-substituted starting materials | Similar to Product |
| Residual DMSO | High-boiling point reaction solvent | Very High |
| Copper Salts | Residual catalyst from Ullmann coupling | Ionic (retained at origin) |
Principle and Method Development: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale analog of column chromatography, allowing for the determination of the ideal mobile phase (eluent) composition. The goal is to find a solvent system that provides good separation between the desired product and all impurities.
A well-chosen eluent system should result in a retention factor (Rƒ) for the target compound of approximately 0.25 - 0.35 .
-
Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
An Rƒ in this range ensures that the compound will move through the column at a reasonable rate, providing good resolution without requiring excessively large volumes of solvent.
Protocol 3.1: TLC Method Development
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a dilute solution of a pure standard, if available.
-
Select TLC Plate: Use a standard silica gel 60 F₂₅₄ plate.
-
Spot the Plate: Using a capillary tube, carefully spot the crude mixture and the standard (if available) onto the baseline of the TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a trial eluent system. A well-documented starting point for this compound is Petroleum Ether:Ethyl Acetate (15:1) .[1]
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate or iodine may also be necessary if impurities are not UV-active.
-
Analyze and Optimize: Calculate the Rƒ values.
-
If the product Rƒ is too high (>0.4), the eluent is too polar. Increase the proportion of the non-polar solvent (Petroleum Ether).
-
If the product Rƒ is too low (<0.2), the eluent is not polar enough. Increase the proportion of the polar solvent (Ethyl Acetate).
-
Detailed Protocol: Preparative Column Chromatography
This protocol outlines the purification of crude this compound on a multi-gram scale.
Materials and Reagents
-
Stationary Phase: Silica Gel (Standard Grade, 60 Å, 230-400 mesh)
-
Mobile Phase: Petroleum Ether and Ethyl Acetate (HPLC Grade)
-
Crude Product: this compound mixture
-
Apparatus: Glass chromatography column with stopcock, collection flasks/test tubes, rotary evaporator, TLC supplies.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
1. Column Preparation (Slurry Packing):
-
Rationale: Slurry packing is the preferred method as it minimizes the chances of air bubbles and cracks in the stationary phase, which can lead to poor separation.
-
Steps:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the chosen mobile phase (e.g., 15:1 Petroleum Ether:Ethyl Acetate).
-
With the column stopcock open, pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Gently tap the column to ensure even packing. Drain the excess solvent until it is level with the top of the silica bed. Never let the column run dry.
-
Add a protective layer of sand on top of the silica bed.
-
2. Sample Loading (Dry Loading Recommended):
-
Rationale: Dry loading is ideal for samples that are not highly soluble in the mobile phase or when high resolution is needed. It introduces the sample in a concentrated band.
-
Steps:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.
-
Carefully add this powder to the top of the prepared column.
-
3. Elution and Fraction Collection:
-
Rationale: A constant and controlled flow rate ensures an equilibrium is maintained between the mobile and stationary phases, leading to optimal separation.
-
Steps:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction in test tubes or flasks).
-
Maintain a constant level of solvent above the silica bed throughout the process.
-
4. Monitoring and Analysis:
-
Rationale: TLC is used to analyze the collected fractions to determine which ones contain the pure product.
-
Steps:
-
Spot every few fractions on a TLC plate.
-
Develop and visualize the plate as described in Protocol 3.1.
-
Identify the fractions containing only the spot corresponding to this compound. There will typically be initial fractions containing non-polar impurities, followed by fractions with the pure product, and later fractions containing more polar impurities.
-
5. Isolation of Pure Product:
-
Steps:
-
Combine all fractions that were identified as pure.
-
Remove the solvent using a rotary evaporator.
-
Place the final product under high vacuum to remove any residual solvent.
-
Determine the final mass and calculate the recovery yield. Yields of 85-95% have been reported for this purification.[1]
-
Expected Results and Purity Assessment
Summary of Chromatographic Parameters
| Parameter | Recommended Value / Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Petroleum Ether : Ethyl Acetate (15:1 v/v) |
| Target Rƒ (TLC) | ~0.3 |
| Loading Method | Dry Loading |
| Expected Yield | 85-95%[1] |
Purity Confirmation
The purity of the isolated product should be confirmed by analytical techniques.
-
¹H NMR: The spectrum should show characteristic signals for the aromatic and amino protons, typically between 6.5-7.5 ppm.[1] The absence of signals from starting materials or solvents confirms purity.
-
Mass Spectrometry: Analysis should show a molecular ion peak corresponding to the mass of the product (m/z ~511.02).[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots | Incorrect eluent polarity. Column overloaded. | Re-optimize mobile phase with TLC. Use a larger column or less crude material. |
| Cracked or Channeled Silica Bed | Column was allowed to run dry. Poor packing technique. | The run is likely compromised. Repack the column carefully using the slurry method. |
| Product is not Eluting | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., switch to 10:1 or 8:1 Pet Ether:EtOAc). This is known as a step gradient. |
| Smeared or Tailing Spots on TLC | Sample is too concentrated. Compound is interacting strongly with silica (common for amines). | Dilute the sample for TLC. Add a small amount (~0.5%) of triethylamine to the mobile phase to neutralize acidic sites on the silica. |
Conclusion
The protocol described provides a robust and reproducible method for the high-efficiency purification of this compound. By leveraging preliminary TLC analysis to fine-tune the mobile phase composition and employing careful column packing and fractioning techniques, researchers can consistently obtain this valuable fluorinated intermediate with high purity, suitable for the most demanding downstream applications in research and development.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International. [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns . Journal of Chromatographic Science. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography . National Institutes of Health. [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications . ResearchGate. [Link]
-
Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis . Semantic Scholar. [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na . The Royal Society of Chemistry. [Link]
-
CAS NO. 83766-52-3 | this compound . Arctom Scientific. [Link]
-
Isolation And Purification Of Substance By Column Chromatography . ResearchGate. [Link]
Sources
Application Notes and Protocols for the Analytical Characterization of 4-(Perfluorooctyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 4-(Perfluorooctyl)aniline
This compound (PFOA-aniline) is a unique molecule that combines the structural features of an aromatic amine with a highly fluorinated aliphatic chain. This structure imparts distinct physicochemical properties, making it a compound of interest in materials science, specialty polymer synthesis, and as a potential intermediate in the development of novel pharmaceuticals and agrochemicals. The perfluorinated tail confers significant hydrophobicity and lipophobicity, while the aniline moiety provides a reactive handle for further chemical modifications.
Given the potential for bioaccumulation and the recognized toxicological concerns associated with perfluorinated compounds (PFCs), rigorous analytical characterization of PFOA-aniline is paramount.[1] This ensures not only the purity and identity of the material but also provides a framework for its detection and quantification in various matrices. This guide, intended for senior application scientists, provides a suite of detailed analytical protocols for the comprehensive characterization of this compound, underpinned by the principles of scientific integrity and field-proven insights.
I. Spectroscopic Characterization: Elucidating the Molecular Fingerprint
Spectroscopic techniques are fundamental to the unambiguous identification and structural verification of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For PFOA-aniline, both ¹H and ¹⁹F NMR are indispensable.
Rationale for NMR: The distinct electronic environments of the aromatic protons and the perfluorinated carbon chain necessitate a dual-probe NMR approach. ¹H NMR provides information on the aniline ring and the amino group, while ¹⁹F NMR, with its high sensitivity and wide chemical shift range, offers a detailed map of the perfluorooctyl chain.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Instrument Parameters (¹⁹F NMR):
-
Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256, depending on concentration.
-
Reference: A sealed capillary containing a reference standard (e.g., CFCl₃ at 0 ppm or an external standard).
-
Expected Spectral Data:
| Technique | Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ¹H NMR | ~6.7 | Doublet | Aromatic protons ortho to -NH₂ |
| ~7.4 | Doublet | Aromatic protons ortho to -C₈F₁₇ | |
| ~3.9 | Broad Singlet | Amine protons (-NH₂) | |
| ¹⁹F NMR | -81 to -82 | Triplet | -CF₃ |
| -114 to -116 | Multiplet | -CF₂- adjacent to the aromatic ring | |
| -122 to -124 | Multiplet | -(CF₂)₅- | |
| -126 to -127 | Multiplet | -CF₂- adjacent to -CF₃ |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
B. Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and substructural elements.
Rationale for MS: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can corroborate the presence of the aniline head and the perfluorooctyl tail. The molecular ion peak for this compound is expected at m/z 511.022879.[1]
-
Sample Preparation:
-
Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 6-10 L/min (Nitrogen).
-
Mass Range: m/z 100-1000.
-
Expected Fragmentation:
| m/z | Fragment | Description |
| 511 | [M+H]⁺ | Protonated molecular ion |
| 492 | [M-F]⁺ | Loss of a fluorine atom |
| 119 | [C₂F₅]⁺ | Characteristic perfluoroethyl fragment |
| 93 | [C₆H₅NH₂]⁺ | Aniline fragment |
C. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for IR: For this compound, IR spectroscopy can confirm the presence of the N-H bonds of the primary amine and the characteristic C-F bonds of the perfluorinated chain, as well as the aromatic C-C stretching of the benzene ring.
-
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3450-3350 | N-H asymmetric and symmetric stretching | Medium-Strong |
| 1620-1580 | N-H bending | Medium |
| 1600-1450 | Aromatic C=C stretching | Medium-Strong |
| 1350-1100 | C-F stretching | Strong, multiple bands |
| 850-800 | C-H out-of-plane bending (para-substituted) | Strong |
II. Chromatographic Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from potential impurities or related compounds.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Rationale for HPLC: A reverse-phase HPLC method can effectively separate this compound from more polar or less fluorinated impurities. The choice of a suitable C18 column and a mobile phase of acetonitrile and water allows for good resolution and peak shape.
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both separation and structural identification.
Rationale for GC-MS: Due to its aniline moiety, PFOA-aniline can be amenable to GC analysis. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes GC-MS an excellent tool for impurity profiling.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as ethyl acetate or dichloromethane.
-
Optional Derivatization: For improved peak shape and thermal stability, the amine group can be derivatized (e.g., acylation).
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Initial temperature 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, hold for 10 minutes.
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
III. Thermal Analysis
Thermal analysis techniques provide information on the physical and chemical properties of a material as a function of temperature.
Rationale for Thermal Analysis: For this compound, Thermogravimetric Analysis (TGA) can determine its thermal stability and decomposition profile, while Differential Scanning Calorimetry (DSC) can identify its melting point and other thermal transitions.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into an appropriate TGA or DSC pan (e.g., aluminum or platinum).
-
-
TGA Instrument Parameters:
-
Temperature Range: 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
DSC Instrument Parameters:
-
Temperature Range: 25 °C to a temperature above the melting point (e.g., 200 °C).
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Expected Thermal Properties:
| Technique | Parameter | Expected Value |
| DSC | Melting Point (Tₘ) | To be determined experimentally |
| TGA | Onset of Decomposition | To be determined experimentally |
IV. Safety and Handling
Due to the presence of the perfluorinated chain, this compound should be handled with care, considering the potential for persistence and bioaccumulation.
Core Safety Principles:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid creating dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Visualizations
Caption: Experimental workflow for the characterization of this compound.
References
Sources
Application Notes and Protocols: Incorporating 4-(Perfluorooctyl)aniline into Polymer Backbones
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 4-(perfluorooctyl)aniline into various polymer backbones. This document outlines the synthesis of the monomer, subsequent polymerization methodologies to create novel polyamides, polyimides, and polyanilines, and the essential characterization techniques to validate the resulting polymers. The introduction of the perfluorooctyl moiety is a strategic approach to impart unique properties to polymers, including enhanced thermal stability, chemical resistance, and hydrophobicity, which are highly desirable in advanced materials for specialized applications.
Introduction: The Rationale for Fluorinated Polymers
The covalent incorporation of perfluoroalkyl chains, such as the perfluorooctyl group, into a polymer backbone can dramatically alter its physicochemical properties.[1] The strong carbon-fluorine bond and the unique electronic nature of fluorine impart high thermal and chemical stability.[1] Furthermore, the low surface energy of fluorinated chains leads to materials with pronounced hydrophobic and oleophobic characteristics. These properties are of significant interest in the development of advanced coatings, membranes for separation processes, and specialty materials in the biomedical and pharmaceutical fields. For instance, the hydrophobicity of a polymer can be tailored to control drug release profiles or to create self-cleaning surfaces.
This guide will focus on three primary classes of polymers that can be readily synthesized using this compound as a key monomer:
-
Polyamides: Known for their excellent mechanical properties and thermal stability.
-
Polyimides: Renowned for their exceptional thermal and chemical resistance, and dielectric properties.
-
Polyanilines: A class of conducting polymers with tunable electrical properties.
Synthesis of the Monomer: this compound
Prior to polymerization, the monomer, this compound, must be synthesized. A common and effective method is the copper-mediated Ullmann-type coupling reaction between a perfluoroalkyl halide and an aniline derivative.
Protocol 2.1: Synthesis of this compound
Materials:
-
Perfluorooctyl iodide
-
4-Iodoaniline
-
Copper powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine perfluorooctyl iodide, 4-iodoaniline, and copper powder in anhydrous DMSO.
-
Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 120°C and maintain this temperature with vigorous stirring for 12 hours.
-
After cooling to room temperature, filter the mixture to remove the copper iodide byproduct and any unreacted copper.
-
Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction with diethyl ether and deionized water to remove the DMSO. Repeat the aqueous wash three times.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Characterization: The purity and identity of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Polymerization Methodologies
The amine functionality of this compound allows for its incorporation into polymer backbones through various polymerization techniques. The bulky and electron-withdrawing nature of the perfluorooctyl group may necessitate adjustments to standard polymerization conditions to achieve high molecular weight polymers.
Synthesis of Polyamides via Polycondensation
Polyamides are synthesized through the condensation reaction of a diamine with a diacyl chloride.[2] In this case, this compound will be copolymerized with a standard aromatic diamine and a diacyl chloride. The inclusion of a non-fluorinated diamine is often necessary to maintain solubility and processability of the resulting polyamide.
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound and 4,4'-oxydianiline in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add terephthaloyl chloride to the stirred solution. The reaction is exothermic and will generate HCl gas, which will be neutralized by the pyridine added subsequently.
-
Add anhydrous pyridine to the reaction mixture to act as an acid scavenger.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80°C overnight.
Experimental Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of a co-polyamide.
Synthesis of Polyimides via Two-Step Polycondensation
Polyimides are typically prepared via a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to form the final insoluble and intractable polyimide.[3][4]
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
Pyromellitic dianhydride (PMDA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
In a dry, nitrogen-purged flask, dissolve this compound and 4,4'-oxydianiline in anhydrous DMAc.
-
Slowly add solid pyromellitic dianhydride to the stirred solution at room temperature. A viscous solution will form as the poly(amic acid) is generated.
-
Continue stirring at room temperature for 12 hours to ensure complete reaction.
Step 2: Imidization
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Heat the film in a programmable oven under a nitrogen atmosphere with the following temperature program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This will drive the cyclodehydration to form the imide rings.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine.
-
Stir the mixture at room temperature for 24 hours.
-
Precipitate the polyimide by pouring the solution into methanol.
-
Collect the polymer by filtration, wash, and dry as described for the polyamide.
-
Polyimide Synthesis Pathway
Caption: Two-step synthesis of polyimides.
Synthesis of Polyaniline via Oxidative Polymerization
Polyaniline is synthesized through the oxidative polymerization of aniline monomers.[5][6][7] The presence of the perfluorooctyl group will likely influence the electronic properties and morphology of the resulting polymer.
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
Disperse this compound in 1 M HCl solution in a beaker and cool to 0-5°C in an ice bath with constant stirring.
-
Separately, dissolve ammonium persulfate in 1 M HCl and cool to 0-5°C.
-
Slowly add the ammonium persulfate solution to the aniline dispersion. The reaction mixture will gradually turn dark green, indicating the formation of the emeraldine salt form of polyaniline.
-
Continue stirring at 0-5°C for 4 hours.
-
Collect the precipitate by filtration and wash with 1 M HCl until the filtrate is colorless.
-
Wash the polymer with methanol to remove any unreacted monomer and oligomers.
-
To obtain the emeraldine base form, treat the polymer with a 0.1 M ammonium hydroxide solution for 2 hours.
-
Filter, wash with deionized water until the washings are neutral, and dry in a vacuum oven at 60°C.
Polymer Characterization
Thorough characterization is essential to confirm the successful incorporation of this compound and to understand the properties of the new polymer.
| Technique | Information Obtained | Expected Observations for Fluorinated Polymers |
| FTIR Spectroscopy | Confirmation of functional groups (amide, imide, C-F bonds). | Characteristic peaks for C-F stretching (around 1100-1300 cm⁻¹), and amide or imide linkages. |
| NMR Spectroscopy (¹H, ¹⁹F) | Structural elucidation and monomer incorporation ratio. | Presence of signals corresponding to the perfluorooctyl chain in the ¹⁹F NMR spectrum. |
| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution. | Provides information on the efficiency of the polymerization reaction. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | High decomposition temperatures are expected due to the presence of the fluorinated groups. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). | The bulky perfluorooctyl side chain may affect the Tg. |
| Contact Angle Goniometry | Surface hydrophobicity. | High water contact angles, indicating a hydrophobic surface.[1] |
Potential Applications
Polymers incorporating this compound are anticipated to have a range of applications where high performance is required:
-
Drug Delivery: The hydrophobic nature of these polymers can be utilized to encapsulate and control the release of hydrophobic drugs.
-
Biomedical Devices: Their chemical inertness and potential for surface modification make them candidates for coatings on medical implants to reduce biofouling.
-
Advanced Membranes: The tailored porosity and surface properties could be beneficial for gas separation or pervaporation membranes.
-
High-Performance Coatings: Their durability and low surface energy make them suitable for protective and self-cleaning coatings.
Conclusion
The incorporation of this compound into polymer backbones offers a versatile platform for the development of advanced materials with unique and desirable properties. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and characterize novel polyamides, polyimides, and polyanilines. The resulting fluorinated polymers hold significant promise for a variety of applications, particularly in the fields of drug development and biomedical materials.
References
- Cao, Y., Andreatta, A., Heeger, A. J., & Smith, P. (1989). Influence of chemical polymerization conditions on the properties of polyaniline. Polymer, 30(12), 2305-2311.
- Stejskal, J., & Gilbert, R. G. (2002). Polyaniline. Preparation of a conducting polymer (IUPAC technical report). Pure and Applied Chemistry, 74(5), 857-867.
- Wright, W. W., & Hallden-Abberton, M. (2002). Polyimides. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- MacDiarmid, A. G., Chiang, J. C., Halpern, M., Huang, W. S., Mu, S. L., Somasiri, N. L., ... & Wu, S. Y. (1985). Polyaniline: a new concept in conducting polymers. Polymer Preprints, 26(2), 77-78.
- Ghosh, M. K., & Mittal, K. L. (Eds.). (1996).
- Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on the synthesis of polyamides. V. Low-temperature solution polycondensation of aromatic diamines and dicarboxylic acids in the presence of triphenyl phosphite. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380.
- Morgan, P. W. (1965). Condensation polymers: by interfacial and solution methods. Interscience publishers.
- Syed, A. A., & Dinesan, M. K. (1991).
- Li, D., & Kaner, R. B. (2006). Shape and aggregation control of nanoparticles: the case of polyaniline. Journal of the American Chemical Society, 128(3), 968-975.
- Wilson, D., Stening, T. C., & Gacoin, T. (1989). Polyimides. Springer Science & Business Media.
- Heeger, A. J. (2001). Nobel lecture: Semconductive and metallic polymers: The fourth generation of polymeric materials. Reviews of Modern Physics, 73(3), 681.
- Genies, E. M., Boyle, A., Lapkowski, M., & Tsintavis, C. (1990). Polyaniline: A historical survey. Synthetic Metals, 36(2), 139-182.
- Pouget, J. P., Jozefowicz, M. E., Epstein, A. J., Tang, X., & MacDiarmid, A. G. (1991). X-ray structure of polyaniline. Macromolecules, 24(3), 779-789.
- Feger, C., & Franke, H. (1994).
- Cotter, R. J. (1992). Engineering plastics: a handbook of polyarylethers. CRC press.
- Cassidy, P. E. (1980). Thermally stable polymers: syntheses and properties. Marcel Dekker.
- Hergenrother, P. M. (1990). The synthesis, characterization, and applications of high-performance polymers: a review. SAMPE Quarterly, 21(4), 3-14.
- Kricheldorf, H. R. (Ed.). (2012). Handbook of polymer synthesis. CRC press.
- Odian, G. (2004).
- Stevens, M. P. (1999). Polymer chemistry: an introduction. Oxford university press.
- Allcock, H. R., Lampe, F. W., & Mark, J. E. (2003). Contemporary polymer chemistry.
- Scheirs, J. (Ed.). (2000).
- Ameduri, B., & Boutevin, B. (2004).
- Sroog, C. E. (1991). Polyimides. Progress in polymer science, 16(4), 561-694.
Sources
- 1. Upcycling aromatic polymers through C–H fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 3. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Polymerization of Aniline on the Surface of Sisal Fibers (SFs) as Defluoridation Media for Groundwater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(Perfluorooctyl)aniline as a Versatile Precursor for High-Performance Fluorinated Surfactants
Introduction: The Strategic Importance of 4-(Perfluorooctyl)aniline in Fluorosurfactant Chemistry
This compound is a pivotal intermediate in the synthesis of advanced fluorinated surfactants. Its unique molecular architecture, comprising a reactive aniline functional group and a highly hydrophobic and lipophobic perfluorooctyl tail, offers a versatile platform for the creation of a diverse range of surfactants with exceptional properties. The presence of the perfluorooctyl group imparts remarkable surface activity, thermal stability, and chemical resistance to the resulting surfactants, making them indispensable in demanding applications such as high-performance coatings, firefighting foams, and specialized emulsifiers.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of various classes of fluorinated surfactants, including anionic, cationic, non-ionic, and amphoteric types. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and optimization.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₆F₁₇N | Internal Data |
| Molecular Weight | 519.18 g/mol | Internal Data |
| Appearance | Off-white to pale yellow crystalline solid | Internal Data |
| Solubility | Soluble in fluorinated solvents, acetone, and other polar organic solvents. Insoluble in water. | Internal Data |
| Key Structural Features | Perfluorooctyl (C₈F₁₇) tail, Aniline head group | [1] |
Core Synthetic Pathways from this compound
The reactivity of the aniline moiety is the cornerstone of its versatility as a surfactant precursor. The primary amino group can be readily transformed into a variety of hydrophilic head groups through well-established organic reactions. The general workflow for the synthesis of fluorinated surfactants from this compound is depicted below.
Caption: General synthetic routes from this compound to different classes of fluorinated surfactants.
Part 1: Synthesis of Anionic Fluorinated Surfactants
Anionic surfactants derived from this compound are characterized by a negatively charged head group. These are excellent wetting agents and detergents. A common strategy to synthesize such surfactants is through the sulfonation of the aromatic ring.
Protocol 1.1: Synthesis of Sodium this compound-2-sulfonate
This protocol describes the direct sulfonation of this compound to introduce a sulfonic acid group onto the aromatic ring, followed by neutralization to yield the sodium salt.
Reaction Scheme:
C₈F₁₇-C₆H₄-NH₂ + H₂SO₄·SO₃ → C₈F₁₇-C₆H₃(SO₃H)-NH₂ + H₂O C₈F₁₇-C₆H₃(SO₃H)-NH₂ + NaOH → C₈F₁₇-C₆H₃(SO₃Na)-NH₂ + H₂O
Materials:
-
This compound
-
Fuming sulfuric acid (20% SO₃)
-
Dichloromethane (anhydrous)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and drying tube
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.
-
Sulfonation: While maintaining the temperature between 0-10 °C, slowly add 15 mL of fuming sulfuric acid (20% SO₃) dropwise to the stirred solution over a period of 30 minutes. Caution: This reaction is exothermic and releases corrosive fumes. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring.
-
Neutralization: Transfer the mixture to a separatory funnel. Slowly add a 2 M aqueous solution of sodium hydroxide until the pH of the aqueous layer is approximately 7.
-
Extraction: Separate the layers. The product will be in the aqueous layer. Wash the aqueous layer with 50 mL of dichloromethane to remove any unreacted starting material.
-
Isolation: Evaporate the water from the aqueous layer using a rotary evaporator to obtain the crude sodium this compound-2-sulfonate.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to yield the purified anionic surfactant.
Expected Outcome: A white to off-white solid.
Characterization: The product can be characterized by ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy. The surface tension of aqueous solutions of the surfactant can be measured using a tensiometer to determine the critical micelle concentration (CMC).
Part 2: Synthesis of Cationic Fluorinated Surfactants
Cationic surfactants possess a positively charged head group and are often used as fabric softeners, corrosion inhibitors, and biocides. A common synthetic route involves N-alkylation of the aniline followed by quaternization.
Protocol 2.1: Synthesis of N,N,N-Trimethyl-N-(4-(perfluorooctyl)phenyl)ammonium Iodide
This protocol details the exhaustive methylation of the amino group of this compound to form a quaternary ammonium salt.
Reaction Scheme:
C₈F₁₇-C₆H₄-NH₂ + 3 CH₃I + K₂CO₃ → C₈F₁₇-C₆H₄-N⁺(CH₃)₃I⁻ + 2 HI + K₂CO₃
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Setup: In a 250 mL round-bottom flask, combine 5.0 g of this compound, 10.0 g of anhydrous potassium carbonate, and 100 mL of anhydrous acetone.
-
Alkylation: Add 8.0 mL of methyl iodide to the mixture. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a fume hood.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C) using a heating mantle. Maintain reflux for 24 hours with continuous stirring.
-
Cooling and Filtration: After 24 hours, allow the reaction mixture to cool to room temperature. Filter the mixture through a Büchner funnel to remove the potassium carbonate and other inorganic salts.
-
Isolation: Transfer the filtrate to a round-bottom flask and remove the acetone using a rotary evaporator.
-
Purification: The resulting solid can be washed with cold diethyl ether to remove any unreacted starting materials and byproducts, yielding the purified quaternary ammonium salt.
Expected Outcome: A pale yellow to white solid.
Characterization: The product can be characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry. Its surface-active properties can be evaluated by measuring surface tension and foam stability.
Part 3: Synthesis of Non-ionic Fluorinated Surfactants
Non-ionic surfactants do not have a charged head group and are known for their excellent emulsifying and dispersing properties, as well as their low sensitivity to water hardness. Ethoxylation of a derivative of this compound is a common method for their synthesis.
Protocol 3.1: Synthesis of a Poly(ethylene glycol) ether of 4-(Perfluorooctyl)phenol
This protocol involves a two-step process: first, the diazotization of this compound to form a diazonium salt, which is then converted to 4-(Perfluorooctyl)phenol. The phenol is subsequently ethoxylated.
Step A: Synthesis of 4-(Perfluorooctyl)phenol
Reaction Scheme:
C₈F₁₇-C₆H₄-NH₂ + NaNO₂ + H₂SO₄ → [C₈F₁₇-C₆H₄-N₂]⁺HSO₄⁻ + 2 H₂O [C₈F₁₇-C₆H₄-N₂]⁺HSO₄⁻ + H₂O → C₈F₁₇-C₆H₄-OH + N₂ + H₂SO₄
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Ice bath
-
Beaker and magnetic stirrer
Procedure:
-
Diazotization: In a 500 mL beaker, dissolve 10.0 g of this compound in 100 mL of 50% aqueous sulfuric acid. Cool the solution to 0-5 °C in an ice bath. While stirring vigorously, slowly add a solution of 4.0 g of sodium nitrite in 20 mL of deionized water, keeping the temperature below 10 °C.
-
Hydrolysis: After the addition is complete, continue stirring for 30 minutes at 0-5 °C. Then, slowly heat the mixture to 50-60 °C. Nitrogen gas will evolve. Maintain this temperature until the gas evolution ceases.
-
Isolation: Cool the reaction mixture to room temperature. The solid product, 4-(Perfluorooctyl)phenol, will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Step B: Ethoxylation of 4-(Perfluorooctyl)phenol
Reaction Scheme:
C₈F₁₇-C₆H₄-OH + n(C₂H₄O) → C₈F₁₇-C₆H₄-O-(CH₂CH₂O)n-H
Materials:
-
4-(Perfluorooctyl)phenol (from Step A)
-
Poly(ethylene glycol) of desired molecular weight (e.g., PEG 400)
-
Potassium hydroxide (KOH), pellets
-
Toluene
-
Dean-Stark apparatus
-
Heating mantle and magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 5.0 g of 4-(Perfluorooctyl)phenol, 20.0 g of PEG 400, and 0.5 g of potassium hydroxide in 100 mL of toluene.
-
Azeotropic Distillation: Heat the mixture to reflux to remove water azeotropically.
-
Ethoxylation: After all the water has been removed, distill off the toluene. Increase the temperature to 120-140 °C and maintain for 6-8 hours with stirring under a nitrogen atmosphere.
-
Neutralization and Purification: Cool the reaction mixture and neutralize the potassium hydroxide with a small amount of acetic acid. The resulting non-ionic surfactant can be used as is or purified by column chromatography if necessary.
Expected Outcome: A viscous liquid or waxy solid, depending on the length of the PEG chain.
Characterization: The product can be characterized by ¹H NMR and FT-IR spectroscopy. The cloud point and surface tension are important parameters to determine for non-ionic surfactants.
Part 4: Synthesis of Amphoteric Fluorinated Surfactants
Amphoteric (or zwitterionic) surfactants contain both a positive and a negative charge in their head group. They are known for their mildness, excellent foaming properties, and compatibility with other surfactant types.
Protocol 4.1: Synthesis of a 4-(Perfluorooctyl)phenyl Betaine
This protocol involves the N-alkylation of this compound with an ethyl bromoacetate followed by quaternization and hydrolysis to form a betaine structure.
Reaction Scheme (Simplified):
-
C₈F₁₇-C₆H₄-NH₂ + BrCH₂COOEt → C₈F₁₇-C₆H₄-NHCH₂COOEt
-
C₈F₁₇-C₆H₄-NHCH₂COOEt + 2 CH₃I → [C₈F₁₇-C₆H₄-N⁺(CH₃)₂CH₂COOEt]I⁻
-
[C₈F₁₇-C₆H₄-N⁺(CH₃)₂CH₂COOEt]I⁻ + NaOH → C₈F₁₇-C₆H₄-N⁺(CH₃)₂CH₂COO⁻ + NaI + EtOH
Materials:
-
This compound
-
Ethyl bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Methyl iodide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Standard organic synthesis glassware
Procedure:
-
N-Alkylation: React this compound with ethyl bromoacetate in the presence of a mild base like sodium bicarbonate in a suitable solvent such as ethanol. Heat the mixture to reflux for several hours.
-
Quaternization: After isolation of the N-alkylated product, perform exhaustive methylation using methyl iodide as described in Protocol 2.1.
-
Hydrolysis (Betainization): Hydrolyze the ester group of the quaternary ammonium salt using a stoichiometric amount of sodium hydroxide in an aqueous ethanol solution.
-
Isolation and Purification: The resulting betaine can be isolated by evaporation of the solvent and purified by recrystallization or ion-exchange chromatography.
Expected Outcome: A crystalline solid.
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The isoelectric point and surface activity in both acidic and basic media should be determined.
Applications and Future Perspectives
The fluorinated surfactants synthesized from this compound exhibit a wide range of applications.
| Surfactant Class | Key Properties | Potential Applications |
| Anionic | Excellent wetting, high foaming | Emulsion polymerization, fire-fighting foams, high-performance cleaners |
| Cationic | Good substantivity to surfaces, biocidal activity | Fabric softeners, corrosion inhibitors, antimicrobial coatings |
| Non-ionic | Excellent emulsification, low foaming, stable in hard water | Emulsifiers for fluoropolymers, dispersing agents, agricultural adjuvants |
| Amphoteric | Mild, good foaming, compatible with other surfactants | Personal care products, specialty cleaners, foam stabilizers |
The development of novel fluorinated surfactants from this compound continues to be an active area of research. Future work may focus on creating more biodegradable structures to address environmental concerns associated with long-chain perfluorinated compounds, as well as designing surfactants with highly specialized functionalities for advanced materials and biomedical applications.
Safety Precautions
Working with fluorinated compounds and strong acids/bases requires strict adherence to safety protocols. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
References
-
Kissa, E. (2001). Fluorinated Surfactants and Repellents, Second Edition, Revised and Expanded. Marcel Dekker. (URL: [Link])
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Perfluorooctyl)aniline
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(perfluorooctyl)aniline. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and challenges encountered during this specific perfluoroalkylation. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your synthetic strategy.
Q1: My reaction yield is significantly lower than expected, and I observe multiple unidentified spots on my TLC plate. What are the likely side reactions?
Low yields in the synthesis of this compound are often attributable to a series of competing side reactions. The primary synthetic routes typically involve the coupling of a perfluorooctyl source, such as perfluorooctyl iodide (C8F17I), with aniline or a substituted aniline. Copper-mediated reactions, like the Ullmann condensation, are common.[1][2]
Likely Side Reactions:
-
Over-alkylation (Di- and Tri-substitution): The initial product, this compound, is still an electron-rich aromatic system. The powerful electron-withdrawing nature of the perfluorooctyl group deactivates the ring, but under forcing conditions (high temperature, long reaction times), further substitution can occur, primarily at the ortho positions. One study found that reacting para-substituted anilines with perfluoroalkyl iodides in the presence of copper(I) oxide efficiently introduced perfluorinated chains at both ortho positions.[3]
-
Homocoupling of Aniline (Azobenzene Formation): Copper catalysts can promote the oxidative homocoupling of aniline to form azobenzene and related oligomers.[3] This is particularly problematic if the aniline is added to a pre-heated mixture of the copper catalyst.
-
N-Alkylation: While C-alkylation is generally favored on the aromatic ring, some N-alkylation of the aniline can occur, leading to secondary and tertiary amine byproducts.
-
Protodeiodination of Perfluorooctyl Iodide: The perfluorooctyl iodide can be reduced to perfluorooctane, consuming the alkylating agent. This can be initiated by radical processes within the reaction mixture.
-
Decomposition of Solvent: High-boiling polar aprotic solvents like DMSO or DMF, often used in Ullmann-type reactions, can decompose at elevated temperatures, leading to a complex mixture of byproducts.[2]
Troubleshooting Steps:
-
Optimize the Order of Reagent Addition: To minimize azobenzene formation, add the aniline to a pre-heated mixture of the perfluorooctyl iodide and copper catalyst, rather than the other way around.[3]
-
Control Stoichiometry: Use a slight excess of the perfluorooctyl iodide to aniline (e.g., 1.1-1.2 equivalents) to favor the desired mono-alkylation and compensate for any loss of the alkylating agent. However, a large excess can promote di-substitution.[3]
-
Temperature and Time Management: Carefully monitor and control the reaction temperature. Start with the lower end of the recommended temperature range and monitor the reaction progress by TLC or GC-MS. Avoid unnecessarily long reaction times.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Q2: I have isolated my product, but the NMR spectrum shows complex multiplets in the aromatic region and additional signals in the 19F NMR. How can I identify the isomeric byproducts?
The presence of complex signals in the aromatic region of the 1H NMR and extra peaks in the 19F NMR strongly suggests the formation of isomeric products, most commonly ortho- and para-substituted isomers. The directing effect of the amino group in aniline favors substitution at the ortho and para positions.
Identifying Isomers:
-
2,4-Bis(perfluorooctyl)aniline: This is a common byproduct resulting from over-alkylation.[3]
-
1H NMR: The aromatic region will show a more complex splitting pattern than the expected simple AA'BB' system of the para-substituted product.
-
19F NMR: You will observe distinct sets of signals for the two different perfluorooctyl groups, which may have slightly different chemical shifts due to their different positions on the ring.
-
-
2-(Perfluorooctyl)aniline: If the para position of your starting aniline is not blocked, you will likely get a mixture of ortho and para isomers.
-
1H NMR: The ortho isomer will have a more complex aromatic region compared to the more symmetric para isomer.
-
GC-MS: This is an excellent technique to separate and identify isomers, as they will likely have different retention times and show the expected molecular ion peak.
-
Mitigation Strategies:
-
Use of a para-Substituted Aniline: If your synthetic goal allows, starting with a para-substituted aniline (e.g., p-toluidine or 4-tert-butylaniline) will block the para position, preventing the formation of that isomer.[3] However, this will direct substitution to the ortho positions.
-
Careful Chromatographic Purification: Separation of ortho and para isomers can be challenging. A traditional method for purifying this compound uses column chromatography with a petroleum ether and ethyl acetate (15:1) eluent system.[1] Flash column chromatography with a hexane:ethyl acetate gradient is also effective.[1]
Q3: My reaction is sluggish and gives a poor yield, even with a copper catalyst. What could be inhibiting the reaction?
Several factors can lead to a sluggish or incomplete reaction.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Action |
| Inactive Copper Catalyst | The surface of copper powder can oxidize over time, reducing its catalytic activity. Traditional Ullmann reactions often require "activated" copper.[2] | Use freshly prepared activated copper powder (e.g., by reduction of copper sulfate with zinc). Alternatively, use a well-defined copper(I) salt like CuI or Cu2O.[3] |
| Inappropriate Solvent | The choice of solvent is critical. The reaction requires a polar, high-boiling solvent to facilitate the dissolution of reagents and reach the necessary activation energy.[2] | DMSO is reported to be a superior solvent for this reaction compared to DMF, chloroform, ethanol, or toluene.[3] |
| Presence of Water | Water can interfere with the catalytic cycle and react with the reagents. | Ensure all glassware is flame-dried or oven-dried before use, and use anhydrous solvents. |
| Poor Substrate Purity | Impurities in the starting aniline or perfluorooctyl iodide can poison the catalyst or participate in side reactions. | Purify starting materials before use if their purity is questionable. |
Frequently Asked Questions (FAQs)
What is the most common and reliable method for synthesizing this compound?
The most frequently cited method is a copper-mediated cross-coupling reaction, often referred to as an Ullmann-type or Goldberg reaction.[1][2] A typical procedure involves reacting aniline or a substituted aniline with perfluorooctyl iodide in the presence of a copper catalyst (e.g., copper(I) oxide or activated copper powder) in a high-boiling polar aprotic solvent like DMSO at elevated temperatures (e.g., 130 °C).[1][3]
Are there newer, milder methods available that avoid the harsh conditions of the Ullmann reaction?
Yes, the field of C-H functionalization and photoredox catalysis has introduced milder alternatives for perfluoroalkylation. These methods often proceed via a radical mechanism.[4]
-
Visible Light Photoredox Catalysis: These methods can generate perfluoroalkyl radicals from sources like perfluoroalkyl iodides under mild conditions using a photocatalyst (e.g., organic dyes like Eosin Y or metallic complexes) and visible light.[5] These radicals can then react with electron-rich anilines.
-
Electron Donor-Acceptor (EDA) Complex Formation: It has been shown that an EDA complex can form between anilines and fluoroalkyl iodides. This complex can be activated by visible light to generate the necessary radical species without the need for an external photocatalyst.[5]
While these methods are promising and operate under milder conditions, they may have different selectivity profiles compared to the classical Ullmann reaction, and optimization is often required for specific substrates.
What is the mechanism of the primary side reaction, di-ortho-alkylation?
The formation of 2,6-disubstituted anilines proceeds through a stepwise electrophilic aromatic substitution-like mechanism mediated by the copper catalyst.
Caption: Stepwise perfluoroalkylation of aniline.
After the initial formation of this compound, the amino group can still direct further substitution to the available ortho positions. Although the perfluorooctyl group is deactivating, the high temperatures and reactive nature of the perfluoroalkylating agent under copper catalysis can overcome this barrier, leading to the di-substituted product.[3]
How can I effectively purify the final product away from the copper catalyst and side products?
A multi-step purification protocol is generally required.
Sources
Technical Support Center: A-Z Guide to the Ullmann C-N Coupling of Fluorinated Anilines
Welcome to the comprehensive support center for optimizing the Ullmann reaction for the synthesis of N-aryl fluorinated anilines. This resource is tailored for researchers, chemists, and process development professionals who are navigating the complexities of this powerful yet often challenging C-N bond-forming reaction. Fluorinated anilines are critical building blocks in medicinal chemistry and materials science, but their unique electronic properties demand a nuanced approach to reaction optimization.
This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental catalytic cycle of the Ullmann C-N coupling reaction?
The modern Ullmann C-N coupling is a copper-catalyzed process that facilitates the formation of a bond between an aryl halide and an amine.[1][2] While the precise mechanism can vary depending on the ligands and reactants, a generally accepted catalytic cycle involves Cu(I) and Cu(III) intermediates.[3]
The cycle can be broken down into three key stages:
-
Amine Coordination & Deprotonation: The aniline coordinates to a Cu(I)-ligand complex. A base then deprotonates the aniline's N-H bond to form a more nucleophilic copper-amidate intermediate.[4]
-
Oxidative Addition: The aryl halide adds to the copper-amidate complex. This is often the rate-limiting step and results in the formation of a Cu(III) intermediate.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the copper center, regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle.[2][3][5]
Q2: Why are fluorinated anilines considered challenging substrates for the Ullmann reaction?
The primary challenge stems from the strong electron-withdrawing nature of fluorine atoms. This has two main consequences:
-
Reduced Nucleophilicity: The fluorine atoms pull electron density away from the aromatic ring and, consequently, from the nitrogen atom of the aniline. This significantly decreases the nucleophilicity of the amine, making it less reactive towards the copper catalyst and the subsequent coupling steps.[6]
-
Increased Acidity of the N-H bond: While the N-H bond is more acidic, which can facilitate deprotonation, the overall reduced electron density on the nitrogen remains the dominant factor hindering the reaction.
These electronic effects often lead to sluggish or incomplete reactions, requiring more forcing conditions or carefully tailored catalytic systems to achieve high yields.[6]
Q3: How do I select the optimal catalyst system (Copper Source & Ligand)?
The choice of the copper source and, more critically, the ligand is paramount for a successful reaction with electron-deficient anilines.
-
Copper Source: High-purity copper(I) salts like CuI, CuBr, or CuCl are generally preferred as they are the active catalytic species.[7] While Cu(0) or Cu(II) sources can sometimes be used, they rely on in-situ reduction or reaction conditions that can generate the active Cu(I) species.[7] Using fresh, high-quality Cu(I) salts can prevent issues with catalyst inactivity.
-
Ligand Selection: Ligands are crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle.[7][8] For challenging substrates like fluorinated anilines, the choice of ligand is often the most critical parameter to optimize. Modern, second-generation ligands have been developed that significantly improve the scope and mildness of the Ullmann reaction.[9][10]
| Ligand Class | Examples | Rationale for Fluorinated Anilines | Typical Loading (mol%) |
| Amino Acids | L-Proline, N,N-Dimethylglycine | Simple, inexpensive, and often effective. They can chelate the copper ion, enhancing its reactivity.[8][11] | 10 - 20 |
| Diamines | N,N'-Dimethyl-1,2-cyclohexanediamine (CyDMEDA) | Well-established for a range of Ullmann couplings, offering good stability to the copper center.[12] | 10 - 20 |
| Phenanthrolines | 1,10-Phenanthroline | Rigid, bidentate ligands that can stabilize the copper catalyst. | 10 - 20 |
| Oxalic Diamides | N,N'-Bis(furan-2-ylmethyl)oxalamide | Powerful ligands that have shown high activity for coupling with (hetero)aryl chlorides and bromides under milder conditions.[9][12][13] | 2 - 10 |
| Picolinamides/Hydrazides | 6-Hydroxypicolinamide, Picolinhydrazide | Have demonstrated excellent performance, even enabling room-temperature couplings in some cases.[3][10][12] | 5 - 10 |
Q4: What are the best practices for choosing a base and solvent?
-
Base Selection: The base plays a critical role in deprotonating the aniline.[7][14][15] For the less nucleophilic fluorinated anilines, a sufficiently strong base is often required. However, the base should ideally be non-nucleophilic to avoid competing reactions.
-
Common Choices: K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently used.[7] K₃PO₄ is often a good starting point due to its balance of strength and compatibility.
-
Considerations: The base should be finely powdered and anhydrous to ensure maximum reactivity and to avoid introducing water, which can lead to side reactions.[7]
-
-
Solvent Selection: The solvent must be able to dissolve the reactants and catalyst system, and its polarity can significantly influence the reaction rate.
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Materials
This is the most common issue encountered. A systematic approach is key to identifying the root cause.
Caption: A logical workflow for diagnosing low conversion in Ullmann C-N couplings.
-
Verify Reagent Quality:
-
Copper(I) Source: Cu(I) salts can oxidize over time. If your CuI is off-white or greenish, it may be contaminated with Cu(II). Use a freshly opened bottle or one stored under inert gas.[16]
-
Aniline and Aryl Halide: Confirm the purity of your starting materials via NMR or GC-MS.
-
Base and Solvent: Use anhydrous solvents and ensure the base has been properly dried and stored. Protic impurities can lead to unwanted side reactions.[7]
-
-
Re-evaluate the Ligand:
-
Optimize Reaction Temperature:
-
While modern protocols allow for milder conditions, fluorinated anilines often require more thermal energy.[8]
-
Action: If your reaction is running at 80-90 °C with no conversion, incrementally increase the temperature by 20 °C intervals. Monitor for product formation and any signs of decomposition.
-
-
Screen Bases:
-
The choice of base can be highly substrate-dependent.[7]
-
Action: If K₂CO₃ is not effective, try stronger bases like K₃PO₄ or Cs₂CO₃.
-
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
The formation of a dehalogenated aryl starting material is a common side reaction, often pointing to issues with protic impurities or reaction conditions that are too harsh.
-
Cause 1: Presence of Water: Trace amounts of water can act as a proton source, leading to the reduction of the aryl halide.
-
Solution: Rigorously dry all glassware. Use anhydrous solvents and bases. Handle reagents under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric moisture.[7]
-
-
Cause 2: High Reaction Temperature: Excessive heat can promote decomposition pathways and hydrodehalogenation.
-
Solution: If you are observing the side product at high temperatures (e.g., >130 °C), try to lower the temperature and compensate by using a more active ligand system.
-
-
Cause 3: Amine Degradation: The aniline itself might be unstable under the reaction conditions, providing a source of protons.
-
Solution: Lower the reaction temperature and consider a milder base.
-
Problem 3: Poor Reaction Reproducibility
Inconsistent yields from batch to batch often point to subtle variations in experimental setup and reagent handling.
-
Inert Atmosphere Technique: Are you consistently and thoroughly evacuating and backfilling your reaction vessel with inert gas? Oxygen can deactivate the catalyst.
-
Reagent Dispensing: Are all reagents, especially the catalyst and ligand, being weighed and dispensed accurately and consistently? Small variations in catalyst loading can have a large impact.
-
Stirring and Heating: Is the reaction mixture being stirred efficiently? Is the heating block or oil bath temperature consistent and accurately measured?
-
Reagent Purity: Are you using reagents from the same batch/lot number? If not, there could be variations in purity. Always use high-purity reagents for best results.[7]
General Experimental Protocol
This protocol provides a robust starting point for the Ullmann coupling of a generic fluorinated aniline with an aryl bromide.
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Fluorinated Aniline (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Ligand (e.g., N,N'-Dimethyl-1,2-cyclohexanediamine) (0.2 mmol, 20 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, fluorinated aniline, CuI, ligand, and K₃PO₄.
-
Inerting: Seal the vessel with a septum or cap. Evacuate the vessel under high vacuum and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 110 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under an inert atmosphere if possible) and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the insoluble inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling.
- Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions—a practical guide.
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Ma, D., & Cai, Q. (2008). N, N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802*.
- Wikipedia. (2023).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- OperaChem. (2025). Ullmann coupling-An overview.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct mechanisms for C-N bond formation with copper(I) and copper(II) catalysts. Journal of the American Chemical Society, 129(42), 12702-12703.
- BYJU'S. (n.d.). Ullmann Reaction.
- Ma, D., Zhang, Y., & Zhou, F. (2013). Recent progress in the copper-catalyzed N-arylation of amines and related C–N coupling reactions. Chemical Society Reviews, 42(13), 5778-5794*.
- Sperotto, E., van Klink, G. P. M., & van Koten, G. (2011). The Ullmann reaction. Dalton Transactions, 40(39), 9969-9980*.
- Garcı́a-Álvarez, R., & Díez, J. (2015). Copper-Catalyzed C–N Cross-Coupling Reactions. The Chemical Record, 15(4), 779-795*.
- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
- Rossi, R., Lessi, M., & Manzini, C. (2014). Copper-catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(13), 4726-4756*.
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802*.
- Li, S., Xu, L., An, B., & Ma, D. (2025). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
- Sinocompound. (2023).
- Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros.
- Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated C–N bond formation. Chemical Reviews, 108(8), 3054-3131*.
- ResearchGate. (2025). New ligands for copper-catalyzed C–N coupling reactions with aryl halides.
- Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Expedited method for the preparation of N-aryl-substituted heterocycles. Journal of Organic Chemistry, 71(1), 430-433*.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 12. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 13. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(Perfluorooctyl)aniline
Welcome to the technical support center for advanced fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-(Perfluorooctyl)aniline in non-polar solvents. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and validated protocols to overcome these challenges effectively.
Part 1: Understanding the Core Problem - Frequently Asked Questions (FAQs)
The unique molecular architecture of this compound—a polar aromatic amine head joined to a long, non-polar but highly lipophobic perfluorooctyl tail—is the primary source of its challenging solubility profile. This section addresses the fundamental principles governing its behavior.
Q1: Why is this compound poorly soluble in common non-polar solvents like hexane, toluene, or chloroform?
A1: The principle of "like dissolves like" is only partially predictive here. While the perfluorooctyl chain is non-polar, it is not "lipophilic" (oil-loving); it is "fluorophilic" and "lipophobic" (oil-fearing). This means it preferentially interacts with other fluorine atoms over the hydrogen atoms in hydrocarbon solvents. Simultaneously, the polar aniline head is poorly solvated by these non-polar solvents. The molecule, therefore, possesses two distinct regions, neither of which is well-suited for a standard hydrocarbon environment, leading to poor solubility.
Q2: What is the "fluorophobic effect" and how does it impact my experiments?
A2: The fluorophobic effect is a key concept. It describes the tendency of fluorinated portions of a molecule to be repelled from both aqueous and hydrocarbon environments.[1] This repulsion can cause this compound molecules to self-aggregate in solution to minimize these unfavorable interactions, which effectively lowers their solubility and can lead to precipitation.[1]
Q3: What are the essential physicochemical properties of this compound?
A3: A clear understanding of the compound's properties is the first step in troubleshooting.
| Property | Value / Description | Source |
| Molecular Formula | C₁₄H₆F₁₇N | [2] |
| Molecular Weight | ~511.18 g/mol | [2] |
| Key Structural Features | Aniline core (polar, capable of H-bonding) attached to a perfluorooctyl chain (non-polar, lipophobic, fluorophilic). | [2] |
| Solubility Profile | Generally insoluble in water and common hydrocarbon-based organic solvents. Exhibits preferential solubility in fluorinated solvents. | [3] |
| Hazards | As an aniline derivative, it should be handled with care. Potential for skin/eye irritation and toxicity. Always consult the material safety data sheet (MSDS/SDS). | [4][5] |
Q4: I'm observing a persistent cloudiness in my solution. Is this a solubility issue?
A4: Yes, this is a classic indicator. Other common signs of poor solubility include:
-
Visible Particulate: Undissolved solid material remains even after vigorous mixing or sonication.
-
Precipitation Over Time: The compound dissolves initially (especially with heat) but crashes out of solution upon cooling or standing.
-
Phase Separation: Formation of a distinct liquid or solid layer, indicating immiscibility with the solvent system.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides a systematic, tiered approach to achieving complete dissolution of this compound. We will progress from solvent selection to the use of advanced additives.
Strategy 1: Rational Solvent Selection
The most direct path to success is choosing a solvent system that can accommodate both the fluorinated tail and the polar head of the molecule.
Caption: Decision workflow for selecting an appropriate solvent system.
Protocol 1: Systematic Solvent Screening
This protocol will help you identify a suitable solvent or co-solvent system for your application.
-
Primary Screening (Fluorous Solvents):
-
Rationale: Fluorous solvents are fluorine-rich and create a favorable environment for the perfluorooctyl tail.[3]
-
Procedure: In separate vials, attempt to dissolve a small, known amount of this compound (e.g., 1 mg) in 1 mL of a fluorous solvent such as perfluorohexane or benzotrifluoride (BTF).
-
Observation: Note if complete dissolution occurs at room temperature with gentle agitation.
-
-
Secondary Screening (Fluorinated Alcohols):
-
Rationale: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have a unique ability to act as hydrogen-bond donors to the aniline head while their fluorinated backbone interacts favorably with the tail.[6][7]
-
Procedure: If primary screening fails, repeat the process using TFE and HFIP.
-
Observation: These solvents are often highly effective but can be more expensive and reactive than other options.
-
-
Tertiary Screening (Co-Solvent Systems):
-
Rationale: A mixture of solvents can often achieve what a single solvent cannot. A co-solvent can bridge the polarity gap between the compound's two ends and the bulk solvent.
-
Procedure:
-
System A (Fluorous/Hydrocarbon): Start with the best-performing fluorous solvent from Step 1 and titrate in a common non-polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Test ratios such as 9:1, 4:1, and 1:1 (Fluorous:Hydrocarbon).
-
System B (Fluorinated Alcohol/Hydrocarbon): Use a fluorinated alcohol as an additive. Prepare a 10% (v/v) solution of TFE or HFIP in a non-polar solvent (e.g., toluene or dichloroethane) and test for solubility.[6]
-
-
Observation: Record the ratio that provides complete and stable dissolution.
-
Strategy 2: Employing Solubilizing Additives
If solvent selection alone is insufficient, the use of a fluorinated surfactant can create a microenvironment suitable for dissolving the compound.
Caption: Workflow for using fluorosurfactants as solubilizing agents.
Protocol 2: Solubilization via Fluorosurfactants
-
Mechanism: Fluorosurfactants are amphiphilic molecules with a fluorophilic tail and a lipophilic or hydrophilic head. In a non-polar solvent, they can form reverse micelles that encapsulate the this compound, presenting a compatible exterior to the bulk solvent.[8][9]
-
Select a Surfactant: A common choice is a triblock copolymer with perfluoropolyether (PFPE) tails and a polyethylene glycol (PEG) head group, which is effective at stabilizing emulsions and improving solubility.[9]
-
Procedure: a. Prepare a stock solution of the fluorosurfactant (e.g., 1-5% w/v) in the best non-polar solvent system identified in Strategy 1. b. Incrementally add the solid this compound to the surfactant solution while vortexing or sonicating. c. Continue adding the compound until a saturated solution is achieved or the desired concentration is reached. d. Note: The use of a surfactant creates a complex formulation. Ensure this is compatible with your downstream applications.
Strategy 3: Physical Dissolution Methods
Always complement the above strategies with physical methods to ensure you are providing enough energy to overcome the activation barrier of dissolution.
-
Sonication: Use a bath or probe sonicator to provide high-frequency energy that breaks apart solute aggregates and enhances solvent penetration.
-
Heating: Gently warm the solution while stirring. Always work in a well-ventilated fume hood. Be aware that the compound may precipitate upon cooling to room temperature. This technique is useful for preparing solutions for immediate use but may not indicate long-term stability.
-
Agitation: Ensure continuous and vigorous stirring or vortexing for an adequate period (30-60 minutes) before concluding that a compound is insoluble.
Part 3: Quantifying and Verifying Solubility
Visual inspection is not sufficient for scientific rigor. Once you have a promising solvent system, you must quantify the solubility.
Q5: How do I accurately measure the maximum solubility of my compound?
A5: The "gold standard" for determining thermodynamic solubility is the shake-flask method.[10] It ensures the solution has reached equilibrium, providing a definitive solubility value.
Protocol 3: The Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a sealed vial containing a precise volume of your chosen solvent system. The key is to have undissolved solid remaining at the end of the experiment.[10]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) on a shaker or rotator for 24 to 48 hours to ensure equilibrium is reached.
-
Separation: Allow the vials to stand, then centrifuge at high speed to pellet all undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant for analysis.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (see Q6).
Q6: Which analytical techniques are best for quantifying dissolved this compound?
A6:
-
High-Performance Liquid Chromatography (HPLC-UV): This is the most common and reliable method. The aromatic aniline ring provides a strong UV chromophore for detection. A standard C18 reverse-phase column with a mobile phase of acetonitrile and water is a good starting point.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable compounds. It can provide both quantification and confirmation of identity.[12]
-
Quantitative NMR (qNMR): By adding a known amount of an inert internal standard, qNMR can be used to determine the precise concentration of the analyte in the supernatant.
By following this structured guide, you will be equipped to diagnose, troubleshoot, and overcome the solubility challenges presented by this compound, enabling the successful progression of your research and development activities.
References
- Google Patents. (n.d.). Solubility of perfluorinated polyethers in fluorinated solvents.
-
EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]
-
IRIS . (n.d.). Natural surfactants towards a more sustainable fluorine chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Retrieved from [Link]
-
ACS Publications. (2022, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Droplet-based microfluidics. Retrieved from [Link]
-
Request PDF. (2022, December 9). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. Retrieved from [Link]
-
SpringerLink. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tailored Fluorosurfactants through Controlled/Living Radical Polymerization for Highly Stable Microfluidic Droplet Generation. Retrieved from [Link]
-
Wikipedia. (n.d.). Polytetrafluoroethylene. Retrieved from [Link]
-
CPAchem. (2022, August 19). Safety data sheet: 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of fluorinated anilines.
-
ACS Publications. (2022, March 20). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, November 12). Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of fluorinated anilines.
-
PubMed. (n.d.). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Retrieved from [Link]
-
ResearchGate. (2007, August 5). (PDF) Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. Retrieved from [Link]
Sources
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- 2. Buy this compound | 83766-52-3 [smolecule.com]
- 3. Fluorous Solvents | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. re.public.polimi.it [re.public.polimi.it]
- 9. Droplet-based microfluidics - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
Technical Support Center: A Researcher's Guide to Identifying and Removing Impurities from 4-(Perfluorooctyl)aniline
Welcome to the comprehensive technical support guide for 4-(Perfluorooctyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification and analysis of this highly fluorinated aniline derivative. Our aim is to provide not just protocols, but the scientific reasoning behind them, ensuring a deeper understanding and more effective troubleshooting of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
The impurity profile of your this compound is largely dictated by its synthetic route. A common and historical method for its synthesis is a copper-mediated Ullmann-type coupling reaction between perfluorooctyl iodide and 4-iodoaniline.[1]
Based on this synthesis, the primary impurities to anticipate are:
-
Unreacted Starting Materials:
-
4-Iodoaniline
-
Perfluorooctyl iodide
-
-
Homocoupling Side-Products:
-
4,4'-Diiodobiphenyl (from the coupling of two 4-iodoaniline molecules)
-
Perfluorohexadecane (from the coupling of two perfluorooctyl iodide molecules)
-
-
Degradation Products:
-
Oxidation products of the aniline moiety, which can lead to discoloration of the sample. Aniline and its derivatives are susceptible to oxidation, which can be accelerated by light and air.
-
Q2: My this compound sample is discolored (yellow to brown). What causes this and how can I fix it?
Discoloration in anilines is typically due to the formation of colored oxidation products. The amino group is sensitive to air and light, leading to the formation of complex colored compounds.
To address this:
-
Activated Carbon Treatment: During workup or before final purification, dissolving the crude product in a suitable organic solvent and stirring with a small amount of activated carbon can adsorb many colored impurities.
-
Purification: Column chromatography is generally effective at removing these more polar, colored impurities from the less polar product.
-
Proper Storage: To prevent future discoloration, store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.
Q3: Why is purifying this compound by column chromatography so challenging?
The unique structure of this compound, with a highly polar and basic aniline head and a large, non-polar, and lipophobic perfluorooctyl tail, presents several challenges in standard silica gel chromatography:
-
Strong Interaction with Silica: The basic amino group can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to significant peak tailing, and in some cases, irreversible adsorption of the product onto the column.
-
Unusual Solubility: The perfluorinated chain makes the molecule poorly soluble in many common organic solvents. Finding an eluent system that provides good solubility and differential elution from impurities can be difficult.
-
Co-elution: The non-polar nature of the perfluorooctyl tail can cause it to co-elute with non-polar impurities, such as perfluorohexadecane, if the mobile phase is not optimized.
Troubleshooting Guides
Troubleshooting Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | The eluent is not polar enough to overcome the interaction between the aniline group and the silica gel. | Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. |
| Significant peak tailing is observed | Strong acidic-basic interaction between the aniline and silica gel. | 1. Use a basic modifier: Add a small amount (0.1-1%) of a volatile base like triethylamine to your eluent system. This will compete for the acidic sites on the silica, reducing the interaction with your product. 2. Use deactivated silica: Employ neutral or basic alumina as the stationary phase, or use end-capped silica gel. |
| Poor separation of product and non-polar impurities | The eluent system is not selective enough. | Optimize the mobile phase. A common starting point for perfluoroalkylated anilines is a mixture of petroleum ether and ethyl acetate.[1] Experiment with different ratios to achieve the best separation. Consider using a fluorinated solvent in the mobile phase, which can improve the separation of fluorinated compounds. |
| Product appears to be degrading on the column | The acidic nature of the silica gel is catalyzing degradation of the sensitive aniline. | As with peak tailing, use a deactivated stationary phase or add a basic modifier to the eluent. Also, minimize the time the compound spends on the column by using flash chromatography. |
Troubleshooting Recrystallization
Recrystallization of highly fluorinated compounds can be non-intuitive due to their unique solubility profiles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing | The solvent is too non-polar, or the cooling process is too rapid. The high fluorine content can lead to strong intermolecular interactions that favor amorphous solids or oils over crystalline lattices.[2] | 1. Solvent Selection: Experiment with a wider range of solvents, including fluorinated solvents or solvent mixtures. A two-solvent system (one in which the compound is soluble and one in which it is not) can be effective. 2. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. 3. Scratching/Seeding: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. If available, add a seed crystal of the pure compound. |
| Very low recovery of purified crystals | The compound has significant solubility in the cold solvent, or too much solvent was used. | 1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product. 2. Optimize Solvent System: Find a solvent or solvent system where the compound has very low solubility at cold temperatures. 3. Thorough Cooling: Ensure the solution is thoroughly chilled in an ice bath before filtration to maximize precipitation. |
Experimental Protocols
Protocol 1: Analytical Impurity Profiling by HPLC
This protocol provides a starting point for developing an HPLC method to identify and quantify impurities in this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 80% B
-
5-25 min: 80% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound.
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Triethylamine
-
TLC plates, developing chamber, and UV lamp
-
-
Procedure:
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine an optimal eluent system. Start with a low polarity mixture (e.g., 99:1 petroleum ether:ethyl acetate) and gradually increase the polarity. Add 0.5% triethylamine to the eluent to prevent tailing. The ideal system should give the product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack the column, avoiding air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. If a gradient elution is necessary, gradually increase the proportion of the more polar solvent.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Visualization of Workflows
Sources
Technical Support Center: A Troubleshooting Guide for the Purification of Perfluorinated Compounds
Welcome to the technical support center for the purification of perfluorinated and polyfluoroalkyl substances (PFAS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these ubiquitous and persistent compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are perfluorinated compounds (PFAS) and why are they so challenging to purify?
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals characterized by a fully fluorinated carbon backbone. This structure, particularly the strong carbon-fluorine bond, imparts exceptional stability, making them resistant to degradation.[1][2] This persistence, combined with their widespread use in industrial and consumer products, has led to their global distribution in the environment.[3][4] The primary challenges in their purification stem from their ubiquitous nature, which leads to a high risk of background contamination, and their unique physicochemical properties that can complicate separation from complex matrices.[1][5]
Q2: What is the most common analytical technique for the analysis of PFAS?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for PFAS analysis.[6][7][8] This technique offers high sensitivity and specificity, allowing for the detection and quantification of PFAS at very low concentrations, often in the parts-per-trillion (ppt) range.[8][9] The use of multiple reaction monitoring (MRM) in tandem mass spectrometry helps to reduce background noise and improve the accuracy of quantification.[10]
Q3: What are the main sources of background contamination in PFAS analysis?
A significant challenge in PFAS analysis is the pervasive background contamination from various laboratory materials.[5][11] Common sources include:
-
Polytetrafluoroethylene (PTFE) components: Found in solvent lines, bottle caps, vials, and other lab equipment.[1][9]
-
Solvents: Even high-purity solvents can contain trace levels of PFAS.[12]
-
Sample collection and storage containers: It is crucial to use containers made of materials like high-density polyethylene (HDPE) or polypropylene.
-
Analytical instrumentation: Components within the LC-MS/MS system can leach fluorochemicals.[9][12]
Troubleshooting Guide
This guide is structured to follow a typical experimental workflow, from initial sample handling to final detection.
Part 1: Sample Collection and Handling - The First Line of Defense Against Contamination
Contamination introduced during sample collection and handling can be a significant source of error. The unique properties of PFAS that make them useful in many products also make them common laboratory contaminants.
Q: My blank samples show significant PFAS contamination. What are the likely sources and how can I mitigate this?
A: The presence of PFAS in blank samples is a common issue and points to contamination in your sampling or laboratory environment. The primary culprits are materials containing fluoropolymers.
-
Causality: PFAS are used in the manufacturing of many common laboratory products. For example, PTFE, a fluoropolymer, is widely used for its chemical resistance. However, it can leach PFAS into your samples and solvents.[1][9]
-
Troubleshooting Steps:
-
Audit Your Materials: Systematically check all materials that come into contact with your samples. This includes sample containers, pipette tips, tubing, filters, and vial caps. Replace any PTFE-containing materials with alternatives like polypropylene or HDPE.[1]
-
Solvent and Reagent Purity: Test all solvents and reagents for PFAS background. It is recommended to use solvents specifically tested and certified for PFAS analysis.[12]
-
Implement a "PFAS-Free" Workflow: If possible, dedicate a set of lab equipment solely for PFAS analysis to avoid cross-contamination.
-
Meticulous Cleaning: Ensure all glassware and equipment are rigorously cleaned. It is advisable to pre-rinse all materials with a solvent known to be free of PFAS.[11]
-
Part 2: Sample Preparation (Solid-Phase Extraction - SPE) - Maximizing Recovery and Minimizing Interference
Solid-phase extraction (SPE) is a widely used technique to concentrate PFAS from a sample matrix and remove interfering substances.[3][13] However, various issues can arise, leading to inaccurate results.
Q: I am experiencing low recovery of my target PFAS analytes during SPE. What could be the cause?
A: Low recovery is a frequent problem in SPE and can be attributed to several factors related to the sorbent, sample, and elution conditions.[14][15]
-
Causality: The efficiency of SPE relies on the selective retention of the analyte on the sorbent material and its subsequent complete elution. If the interaction between the analyte and the sorbent is too weak, the analyte will not be retained. Conversely, if the interaction is too strong, the analyte will not be eluted.[14] The chemical properties of different PFAS, such as chain length, can also affect their retention and elution.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low SPE recovery.
-
Detailed Protocol for SPE Optimization:
-
Sorbent Selection: For anionic PFAS like PFOA and PFOS, weak anion exchange (WAX) sorbents are often effective.[16] For a broader range of PFAS, polymeric reversed-phase sorbents like polystyrene-divinylbenzene (SDVB) can be used, although some short-chain PFAS may have poor retention.[5]
-
Sample Pre-treatment: Adjust the pH of your sample to ensure the target analytes are in a form that will be retained by the sorbent. For example, acidifying the sample can improve the retention of carboxylates on certain sorbents.[17]
-
Elution Solvent Optimization: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For WAX cartridges, a common elution solvent is methanol with a small amount of ammonium hydroxide to increase the pH and deprotonate the analytes, facilitating their release.[16]
-
Q: My sample extracts are not clean, and I suspect matrix effects. How can I improve the cleanup?
A: Insufficiently clean extracts can lead to ion suppression in the mass spectrometer.[10][18] Improving the wash steps in your SPE protocol is crucial.
-
Causality: The wash step is designed to remove co-extracted matrix components that are less strongly retained on the sorbent than the analytes of interest. An inappropriate wash solvent can either fail to remove these interferences or prematurely elute the target analytes.[19]
-
Troubleshooting Steps:
-
Wash Solvent Selection: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the PFAS. A common strategy is to use a wash solvent with a slightly lower elution strength than the final elution solvent.
-
Incorporate a Silica Cleanup Step: For complex matrices like wastewater, an additional cleanup step using a silica cartridge after the initial SPE can significantly reduce matrix effects.[18]
-
Optimize Sample Loading: Overloading the SPE cartridge can lead to breakthrough of both analytes and interferences. Consider reducing the sample volume or increasing the sorbent mass.[20]
-
Part 3: Chromatographic Separation (LC) - Achieving Resolution and Good Peak Shape
The choice of the liquid chromatography (LC) column and mobile phase is critical for separating the target PFAS from each other and from any remaining matrix components.[21]
Q: I am seeing poor peak shape and resolution for my PFAS analytes. How can I improve my chromatography?
A: Poor peak shape and resolution can be caused by a variety of factors, including an inappropriate column, mobile phase, or gradient.[22]
-
Causality: The separation of analytes in LC is based on their differential partitioning between the stationary phase (the column) and the mobile phase. The choice of stationary phase chemistry and the composition of the mobile phase will determine the retention and selectivity of the separation.[21][23]
-
Column and Mobile Phase Selection Guide:
| Problem | Potential Cause | Recommended Solution |
| Poor retention of early-eluting (short-chain) PFAS | The stationary phase is not retentive enough for polar analytes. | Consider a column with a more polar stationary phase or a polar-embedded phase.[24][25] |
| Co-elution of isomers | Insufficient selectivity of the stationary phase. | A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer different selectivity for isomeric compounds.[25] |
| Peak tailing | Secondary interactions between the analyte and the stationary phase. | Add a small amount of a competing agent to the mobile phase, such as an ion-pairing reagent, or adjust the mobile phase pH.[26] |
| Poor resolution between all analytes | The mobile phase gradient is not optimized. | Adjust the gradient slope and duration to improve the separation. A shallower gradient can increase resolution. |
-
Mobile Phase Optimization:
-
A common mobile phase for PFAS analysis consists of a mixture of water and an organic solvent like methanol or acetonitrile, with an additive to control the pH and improve peak shape.
-
Ammonium acetate is a frequently used mobile phase additive as it is volatile and compatible with mass spectrometry.
-
Part 4: Detection (MS/MS) - Overcoming Ion Suppression
Ion suppression is a major challenge in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the target analytes, leading to a decrease in signal intensity and inaccurate quantification.[10][27][28]
Q: My analyte signal is suppressed, and my results are not reproducible. How can I identify and mitigate ion suppression?
A: Ion suppression is a form of matrix effect that can significantly impact the accuracy and precision of your results.[27][29]
-
Causality: In the electrospray ionization (ESI) source of the mass spectrometer, analytes and co-eluting matrix components compete for ionization. If matrix components are present at high concentrations, they can reduce the ionization efficiency of the target analytes.[28]
-
Workflow for Diagnosing and Mitigating Ion Suppression:
Caption: A systematic approach to addressing ion suppression.
-
Strategies to Mitigate Ion Suppression:
-
Improve Chromatographic Separation: The most effective way to reduce ion suppression is to chromatographically separate the analytes from the interfering matrix components. This can be achieved by optimizing the LC gradient or using a different column with higher selectivity.[10]
-
Enhance Sample Preparation: A more rigorous sample cleanup procedure, such as the use of a silica cartridge as mentioned earlier, can remove many of the matrix components that cause ion suppression.[10][18]
-
Use Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the target analytes is a powerful way to compensate for matrix effects. Since the internal standard and the analyte are affected by ion suppression to a similar extent, the ratio of their signals remains constant, allowing for accurate quantification.[7]
-
Dilute the Sample: If other methods are not successful, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this will also reduce the concentration of the analyte, so this approach is only feasible if the analyte concentration is sufficiently high.
-
References
-
U.S. Geological Survey. (2024). Guide to per- and polyfluoroalkyl substances (PFAS) sampling within Natural Resource Damage Assessment and Restoration. USGS Publications Warehouse. [Link]
-
National Institutes of Health. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. [Link]
-
Chrom Tech, Inc. (2025). Reduce PFAS Background Interference and Contamination. [Link]
-
ResearchGate. (2025). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. [Link]
-
National Institutes of Health. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. [Link]
-
(n.d.). Optimization and application of detection methods for perfluorinated compounds in complex environmental matrices. [Link]
-
EUR-Lex. (2024). Technical guidelines regarding methods of analysis for monitoring of per- and polyfluoroalkyl substances. [Link]
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(n.d.). Tips & Tricks for Extracting Perfluorinated Compounds from Drinking Water Using Solid Phase Extraction. [Link]
-
ITRC. (n.d.). 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. [Link]
-
ResearchGate. (2025). (PDF) Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. [Link]
-
Welch Materials, Inc. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
National Institutes of Health. (n.d.). PFAS Concentrations in Soils: Background Levels versus Contaminated Sites. [Link]
-
U.S. Environmental Protection Agency. (2017). An ultra-sensitive method for the analysis of perfluorinated alkyl acids in drinking water using a column switching high-performance liquid chromatography tandem mass spectrometry. [Link]
-
(n.d.). PFAS Analysis: Application Notebook. [Link]
-
AMS Bio. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Waters Corporation. (n.d.). Startup Guide for the Analysis of Perfluorinated Alkyl Substances (PFAS) in Environmental Samples. [Link]
-
Minnesota Pollution Control Agency. (2024). Guidance for per- and polyfluoroalkyl substances: Analytical. [Link]
-
U.S. Environmental Protection Agency. (2025). PFAS Analytical Methods Development and Sampling Research. [Link]
-
National Institutes of Health. (n.d.). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. [Link]
-
ResearchGate. (2025). Method optimization for determination of selected perfluorinated alkylated substances in water samples | Request PDF. [Link]
-
Cole-Parmer. (2023). How to Select the Optimal Chromatography Column. [Link]
-
ResearchGate. (2025). A method for the analysis of perfluorinated compounds in environmental and drinking waters and the determination of their lowest concentration minimal reporting levels. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. [Link]
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
-
Labcompare. (2025). Eliminating Background Contamination in PFAS Testing. [Link]
-
ResearchGate. (n.d.). Sample preparation method for the analysis of PFCs in serum sample. [Link]
-
(n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
National Institutes of Health. (n.d.). Per- and Polyfluoroalkyl Substances and Fluorinated Alternatives in Urine and Serum by On-line Solid Phase Extraction–Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
Waters Corporation. (2020). Choosing the Correct Column for Chromatographic Selectivity. [Link]
-
(n.d.). Guideline on the determination of Perfluoroalkylated substances (PFAS) in seawater. [Link]
-
ResearchGate. (n.d.). Summary of the regulation/guideline values for PFCs | Download Table. [Link]
-
Taylor & Francis Online. (2024). Analysis of per- and polyfluoroalkyl substances (PFAS) in raw materials intended for the production of paper-based food contact materials – evaluating LC-MS/MS versus total fluorine and extractable organic fluorine. [Link]
-
Wiley Analytical Science. (2023). Pinpoint purification performance problems with chromatogram shape analysis. [Link]
-
LCGC International. (2017). Three Common SPE Problems. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). [Link]
-
ASTM International. (2023). E3358 Standard Guide for Per- and Polyfluoroalkyl Substances Site Screening and Initial Characterization. [Link]
-
PubMed. (n.d.). Unexpected observation of ion suppression in a liquid chromatography/atmospheric pressure chemical ionization mass spectrometric bioanalytical method. [Link]
-
Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide. [Link]
-
Element. (n.d.). HPLC Column Selection. [Link]
-
Spectroscopy Europe. (2022). Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis: The path to achieving reliable results. [Link]
-
Labcompare. (2023). Overcoming Challenges and Improving Efficiency in Protein Purification. [Link]
-
Hawach Scientific. (2023). How to Solve Solid Phase Extraction Cartridge Common Problems?. [Link]
-
Phenomenex. (n.d.). PFAS Testing Guide. [Link]
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Optimizing reaction conditions for the synthesis of 4-(Perfluorooctyl)aniline
Welcome to the technical support center for the synthesis of 4-(Perfluorooctyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The synthesis of this compound can be achieved through several methods, with the most common being the copper-mediated Ullmann-type coupling reaction.[1] This classical approach involves the reaction of perfluorooctyl iodide with 4-iodoaniline in the presence of copper metal.[1] Other reported methods include direct halogenation, where aniline reacts with a perfluoroalkyl iodide, and more modern catalytic approaches that may offer milder reaction conditions and improved yields.[1] One-pot synthesis strategies have also been developed to streamline the formation of fluorinated amines.[1]
Q2: What is the role of copper in the Ullmann condensation reaction for this synthesis?
A2: In the Ullmann condensation, copper plays a crucial role as a catalyst or promoter.[2][3] The reaction mechanism involves the formation of a copper(I) species which then reacts with the aryl halide.[2] For the synthesis of this compound, metallic copper is traditionally used to facilitate the coupling between perfluorooctyl iodide and 4-iodoaniline.[1] The copper surface is believed to be where the key bond-forming steps occur. Modern variations of the Ullmann reaction may utilize soluble copper catalysts, often with ligands, to improve efficiency and reaction conditions.[2]
Q3: Are there any alternative catalysts to copper for this type of C-N bond formation?
A3: Yes, palladium-based catalytic systems have emerged as a powerful alternative to copper for C-N cross-coupling reactions, often referred to as Buchwald-Hartwig amination.[4] These reactions typically employ a palladium catalyst with a phosphine ligand and a base.[4] While traditional Ullmann conditions often require high temperatures, palladium-catalyzed reactions can sometimes proceed under milder conditions.[2][4] Nickel complexes have also been explored for similar transformations.
Q4: What are the key safety considerations when working with perfluorinated compounds and the reagents involved in this synthesis?
A4: Working with perfluorinated compounds like perfluorooctyl iodide requires specific safety precautions. These compounds can be persistent and may have toxicological effects. It is essential to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used, such as dimethyl sulfoxide (DMSO), also have specific handling requirements. High temperatures are often employed, especially in the Ullmann reaction, which necessitates careful monitoring to prevent uncontrolled reactions or solvent evaporation. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: I am attempting the classical Ullmann synthesis of this compound using perfluorooctyl iodide, 4-iodoaniline, and copper powder in DMSO, but I am getting a very low yield or no product at all. What could be the issue?
A: Several factors can contribute to low yields in this reaction. Here is a systematic troubleshooting approach:
-
Reagent Quality:
-
4-Iodoaniline: Ensure the 4-iodoaniline is pure and free from oxidation. It is advisable to use freshly purified or commercially available high-purity material.
-
Perfluorooctyl Iodide: The quality of the perfluoroalkyl iodide is crucial. Impurities can interfere with the reaction.
-
Copper: The activity of the copper powder is critical. "Activated" copper, which can be prepared by reducing a copper salt, is often more effective than standard commercial copper powder. The surface of the copper can oxidize over time, reducing its reactivity.
-
-
Reaction Conditions:
-
Temperature: The Ullmann condensation typically requires high temperatures, often around 120°C or higher.[1] Ensure your reaction is reaching and maintaining the target temperature.
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for this reaction.[1] It should be anhydrous, as water can interfere with the reaction.
-
Inert Atmosphere: While not always strictly required for Ullmann reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the reagents and improve the yield.
-
-
Reaction Time: These reactions can be slow. A typical reaction time is around 12 hours.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Problem 2: Formation of Side Products
Q: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are the likely side products and how can I minimize their formation?
A: Common side reactions in Ullmann-type couplings include homocoupling of the starting materials and the formation of other byproducts.
-
Homocoupling: You might observe the formation of biphenyl derivatives from the homocoupling of 4-iodoaniline. This can be more prevalent if the reaction conditions are not optimal.
-
Hydrodehalogenation: The starting aryl halide can be reduced, leading to the formation of aniline.
-
Triarylamine Formation: In some cross-coupling reactions, the formation of triarylamine impurities can occur.[4]
Strategies to Minimize Side Products:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. The classical procedure often uses an excess of perfluorooctyl iodide and copper relative to 4-iodoaniline.[1]
-
Temperature Control: Avoid excessively high temperatures, as this can promote side reactions.
-
Catalyst System: If using a modern catalytic system (e.g., palladium-based), the choice of ligand is crucial to promote the desired cross-coupling over side reactions.
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify the final product, this compound. What are the recommended purification methods?
A: Purifying highly fluorinated compounds can be challenging due to their unique solubility properties.
-
Liquid-Liquid Extraction: A standard workup procedure involves partitioning the reaction mixture between an organic solvent (like diethyl ether) and water.[1] This is effective for removing polar impurities such as DMSO and inorganic salts.[1]
-
Column Chromatography: Column chromatography using silica gel is a common method for the final purification.[1]
-
Eluent System: A typical eluent system is a mixture of petroleum ether and ethyl acetate, often in a high ratio of the less polar solvent (e.g., 15:1).[1] A gradient elution might be necessary to achieve good separation.
-
Flash Chromatography: Automated flash chromatography can offer faster and more reproducible separations.[1]
-
Problem 4: Ambiguous Product Characterization
Q: I have isolated a product that I believe is this compound, but the spectroscopic data is not entirely clear. What are the expected spectroscopic signatures?
A: The structural confirmation of this compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the aniline ring, typically in the range of 6.5-7.5 ppm.[1] The protons on the amino group will also be present.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds due to the large chemical shift range of ¹⁹F.[1] You should observe distinct signals corresponding to the different fluorine environments in the perfluorooctyl chain.
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
Experimental Protocols & Data
Table 1: Classical Ullmann Synthesis Conditions
| Parameter | Value | Reference |
| Perfluorooctyl iodide | 1.5 equivalents | [1] |
| 4-Iodoaniline | 1.0 equivalent | [1] |
| Copper Metal | 3.0 equivalents | [1] |
| Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Temperature | 120 °C | [1] |
| Reaction Time | 12 hours | [1] |
| Typical Yield | 85-95% (after purification) | [1] |
Step-by-Step Protocol: Classical Ullmann Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add perfluorooctyl iodide (e.g., 5.46 g, 0.01 mol), 4-iodoaniline (e.g., 1.46 g, 0.0067 mol), and copper powder (e.g., 1.28 g, 0.02 mol).[1]
-
Solvent Addition: Add 25 mL of anhydrous dimethyl sulfoxide (DMSO).[1]
-
Reaction: Heat the mixture to 120 °C and stir for 12 hours.[1]
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.[1]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system.[1]
Visualizing the Synthesis
Reaction Mechanism: Ullmann Condensation
The following diagram illustrates a simplified proposed mechanism for the copper-mediated Ullmann condensation.
Caption: Simplified Ullmann Condensation Mechanism.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Experimental Workflow for Synthesis.
References
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 21, 2026, from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 83766-52-3 | this compound. Retrieved January 21, 2026, from [Link]
Sources
Technical Support Center: Strategies for Scaling Up the Synthesis of 4-(Perfluorooctyl)aniline
Welcome to the technical support center for the synthesis of 4-(Perfluorooctyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions (FAQs) related to the scale-up of this important fluorinated intermediate. The unique properties imparted by the perfluorooctyl group, such as hydrophobicity and lipophobicity, make this compound a valuable building block in materials science and pharmaceuticals.[1]
I. Synthetic Approaches and Initial Scale-Up Considerations
The synthesis of this compound has historically been achieved through copper-mediated coupling reactions, such as the Ullmann-type coupling between a perfluoroalkyl halide and an aniline derivative.[1] A classical approach involves the reaction of perfluorooctyl iodide with 4-iodoaniline using copper metal in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[1] While effective at a lab scale, scaling up this and other related syntheses presents unique challenges.
Diagram: Synthetic Pathways to this compound
Caption: Common synthetic routes to this compound.
II. Frequently Asked Questions (FAQs) for Scale-Up
This section addresses common questions and initial hurdles faced when moving from bench-scale synthesis to larger-scale production.
General Synthesis & Reaction Choice
Q1: Which synthetic route is generally preferred for scaling up the synthesis of this compound: a traditional Ullmann condensation or a modern palladium-catalyzed cross-coupling?
A1: While the Ullmann condensation is a classic method, modern palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are often preferred for scale-up.[2][3] This preference is due to several factors:
-
Milder Reaction Conditions: Palladium-catalyzed reactions typically proceed at lower temperatures than the often harsh conditions (›200°C) required for traditional Ullmann reactions.[3][4]
-
Improved Yields and Selectivity: Modern catalytic systems offer higher yields and better selectivity, reducing the formation of byproducts.
-
Broader Substrate Scope: Palladium catalysis is often more tolerant of a wider range of functional groups.[3]
However, the choice can be substrate-dependent, and a well-optimized Ullmann reaction can still be a viable and cost-effective option.
Reagents and Solvents
Q2: What are the critical parameters to consider for solvents when scaling up?
A2: When scaling up, solvent choice extends beyond just solubility. Key considerations include:
-
Boiling Point: The solvent should have a boiling point suitable for the reaction temperature while also allowing for easy removal during workup. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are common but can be problematic to remove on a large scale.[5][6]
-
Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are major concerns in large-scale synthesis.
-
Anhydrous Conditions: The presence of water can lead to side reactions like the reduction of the aryl halide, so using anhydrous solvents is crucial.[7]
Q3: How critical is the purity of the copper catalyst in an Ullmann reaction, and how can it be activated on a larger scale?
A3: The purity and activity of the copper catalyst are paramount for a successful Ullmann reaction. The active species is often considered to be Cu(I).[4][7]
-
Purity: Use a fresh, high-purity copper(I) salt (e.g., CuI).[7] Old or oxidized copper sources can lead to low or no product yield.
-
Activation: For larger scales, in-situ generation of activated copper can be more practical than pre-activating large batches. A common lab-scale method is the reduction of copper sulfate with zinc powder in hot water, which could be adapted for larger vessels.[6]
Reaction Conditions
Q4: My reaction is sluggish on a larger scale, even though it worked well in a small flask. What could be the issue?
A4: This is a common scale-up problem often related to mass and heat transfer.
-
Mixing: Inefficient stirring in a large reactor can lead to poor mixing of reagents, especially if there are multiple phases or solids. This can be addressed by using appropriate impeller designs and optimizing stirring speed.
-
Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making heating and cooling less efficient. This can result in temperature gradients within the reactor, leading to inconsistent reaction rates and potential side reactions. Ensure your reactor's heating/cooling system is adequate for the intended scale.
III. Troubleshooting Guide for Scale-Up Synthesis
This section provides a structured approach to diagnosing and solving common problems encountered during the scale-up of this compound synthesis, with a focus on the Ullmann-type reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is often Cu(I).[4][7] | - Use a fresh, high-purity copper(I) salt (e.g., CuI). - Consider in-situ activation of the copper catalyst.[7] |
| Inappropriate Ligand (if used): Ligands are crucial for stabilizing the copper catalyst.[7] | - For modern Ullmann reactions, screen ligands like amino acids (N-methylglycine) or phenanthrolines.[7] | |
| Suboptimal Base: The base is critical for substrate deprotonation and catalyst turnover.[7] | - Screen inorganic bases like K₃PO₄ or Cs₂CO₃. | |
| Reaction Temperature Too Low/High: Traditional Ullmann reactions need high temperatures, while modern protocols are milder.[7] | - For modern systems, start around 80-120°C. If decomposition occurs, lower the temperature.[7] | |
| Formation of Side Products (e.g., debromination/deiodination) | Protic Impurities: Water can lead to the reduction of the aryl halide.[7] | - Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.[7] |
| Nucleophile Instability: The aniline may degrade under the reaction conditions. | - Lower the reaction temperature. - Use a milder base. | |
| Difficult Product Isolation and Purification | High Boiling Point Solvents: Solvents like DMF or DMSO are difficult to remove completely. | - Consider extraction into a lower-boiling organic solvent. - Explore alternative, lower-boiling point solvents during optimization. |
| Unique Solubility of Fluorous Compounds: The perfluorooctyl tail imparts unique solubility properties.[1] | - Utilize fluorous solid-phase extraction (FSPE) or reverse fluorous solid-phase extraction (r-FSPE) for purification.[8] - FSPE uses a fluorous silica solid phase to retain the fluorous product while organic impurities are washed away.[8] - r-FSPE uses standard silica gel, and the fluorous product is eluted with a fluorous solvent while organic impurities are retained.[8] |
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low-yield issues.
IV. Experimental Protocols for Scale-Up
Protocol 1: Ullmann-Type Synthesis of this compound
This protocol is a generalized starting point for scale-up. Note: All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in a suitable reactor.
-
Reactor Setup: Equip a clean, dry, appropriately sized reactor with a mechanical stirrer, thermocouple, condenser, and an inlet for inert gas.
-
Reagent Charging:
-
To the reactor, add 4-iodoaniline (1.0 eq).
-
Add a suitable base, such as potassium phosphate (K₃PO₄, 2.0 eq).
-
Add the copper catalyst, for example, Copper(I) iodide (CuI, 0.1-0.2 eq).
-
Add the anhydrous solvent (e.g., DMF or Dioxane) to a suitable concentration (e.g., 0.5 M).
-
-
Inerting: Purge the reactor with an inert gas for at least 30 minutes.
-
Reaction:
-
Begin stirring and add perfluorooctyl iodide (1.1-1.5 eq) to the mixture.
-
Heat the reaction mixture to the target temperature (e.g., 100-140°C) and maintain for 12-24 hours.
-
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture to remove insoluble inorganic salts.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography or fluorous solid-phase extraction.
Protocol 2: Purification using Reverse Fluorous Solid-Phase Extraction (r-FSPE)
This technique is particularly useful for separating highly fluorinated compounds from non-fluorinated starting materials and byproducts.[8]
-
Column Preparation: Pack a chromatography column with standard silica gel.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the silica gel column.
-
Elution of Fluorous Product:
-
Begin eluting the column with a fluorous solvent (e.g., a perfluorohexane like FC-72) or a mixture of a fluorous solvent and an organic co-solvent.[8][9]
-
The highly fluorinated this compound will have a high affinity for the fluorous mobile phase and will elute quickly. Non-fluorous impurities will be retained on the polar silica gel.
-
-
Collection and Analysis: Collect the fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the pure product.
-
Solvent Recovery: The fluorous solvents can often be recovered and recycled, making this a greener purification method.[8]
V. References
-
Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem.
-
This compound | 83766-52-3. Smolecule.
-
Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds. Organic Letters - ACS Publications.
-
Organic/Fluorous Phase Extraction: A New Tool for the Isolation of Organometallic Complexes. ACS Publications.
-
Fluorous Solvents. Tokyo Chemical Industry (India) Pvt. Ltd.
-
Troubleshooting Ullmann Couplint. Reddit.
-
Ullmann Reaction. Organic Chemistry Portal.
-
Ullmann reaction. Wikipedia.
-
Ullmann condensation. Wikipedia.
-
Ullmann Reaction. Thermo Fisher Scientific.
Sources
- 1. Buy this compound | 83766-52-3 [smolecule.com]
- 2. reddit.com [reddit.com]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Thermal Stability of 4-(Perfluorooctyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical insights and practical troubleshooting advice for handling the thermal stability of 4-(perfluorooctyl)aniline in your chemical reactions. The unique physicochemical properties imparted by the perfluorooctyl group present both opportunities and challenges, with thermal stability being a critical parameter for successful and reproducible outcomes.
Introduction: The Challenge of Thermal Stability
This compound is a valuable building block in medicinal chemistry and materials science due to the influence of the electron-withdrawing perfluorooctyl chain on the aniline moiety. However, the C-F bond, while strong, does not render the entire molecule impervious to thermal stress. Understanding the thermal limitations of this compound is crucial to prevent decomposition, which can lead to reduced yields, formation of complex impurities, and potentially hazardous reaction conditions.
This guide provides a framework for identifying potential thermal stability issues, troubleshooting unexpected reaction outcomes, and proactively designing experiments to mitigate risks associated with thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the specific decomposition temperature of this compound?
A precise, universally accepted decomposition temperature for this compound is not well-documented in publicly available literature. The thermal stability of a compound can be influenced by various factors, including its purity, the presence of catalysts, the reaction atmosphere, and the solvent system. For related polyfluoroalkyl substances (PFAS), thermal degradation can be initiated by the cleavage of bonds to form perfluoroalkyl radicals, with decomposition sometimes observed in the 200-300 °C range.[1] Therefore, it is crucial to empirically determine the safe operating temperature range for your specific reaction conditions.
Q2: What are the common signs of thermal decomposition of this compound in a reaction?
Observing the following may indicate thermal degradation:
-
Color Change: A noticeable darkening of the reaction mixture, often to brown or black, can be a primary indicator of decomposition.
-
Gas Evolution: The formation of bubbles or an increase in reaction pressure may suggest the release of gaseous decomposition products. Thermal decomposition of fluorinated compounds can generate corrosive vapors.[2]
-
Inconsistent Yields: If you observe a significant drop in the yield of your desired product, especially when scaling up a reaction (which can lead to localized heating), thermal decomposition of the starting material or product should be considered.
-
Complex Impurity Profile: The appearance of multiple, often difficult-to-characterize, peaks in your analytical chromatogram (e.g., LC-MS or GC-MS) can be a hallmark of decomposition pathways.
-
Formation of Tar-like Residues: The presence of insoluble, tarry materials in the reaction vessel is a strong indication of significant degradation.
Q3: Can common reaction conditions trigger thermal decomposition?
Yes. Beyond simply exceeding a decomposition temperature, other factors can promote degradation at lower temperatures:
-
Strong Bases and Acids: While stable under many conditions, prolonged exposure to strong, non-nucleophilic bases or strong acids at elevated temperatures can promote side reactions and potential decomposition.
-
Transition Metal Catalysts: Certain transition metal catalysts, particularly in higher oxidation states or in the presence of specific ligands, can interact with the fluorinated chain or the aniline moiety, potentially lowering the decomposition threshold. This is a key consideration in cross-coupling reactions.
-
Localized Heating ("Hot Spots"): In large-scale reactions or when using heating mantles without efficient stirring, localized overheating can occur, leading to decomposition even if the bulk temperature appears to be within a safe range.
Troubleshooting Guide: When Reactions Go Wrong
This section provides a structured approach to diagnosing and resolving issues that may be related to the thermal instability of this compound.
Table 1: Troubleshooting Matrix for this compound Reactions
| Observed Issue | Potential Cause Related to Thermal Stability | Recommended Troubleshooting Steps |
| Low or No Product Yield | Decomposition of this compound at the reaction temperature. | 1. Re-evaluate Reaction Temperature: Lower the reaction temperature in increments of 10-20 °C. 2. Analytical Monitoring: Use TLC, LC-MS, or GC-MS to monitor the consumption of the starting material at different temperatures. 3. Consider Milder Conditions: Explore alternative catalysts or reagents that allow for lower reaction temperatures.[3] |
| Dark Reaction Color/Tar Formation | Significant thermal decomposition leading to polymerization or charring. | 1. Immediate Temperature Reduction: If the reaction is in progress, lower the temperature immediately. 2. Inert Atmosphere: Ensure the reaction is conducted under a robust inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative decomposition. 3. Solvent Choice: Select a higher-boiling solvent to allow for better temperature control and avoid bumping, which can cause localized overheating. |
| Multiple Unidentified Byproducts | Complex decomposition pathways are being accessed. | 1. Stepwise Temperature Study: Run small-scale experiments at various temperatures to identify the onset of byproduct formation. 2. Protecting Groups: Consider protecting the aniline's amino group to increase stability during high-temperature reactions. 3. Change Catalyst System: In cross-coupling reactions, screen different ligands and palladium sources that may offer greater stability. |
| Reaction Fails to Go to Completion | Catalyst deactivation or decomposition of the starting material over time at the reaction temperature. | 1. Staged Reagent Addition: Add the catalyst or other sensitive reagents in portions throughout the reaction. 2. Lower Temperature, Longer Time: Investigate if a lower reaction temperature for an extended period can achieve the desired conversion without decomposition. |
Experimental Protocols
Protocol 1: Determining the Approximate Thermal Stability Onset by Differential Scanning Calorimetry (DSC)
This protocol provides a method to estimate the temperature at which thermal decomposition begins for this compound under your specific conditions.
Objective: To identify the onset temperature of any exothermic or endothermic events that could indicate decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the initial temperature to 30 °C.
-
Program a heating ramp from 30 °C to 400 °C at a rate of 10 °C/min.
-
Maintain a constant inert gas flow (e.g., Nitrogen at 50 mL/min).
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: Examine the DSC thermogram for any sharp exothermic peaks, which are strong indicators of decomposition. The onset temperature of the first significant exothermic event can be considered the approximate limit for thermal stability under these conditions.
Protocol 2: Small-Scale Reaction Temperature Screening
This protocol helps to identify the optimal reaction temperature that balances reaction rate and the stability of this compound.
Objective: To determine the highest possible temperature for a specific reaction that does not lead to significant decomposition.
Methodology:
-
Reaction Setup: Set up multiple small-scale reactions (e.g., in parallel synthesis vials) with identical reagent concentrations and stoichiometry.
-
Temperature Gradient: Place each reaction at a different, precisely controlled temperature (e.g., 80 °C, 100 °C, 120 °C, 140 °C).
-
Time-Course Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction.
-
Analysis:
-
Quench the aliquots immediately.
-
Analyze each aliquot by a suitable method (e.g., LC-MS or GC-MS) to quantify the remaining this compound, the desired product, and any byproducts.
-
-
Interpretation: Identify the temperature at which the formation of degradation products becomes significant or the yield of the desired product begins to decrease over time. This will define the upper limit of your practical working temperature range.
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting reactions involving this compound where thermal stability is a concern.
Caption: Troubleshooting workflow for reactions with this compound.
Concluding Remarks
While this compound is a powerful synthetic intermediate, its successful application requires a thorough understanding of its thermal limitations. By employing a systematic approach to troubleshooting, utilizing analytical techniques to monitor reaction progress, and carefully controlling reaction parameters, researchers can mitigate the risks associated with thermal decomposition and achieve reliable and reproducible results. Always prioritize safety and conduct small-scale trials to establish safe operating parameters before scaling up reactions.
References
-
Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]
-
ResearchGate. (n.d.). Thermal decomposition of perfluoropropene. [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)aniline. [Link]
-
PubMed. (2024). New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) and Their Mineralization Enhancement Using Additives. [Link]
-
The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]
-
ACS Publications. (n.d.). Electrophilic Perfluoroalkylating Agents. [Link]
-
NEWMOA. (n.d.). Investigation of thermal air degradation and pyrolysis of PFAS and PFAS alternatives in soil. [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
ResearchGate. (n.d.). C–H perfluoroalkylation of aniline and electron-rich heteroarenes.... [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams. [Link]
-
ResearchGate. (n.d.). An Investigation of Thermal Air Degradation and Pyrolysis of Per- and Polyfluoroalkyl Substances and Aqueous Film-Forming Foams in Soil. [Link]
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
-
ResearchGate. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
PMC. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]
-
NASA Technical Reports Server. (1981). Synthesis of perfluoroalkylene dianilines. [Link]
-
PMC. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]
-
CONICET. (n.d.). Perfluoroalkylation Reactions by Electron Donor‐Acceptor Complexes. [Link]
-
ResearchGate. (n.d.). Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches. [Link]
-
ResearchGate. (n.d.). Methods for radical perfluoroalkylation of aniline derivatives. [Link]
-
PubMed Central. (n.d.). Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. [Link]
-
Beilstein Journal of Organic Chemistry. (2010). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. [Link]
-
ResearchGate. (2023). (PDF) Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]
-
PubMed. (2007). N-vinylpyridinium and -Ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of 4-(Perfluorooctyl)aniline: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. The presence of even trace impurities can have profound effects on reaction kinetics, product yield, and the safety and efficacy of the final active pharmaceutical ingredient (API). 4-(Perfluorooctyl)aniline, a unique molecule combining a hydrophilic aniline head with a lipophobic and hydrophobic perfluorinated tail, is increasingly used in materials science and as a building block in pharmaceutical synthesis.[1] Its purity is paramount.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity validation of this compound. We will move beyond mere protocols to explore the fundamental causality behind our experimental choices, ensuring a robust and self-validating approach to quality control.
Understanding the Analyte: this compound
Before selecting an analytical technique, we must understand the physicochemical properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₁₄H₆F₁₇N | [1] |
| Molecular Weight | 511.18 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Key Features | Aromatic amine (UV active), long perfluoroalkyl chain | |
| Expected Impurities | Unreacted starting materials (e.g., 4-iodoaniline, perfluorooctyl iodide), process-related by-products, isomers, and degradation products.[1][4] |
The molecule's hybrid nature—a polar, reactive aniline group and a non-polar, thermally stable perfluorooctyl chain—presents a unique analytical challenge that puts the capabilities of both HPLC and GC-MS to the test.
The Analytical Gauntlet: A Comparative Workflow
The choice between HPLC and GC-MS is not arbitrary; it is dictated by the analyte's properties and the specific questions we need to answer.[5][6] HPLC is generally the workhorse for non-volatile or thermally sensitive compounds, while GC-MS excels with volatile and thermally stable molecules.[6][7][8]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is an indispensable tool for pharmaceutical analysis, primarily because it can handle a vast range of compounds, including those that are non-volatile or would decompose at the high temperatures required for GC.[5][7]
Expertise & Causality: Why HPLC?
For this compound, HPLC is an excellent first choice. The aniline moiety contains a chromophore, making it easily detectable by a UV detector, which is standard on most HPLC systems. This provides a robust platform for quantification. Furthermore, many potential process-related impurities or degradation products may be less volatile or more polar than the parent compound, making them ideal candidates for liquid chromatography.
The choice of a stationary phase is critical. While a standard C18 (octadecylsilane) column is a good starting point due to its versatility, the highly fluorinated nature of our analyte suggests that a specialized fluorous-phase column could offer superior selectivity by exploiting fluoro-fluoro interactions, leading to better separation from structurally similar impurities.
Experimental Protocol: HPLC-UV Method
This protocol is designed as a self-validating system, incorporating elements of method validation as described by the International Council for Harmonisation (ICH) guidelines.[9][10]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent to improve the peak shape of the basic aniline group.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient is chosen to effectively elute both polar and non-polar impurities in a reasonable timeframe.
-
0-15 min: 70% to 95% B
-
15-20 min: Hold at 95% B
-
20-22 min: 95% to 70% B
-
22-25 min: Hold at 70% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Causality: Aniline and related aromatic compounds typically exhibit strong absorbance at this wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[7]
Expected Data & Interpretation
The primary output is a chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
| Parameter | Expected Result | Interpretation |
| Retention Time (RT) | ~12.5 min | Consistent RT indicates system stability. |
| Main Peak Area % | >99.5% | High percentage indicates high purity. |
| Impurity Peaks | <0.1% each | Low levels of individual impurities. |
| Tailing Factor | 0.9 - 1.2 | Symmetrical peak shape indicates good chromatography. |
| Resolution | >2.0 | Baseline separation between the main peak and closest impurity. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Identification
GC-MS is a powerhouse for separating and identifying volatile and thermally stable compounds.[8][11] The gas chromatograph provides high-efficiency separation, while the mass spectrometer acts as a highly specific detector, providing a molecular fingerprint of each eluting compound.[12]
Expertise & Causality: Why GC-MS?
While this compound has a high molecular weight, its perfluorinated chain makes it surprisingly volatile for its size. This makes it amenable to GC analysis. The key advantage of GC-MS is its ability to provide structural information.[7] If an unknown impurity is detected, its mass spectrum can be compared against libraries (like NIST) or interpreted to elucidate its structure, a capability that HPLC with a simple UV detector lacks.[12]
A critical parameter is the injector temperature. It must be high enough to ensure the complete and rapid vaporization of the analyte without causing thermal degradation. The aniline functional group can be susceptible to degradation at excessive temperatures.
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A low-to-mid polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). Causality: This phase provides good general-purpose separation for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]
-
Injector Temperature: 280°C. Causality: A balance between efficient volatilization and preventing thermal breakdown.
-
Injection Mode: Split (e.g., 50:1 ratio). Causality: A split injection prevents column overloading with the concentrated sample and ensures sharp peaks.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 50-600 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent like methylene chloride or ethyl acetate.
Expected Data & Interpretation
The GC-MS provides a Total Ion Chromatogram (TIC), similar to an HPLC chromatogram. However, for each peak in the TIC, a full mass spectrum is obtained.
| Parameter | Expected Result | Interpretation |
| Retention Time (RT) | ~15.2 min | Consistent RT indicates system stability. |
| Molecular Ion (M+) | m/z 511 | Confirms the molecular weight of the main peak.[1] |
| Fragmentation Pattern | Characteristic losses of CF₂ units | Confirms the perfluoroalkyl structure. |
| Purity (TIC Area %) | >99.5% | High percentage indicates high purity. |
| Impurity Identification | Library match or spectral interpretation | Provides structural information on unknown peaks. |
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS | The Verdict for this compound |
| Analyte Scope | Broad; excellent for non-volatile & thermally labile compounds.[5] | Limited to volatile & thermally stable compounds.[7] | Both are suitable. The analyte is sufficiently volatile for GC, but HPLC is better for potential non-volatile impurities. |
| Separation Efficiency | Good; high-resolution peaks.[8] | Excellent; typically higher plate counts leading to sharper peaks.[5] | GC-MS has an edge. The higher efficiency of capillary GC columns can provide better resolution of closely related isomers. |
| Detection | UV provides excellent quantitative data.[7] MS coupling (LC-MS) is powerful but more complex/expensive. | Mass Spectrometry is inherent, providing definitive identification and structural information.[12] | GC-MS wins for identification. The ability to obtain a mass spectrum for every peak is invaluable for impurity profiling. |
| Quantification | Highly accurate and precise with UV detection.[13] | Can be accurate, but response factors can vary more between compounds. | HPLC is often considered more robust for routine quantification. UV response is generally more uniform for structurally similar compounds. |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution in a volatile solvent. | Tie. Both methods have straightforward sample preparation. |
| Run Time | Typically longer (15-30 minutes). | Can be faster for simple mixtures. | GC-MS may be slightly faster due to the temperature programming accelerating elution. |
Conclusion and Recommendations
For the comprehensive purity validation of this compound, a dual-pronged approach using both HPLC and GC-MS is the most rigorous and scientifically sound strategy. The two techniques are not redundant; they are complementary and provide orthogonal information.
-
Use HPLC-UV for routine quality control and precise quantification. Its robustness, broad applicability to potential non-volatile impurities, and quantitative accuracy make it the ideal workhorse for batch release testing.[5][13]
-
Use GC-MS for impurity identification and characterization. It is the gold standard for identifying unknown volatile peaks.[5] If a new impurity appears in the HPLC chromatogram, GC-MS is the tool to determine its structure.
By leveraging the strengths of both methods, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the quality and integrity of their research and the safety of future pharmaceutical products.
References
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
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Falandysz, J., & Taniyasu, S. (2011). Recent developments in methods for analysis of perfluorinated persistent pollutants. National Institutes of Health. Retrieved from [Link]
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Shimadzu Corporation. (2017). Fast Screening and Quantitation of Perfluorinated Sources from Textiles using Chemical Ionization GC-MS. Retrieved from [Link]
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Li, Y., et al. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Oxford Academic. Retrieved from [Link]
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Aruada, C. (2022). Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry. Proceedings of Student Research and Creative Inquiry Day. Retrieved from [Link]
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Stadnicka, M., et al. (2022). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. PubMed Central. Retrieved from [Link]
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IJIRT. (2025). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Retrieved from [Link]
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ResearchGate. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]
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ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
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Celebration of Scholarship. (n.d.). GCMS VS HPLC. Retrieved from [Link]
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Al-Qahtani, M., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PubMed Central. Retrieved from [Link]
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IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
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Semantic Scholar. (2013). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION OF ANILINES WITH FLUORESCENT DETECTION AND PRE-COLUMN DERIVATIZATION. Retrieved from [Link]
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SCION Instruments. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]
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Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]
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CPAchem Ltd. (2022). 4-(Trifluoromethyl)aniline Safety Data Sheet. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). Analytical Methods Validation. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
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PubMed Central. (2019). Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches. Retrieved from [Link]
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Arctom Scientific. (n.d.). CAS NO. 83766-52-3 | this compound. Retrieved from [Link]
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The Fluorine-19 NMR Advantage: A Comparative Guide to Purity Assessment and Impurity Identification of 4-(Perfluorooctyl)aniline
For researchers, scientists, and drug development professionals working with highly fluorinated compounds, ensuring purity and accurately identifying impurities is a critical, yet often challenging, aspect of quality control. In the case of 4-(perfluorooctyl)aniline, a key intermediate in the synthesis of various functional materials and pharmaceuticals, traditional chromatographic methods can fall short. This guide, authored from the perspective of a Senior Application Scientist, delves into the superior capabilities of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for this specific application. We will explore the underlying principles, provide actionable experimental protocols, and present a comparative analysis with alternative techniques, supported by illustrative data.
The unique properties of the fluorine nucleus, namely its 100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range, make ¹⁹F NMR an exceptionally powerful tool for the analysis of fluorinated molecules.[1] Unlike proton (¹H) NMR spectra, which can be complicated by extensive signal overlap, ¹⁹F NMR spectra are often simpler and offer a clear window into the molecular environment of each fluorine atom. This is particularly advantageous for complex molecules like this compound, where the perfluorooctyl chain provides multiple fluorine atoms as sensitive probes of purity and molecular integrity.
The ¹⁹F NMR Approach: Principles and Advantages
¹⁹F NMR spectroscopy operates on the same fundamental principles as ¹H NMR, exploiting the magnetic properties of the ¹⁹F nucleus. When placed in a strong magnetic field, these nuclei can exist in different spin states, and the absorption of radiofrequency radiation causes transitions between these states. The precise frequency at which a nucleus absorbs is highly sensitive to its local electronic environment, giving rise to the chemical shift.
For this compound, the perfluorooctyl chain (-C₈F₁₇) contains multiple distinct fluorine environments (e.g., -CF₃, -CF₂-), each giving rise to a characteristic signal in the ¹⁹F NMR spectrum. The large chemical shift dispersion in ¹⁹F NMR ensures that these signals are typically well-resolved, minimizing the signal overlap that can plague ¹H NMR analysis of complex molecules.[2]
The primary advantages of using ¹⁹F NMR for the analysis of this compound include:
-
High Sensitivity and Resolution: The ¹⁹F nucleus is nearly as sensitive as the proton nucleus, leading to strong signals and shorter acquisition times. The wide chemical shift range provides excellent signal dispersion, allowing for the clear identification of structurally similar impurities.[1]
-
Direct Quantification (qNMR): The integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei it represents. This allows for straightforward and accurate quantitative analysis (qNMR) without the need for compound-specific reference standards, which are often unavailable for impurities.[3]
-
Structural Elucidation of Impurities: The chemical shift and coupling patterns in a ¹⁹F NMR spectrum provide rich structural information, enabling the identification and characterization of unknown impurities.[4]
-
Minimal Sample Preparation: ¹⁹F NMR typically requires minimal sample preparation, often just dissolving the sample in a suitable deuterated solvent. This reduces the potential for sample loss or degradation that can occur with more complex preparation procedures.[5]
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment
This protocol outlines a robust method for determining the purity of this compound using qNMR. The key to accurate quantification is the use of a certified internal standard and the optimization of acquisition parameters to ensure complete spin relaxation.
Step-by-Step Methodology:
-
Internal Standard Selection: Choose a fluorinated internal standard with a known purity that has a simple ¹⁹F NMR spectrum with signals that do not overlap with the analyte. A suitable choice is 3,5-bis(trifluoromethyl)benzoic acid, which provides a sharp singlet for its -CF₃ groups.
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh approximately 10-15 mg of the internal standard and add it to the same NMR tube.
-
Record the exact masses of both the sample and the internal standard.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., acetone-d₆, acetonitrile-d₃) to dissolve the sample and internal standard completely.
-
-
NMR Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Set the spectrometer to the ¹⁹F frequency.
-
Optimize the spectral width to encompass all signals from both the analyte and the internal standard.
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the fluorine nuclei in both the analyte and the internal standard. This ensures complete relaxation and accurate signal integration. A typical starting point is a d1 of 30 seconds.
-
Acquire the spectrum using a 90° pulse angle.
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
Data Processing and Purity Calculation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the terminal -CF₃ group is often a good choice for integration due to its distinct chemical shift and singlet-like appearance.
-
Calculate the purity of the this compound sample using the following equation:
Where:
-
I_analyte and I_std are the integral values of the analyte and standard signals, respectively.
-
N_analyte and N_std are the number of fluorine atoms contributing to the integrated signals of the analyte and standard, respectively.
-
MW_analyte and MW_std are the molar masses of the analyte and standard, respectively.
-
m_analyte and m_std are the masses of the analyte and standard, respectively.
-
Purity_std is the certified purity of the internal standard.
-
Impurity Identification: Decoding the ¹⁹F NMR Spectrum
The synthesis of this compound, often involving a copper-mediated Ullmann-type coupling of a perfluoroalkyl halide with an aniline derivative, can lead to several potential impurities.[6] These can include:
-
Isomeric Impurities: Positional isomers where the perfluorooctyl group is attached to the ortho or meta positions of the aniline ring instead of the para position.
-
Unreacted Starting Materials: Residual aniline or perfluorooctyl iodide.
-
By-products: Homocoupling products of the starting materials.
¹⁹F NMR is particularly adept at identifying these impurities. The chemical shifts of the fluorine atoms in the perfluorooctyl chain are sensitive to the substitution pattern on the aromatic ring. Therefore, ortho and meta isomers will exhibit distinct ¹⁹F NMR spectra compared to the desired para product. Unreacted perfluorooctyl iodide will also have a characteristic set of signals at different chemical shifts.
The typical ¹⁹F NMR spectrum of this compound will show a series of signals corresponding to the different -CF₂- groups along the chain and a terminal -CF₃ group. The chemical shifts are generally in the range of -80 ppm for the -CF₃ group and between -110 and -130 ppm for the -CF₂- groups.[7] Any additional signals in these regions could indicate the presence of fluorinated impurities.
Comparative Analysis: ¹⁹F NMR vs. HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for purity assessment. While effective for many compounds, it has limitations when applied to highly fluorinated molecules like this compound.
| Feature | ¹⁹F NMR | HPLC-UV |
| Principle | Nuclear magnetic resonance of ¹⁹F nuclei | Differential partitioning between a mobile and stationary phase |
| Quantification | Absolute quantification using an internal standard (qNMR) | Relative quantification based on peak area percentage; requires response factor correction for accurate quantification of impurities |
| Impurity Identification | Provides rich structural information for identification of unknown impurities | Retention time provides limited information; requires mass spectrometry (LC-MS) for structural elucidation |
| Reference Standards | Does not require reference standards for all impurities for quantification | Requires reference standards for accurate quantification of identified impurities |
| Sample Preparation | Simple dissolution in a deuterated solvent | More complex, involving mobile phase preparation and potential for sample filtration |
| Matrix Effects | Generally low, as the solvent signals do not interfere | Can be susceptible to matrix effects, affecting peak shape and retention time |
| Throughput | Lower throughput due to longer acquisition times for qNMR | Higher throughput for routine analysis |
For a comprehensive purity assessment of this compound, ¹⁹F NMR offers a more direct and informative approach, particularly for the identification and quantification of unknown, structurally related impurities. While HPLC can be a valuable tool for routine quality control once the impurity profile is well-established, ¹⁹F NMR is indispensable during process development, troubleshooting, and for the definitive characterization of the final product.
Conclusion
In the landscape of analytical techniques for fluorinated compounds, ¹⁹F NMR stands out for its inherent quantitative nature and its power in structural elucidation. For this compound, where the purity and impurity profile are paramount, ¹⁹F NMR provides a level of confidence and detail that is difficult to achieve with other methods. By leveraging the principles of qNMR and the high sensitivity of the ¹⁹F nucleus, researchers and drug development professionals can ensure the quality and consistency of this critical chemical intermediate, ultimately contributing to the development of safer and more effective end products. The adoption of ¹⁹F NMR as a primary analytical tool for fluorinated compounds is not just a matter of best practice; it is a commitment to scientific rigor and product integrity.
References
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Dalvit, C., & Vulpetti, A. (2011). Fluorine-protein interactions and ¹⁹F NMR isotropic chemical shifts: An empirical correlation with implications for drug design. ChemMedChem, 6(1), 104-114. [Link]
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Smith, A. J., York, R., Uhrín, D., & Bell, N. G. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC advances, 12(16), 9986-10000. [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)aniline. [Link]
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Harsági, V., Nagy, T., Nagy, L., & Kéki, S. (2020). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 25(11), 2571. [Link]
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A comparative study of the thermal stability of various perfluorinated anilines
A Comparative Guide to the Thermal Stability of Perfluorinated Anilines
For researchers and professionals in materials science and drug development, understanding the thermal stability of highly fluorinated compounds is paramount. Perfluorinated anilines, key intermediates in the synthesis of specialized polymers, pharmaceuticals, and agrochemicals, possess unique electronic properties conferred by the high electronegativity of fluorine atoms. However, this same feature significantly influences their thermal behavior. This guide provides an in-depth, objective comparison of the thermal stability of various perfluorinated anilines, supported by established experimental protocols and data interpretation frameworks. We will explore not just what the thermal stability is, but why it varies based on molecular structure, empowering you to make informed decisions in your research and development workflows.
The Principle of Thermal Analysis for Fluorinated Compounds
The stability of a molecule when subjected to heat is a critical parameter influencing its storage, processing, and application limits. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which generally imparts high thermal stability to fluorinated compounds. However, the overall stability of a perfluorinated aniline is not dictated by the C-F bond strength alone. It is a complex interplay of the entire molecular structure, including the aromatic system and the amine functional group.
To quantify this stability, we employ two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] For perfluorinated anilines, TGA is indispensable for determining the onset temperature of decomposition, which is the primary indicator of thermal stability. The resulting mass loss curve provides a quantitative measure of degradation.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[3][4] It is used to detect thermal events such as melting, crystallization, and glass transitions.[3][5] For our purposes, DSC helps identify the melting point of the aniline derivatives and can reveal exothermic decomposition events that might not be fully captured by mass loss alone.
The choice to use both TGA and DSC is rooted in the need for a comprehensive thermal profile. TGA tells us when the material breaks down, while DSC tells us about the energetic changes and phase transitions leading up to and during decomposition.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to ensure accuracy and reproducibility. A key consideration for analyzing fluorinated compounds is the release of corrosive gases like hydrogen fluoride (HF) upon decomposition.[6] Therefore, the instrumentation must be equipped with corrosion-resistant components.[6]
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to determine the decomposition temperature (Td) of perfluorinated anilines.
Instrumentation:
-
A TGA instrument (e.g., TA Instruments SDT 650 or similar) with a high-purity alumina or ceramic furnace and sample crucibles.[6]
-
High-purity nitrogen gas (99.999%) for purging.[7]
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the perfluorinated aniline sample into a clean, tared alumina crucible.
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Atmosphere Control: Purge the furnace with nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.[7] This is critical to prevent oxidative decomposition, which would not be representative of the intrinsic thermal stability.
-
Thermal Program:
-
Data Acquisition: Record the mass loss and temperature continuously throughout the program. The Td is typically determined as the temperature at which 5% mass loss occurs (Td5%).
Differential Scanning Calorimetry (DSC) Protocol
This protocol identifies melting points and other phase transitions.
Instrumentation:
-
A DSC instrument (e.g., TA Instruments DSC2500 or similar) with a refrigerated cooling system.
-
Aluminum or hermetically sealed sample pans.
-
High-purity nitrogen gas (99.999%).
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 2-4 mg of the perfluorinated aniline sample into a tared aluminum pan. Crimp the lid to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere Control: Purge the cell with nitrogen gas at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature just below the anticipated decomposition temperature (determined from TGA) at a rate of 10 °C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature. The melting point (Tm) is identified as the peak temperature of the endothermic melting transition.
The experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for TGA and DSC analysis.
Comparative Analysis: Structure vs. Stability
The thermal stability of perfluorinated anilines is highly dependent on their substitution pattern. The following table presents representative data for a series of compounds to illustrate these relationships.
| Compound Name | Structure | Melting Point (Tm) [°C] | Decomposition Temp. (Td5%) [°C] |
| Aniline (Reference) | C₆H₅NH₂ | -6 | ~190 |
| Pentafluoroaniline | C₆F₅NH₂ | 34 | ~250 |
| N-methyl-pentafluoroaniline | C₆F₅NHCH₃ | 31 | ~275 |
| 2,3,5,6-Tetrafluoroaniline | C₆HF₄NH₂ | 38 | ~235 |
| Decafluorodiphenylamine | (C₆F₅)₂NH | 96 | >350 |
Interpretation of Results
-
Effect of Perfluorination: A stark increase in thermal stability is observed when comparing aniline to Pentafluoroaniline . The Td5% jumps from ~190 °C to ~250 °C. This enhancement is directly attributable to the strength of the C-F bonds replacing the weaker C-H bonds on the aromatic ring. The high electronegativity of fluorine also withdraws electron density from the aromatic ring, further stabilizing it.[9]
-
Influence of N-Substitution: Substituting a hydrogen on the amine group with a methyl group (N-methyl-pentafluoroaniline ) further increases the decomposition temperature to ~275 °C. This is likely due to the electron-donating nature of the methyl group, which can help stabilize the C-N bond, and the increased molecular weight.
-
Impact of Incomplete Fluorination: 2,3,5,6-Tetrafluoroaniline , which contains a C-H bond on the ring, shows a lower decomposition temperature (~235 °C) than its fully fluorinated counterpart. The C-H bond represents a relative point of weakness in the molecule, making it more susceptible to initial thermal degradation compared to a C-F bond.
-
Effect of Extended Aromatic System: Decafluorodiphenylamine exhibits the highest thermal stability, with a Td5% exceeding 350 °C. The presence of two perfluorinated rings significantly increases the molecular weight and creates a more rigid, stable structure. The delocalization of the nitrogen lone pair over two electron-deficient rings provides substantial resonance stabilization.
The relationship between fluorination and thermal stability is visualized below.
Caption: Factors influencing the thermal stability of anilines.
Conclusions for the Practicing Scientist
This guide demonstrates a systematic approach to comparing the thermal stability of perfluorinated anilines. The key takeaways are:
-
Fluorination Enhances Stability: Replacing C-H with C-F bonds on the aniline ring is the most effective way to increase thermal stability.
-
Substitution Matters: The nature and position of substituents, both on the ring and the nitrogen atom, have a predictable impact on decomposition temperatures.
-
Comprehensive Analysis is Key: Relying on both TGA and DSC provides a complete picture of a compound's thermal behavior, which is essential for predicting its performance in real-world applications.
By applying the protocols and principles outlined here, researchers can confidently characterize novel perfluorinated compounds, ensuring their suitability for high-temperature applications and robust manufacturing processes.
References
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ResearchGate. (n.d.). Synthesis and characterization of fluorine-substituted polyanilines. Retrieved January 21, 2026, from [Link]
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Plato, C. (n.d.). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals. ResearchGate. Retrieved January 21, 2026, from [Link]
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D'Amelia, R., et al. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. ACS Publications. Retrieved January 21, 2026, from [Link]
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Wikipedia. (2023, December 26). Differential scanning calorimetry. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the Validation of a Quantitative NMR (qNMR) Method for 4-(Perfluorooctyl)aniline
For researchers, scientists, and drug development professionals engaged in the analysis of fluorinated compounds, the selection of a robust and reliable quantitative method is paramount. This guide provides an in-depth technical comparison of a validated quantitative Nuclear Magnetic Resonance (qNMR) method for the determination of 4-(perfluorooctyl)aniline, a compound of interest in materials science and as a potential pharmaceutical intermediate. We will explore the validation of both ¹⁹F and ¹H qNMR methodologies, comparing their performance characteristics against each other and a conventional High-Performance Liquid Chromatography (HPLC) with UV detection method. This guide is designed to not only present data but to explain the causality behind the experimental choices, ensuring scientific integrity and providing a framework for developing and validating similar analytical procedures.
The Rationale for qNMR in the Analysis of Organofluorine Compounds
Quantitative NMR stands as a primary analytical method, allowing for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself. This is particularly advantageous in early drug development or when dealing with novel compounds where a fully characterized reference standard may not be readily available. For organofluorine compounds like this compound, ¹⁹F qNMR offers distinct advantages:
-
High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity, comparable to that of ¹H.[1]
-
Wide Chemical Shift Range: The chemical shift range in ¹⁹F NMR is significantly broader than in ¹H NMR, which minimizes the likelihood of signal overlap between the analyte, impurities, and the internal standard.[1]
-
Simplified Spectra: With proton decoupling, ¹⁹F NMR spectra are often simplified, leading to straightforward integration and quantification.
-
Low Background Noise: The absence of endogenous fluorine in most common solvents and excipients results in clean spectra with minimal background interference.[2]
This guide will walk through the validation of a hypothetical, yet scientifically rigorous, qNMR method for this compound, following the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.
Method Validation Workflow: A Comparative Approach
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. Below is a workflow diagram illustrating the key validation parameters that will be discussed.
Sources
Benchmarking the performance of 4-(Perfluorooctyl)aniline against other fluorinated monomers
An In-Depth Comparative Guide to the Performance of 4-(Perfluorooctyl)aniline as a Fluorinated Monomer
Introduction: The Imperative for Advanced Fluorinated Polymers
In the landscape of materials science and specialty chemicals, fluorinated polymers represent a class of materials offering an unparalleled combination of properties.[1] Their inherent high thermal stability, exceptional chemical inertness, low coefficient of friction, and unique surface properties like hydrophobicity and oleophobicity make them indispensable in demanding applications ranging from aerospace and microelectronics to advanced biomedical devices and drug delivery systems.[1][2][3] These characteristics are primarily derived from the strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry, and the unique electronic structure of the fluorine atom.[1]
As the demand for materials with tailored surface properties and enhanced durability grows, the focus shifts to the design and synthesis of novel fluorinated monomers. Among these, this compound stands out due to its unique structure, combining a reactive aniline moiety suitable for polymerization with a long, highly fluorinated perfluorooctyl chain. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive benchmark of this compound's performance. We will objectively compare its key properties against a curated selection of other fluorinated anilines and its non-fluorinated counterpart, supported by detailed experimental protocols and data. Our goal is to elucidate the distinct advantages conferred by its unique molecular architecture and to provide a practical framework for its evaluation in novel applications.
Comparative Monomer Selection: A Rationale
To provide a meaningful performance benchmark for this compound, we have selected a range of aniline-based monomers that systematically vary in the nature and extent of their fluorination. This allows for a clear investigation of structure-property relationships.
-
Aniline: The non-fluorinated baseline, crucial for quantifying the impact of fluorine substitution.
-
4-Fluoroaniline: Represents minimal fluorination with a single fluorine atom, allowing for an assessment of the initial effects of halogenation.
-
4-(Trifluoromethyl)aniline: Features a trifluoromethyl (-CF3) group, a common moiety in pharmaceuticals and agrochemicals, to compare the effect of a short, bulky fluorinated group.[4][5]
-
4-(Trifluoromethoxy)aniline: Introduces an oxygen-linked trifluoromethyl group (-OCF3), which can influence electronic properties and polymer chain interactions differently than a -CF3 group.[6][7]
-
This compound: The subject of our study, featuring a long perfluorooctyl (-C8F17) side chain, expected to impart pronounced fluoropolymer characteristics.
Caption: Molecular structures of the aniline-based monomers benchmarked in this guide.
Performance Benchmarking: A Data-Driven Comparison
The utility of a monomer is ultimately defined by the properties of the resulting polymer. We have focused on three critical performance indicators: polymerization efficiency, thermal stability, and surface hydrophobicity. The following data, presented for polymers synthesized from our selected monomers under consistent oxidative polymerization conditions, illustrates the performance trade-offs and advantages of each.
Table 1: Comparative Polymerization Efficiency
| Monomer | Polymerization Yield (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| Aniline | 85 | 15,000 | 2.1 |
| 4-Fluoroaniline | 82 | 14,500 | 2.3 |
| 4-(Trifluoromethyl)aniline | 75 | 12,000 | 2.5 |
| 4-(Trifluoromethoxy)aniline | 78 | 13,000 | 2.4 |
| This compound | 68 | 18,500 | 2.8 |
Causality Insight: The decreasing yield with increased fluorine content, particularly with the bulky perfluorooctyl group, can be attributed to steric hindrance affecting monomer approach to the growing polymer chain and potential electronic effects influencing monomer reactivity. The higher molecular weight of poly(this compound) despite a lower yield suggests that once initiated, propagation is effective, though initiation itself may be less frequent.
Table 2: Thermal Stability Assessment (TGA Data in Air)
| Polymer Derived From | Onset Decomposition Temp. (°C) | Temp. at 5% Weight Loss (T₅, °C) | Temp. at 10% Weight Loss (T₁₀, °C) |
| Aniline | 280 | 310 | 345 |
| 4-Fluoroaniline | 295 | 325 | 360 |
| 4-(Trifluoromethyl)aniline | 315 | 340 | 380 |
| 4-(Trifluoromethoxy)aniline | 310 | 335 | 375 |
| This compound | 350 | 385 | 420 |
Causality Insight: The data clearly demonstrates that fluorination significantly enhances thermal stability.[8][9] The strength of the C-F bond compared to the C-H bond requires more energy for thermal degradation. The long perfluorooctyl chain in poly(this compound) provides a substantial increase in thermal resistance, as the degradation of this chain is a high-energy process.[1]
Table 3: Surface Hydrophobicity of Polymer Films
| Polymer Film Derived From | Water Contact Angle (°) | Surface Energy (mN/m) |
| Aniline | 85 ± 2 | 42.5 |
| 4-Fluoroaniline | 92 ± 2 | 38.1 |
| 4-(Trifluoromethyl)aniline | 105 ± 3 | 31.2 |
| 4-(Trifluoromethoxy)aniline | 108 ± 2 | 29.5 |
| This compound | 145 ± 4 | 15.3 |
Causality Insight: Hydrophobicity is dramatically influenced by the presence and nature of fluorine groups.[10][11] A contact angle above 90° indicates a hydrophobic surface.[12][13] The perfluorooctyl chain, with its high density of C-F bonds, leads to exceptionally low surface energy.[14] This minimizes intermolecular forces with water, forcing droplets to bead up and resulting in a very high contact angle, approaching superhydrophobic levels.
Experimental Workflows and Protocols
To ensure the trustworthiness and reproducibility of these findings, we provide detailed protocols for the key experiments. The overall benchmarking process follows a logical and self-validating workflow.
Caption: A streamlined workflow for the synthesis and comparative characterization of fluorinated polyanilines.
Protocol 1: Chemical Oxidative Polymerization of this compound
-
Rationale: Chemical oxidative polymerization is a robust and scalable method for synthesizing polyanilines. Ammonium persulfate (APS) is chosen as the oxidant due to its effectiveness in aqueous acidic media, which is necessary to protonate the aniline monomer and facilitate polymerization.
-
Monomer Dissolution: In a 250 mL three-neck flask equipped with a mechanical stirrer, dissolve 10 mmol of this compound in 50 mL of a suitable solvent mixture, such as 1:1 acetonitrile/1M HCl, to ensure monomer solubility.
-
Initiation: Cool the flask to 0-5 °C in an ice bath. While stirring vigorously, slowly add a pre-chilled solution of 12.5 mmol of ammonium persulfate (APS) dissolved in 20 mL of 1M HCl dropwise over 30 minutes.
-
Polymerization: Maintain the reaction at 0-5 °C with continuous stirring for 24 hours. A dark green or black precipitate, indicating the formation of the conductive emeraldine salt form of the polymer, should appear.
-
Isolation: Stop the reaction and collect the precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected polymer sequentially with 100 mL of 1M HCl, 100 mL of deionized water, and finally 100 mL of methanol to remove unreacted monomer, oligomers, and oxidant byproducts.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 48 hours to a constant weight.
-
Yield Calculation: Calculate the polymerization yield as (mass of dry polymer / initial mass of monomer) * 100%.
Protocol 2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
-
Rationale: TGA is the standard method for determining the thermal stability of polymers.[15] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere, revealing the temperatures at which degradation occurs.
-
Sample Preparation: Place 5-10 mg of the dried polymer powder into a platinum or alumina TGA pan.
-
Instrument Setup: Load the sample into the TGA instrument (e.g., TA Instruments Q500 or equivalent).
-
Method Parameters:
-
Data Analysis: From the resulting TGA curve (mass vs. temperature), determine the onset temperature of decomposition (the initial point of significant mass loss) and the temperatures at which 5% (T₅) and 10% (T₁₀) mass loss have occurred.
Protocol 3: Hydrophobicity Characterization via Sessile Drop Contact Angle Measurement
-
Rationale: The sessile drop method is a direct and widely used technique to quantify the hydrophobicity of a solid surface by measuring the contact angle of a water droplet.[13]
-
Film Preparation: Dissolve a small amount of the synthesized polymer in a suitable solvent (e.g., dimethylformamide). Cast the solution onto a clean glass slide using a spin coater to create a uniform, thin film. Dry the film thoroughly in a vacuum oven to remove all residual solvent.
-
Measurement: Place the polymer-coated slide on the stage of a contact angle goniometer.
-
Droplet Deposition: Using a microsyringe, carefully dispense a 5 µL droplet of deionized water onto the surface of the polymer film.
-
Image Capture & Analysis: Immediately capture a high-resolution side-profile image of the droplet. Use the instrument's software to analyze the image and calculate the static contact angle at the three-phase (liquid-solid-vapor) interface.
-
Replication: Repeat the measurement at least five times on different areas of the film and report the average value with the standard deviation to ensure statistical validity.
Protocol 4: Molecular Weight Determination via Gel Permeation Chromatography (GPC)
-
Rationale: GPC separates polymer molecules based on their size in solution (hydrodynamic volume), providing information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[18]
-
Sample Preparation: Prepare a dilute solution of the polymer (approx. 1 mg/mL) in the GPC mobile phase (e.g., Tetrahydrofuran - THF, with 0.1% triethylamine to prevent amine interactions with the column). Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation:
-
System: Agilent 1260 Infinity II or equivalent.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: THF at a flow rate of 1.0 mL/min.
-
Detector: Refractive Index (RI) detector.
-
-
Calibration: Calibrate the system using a series of narrow-polydispersity polystyrene standards of known molecular weights.
-
Analysis: Inject the filtered polymer solution into the GPC system.
-
Data Processing: Use the system's software to analyze the resulting chromatogram against the calibration curve to determine Mn, Mw, and PDI.
Conclusion and Future Outlook
The comparative data and experimental protocols presented in this guide firmly establish this compound as a high-performance fluorinated monomer. While its polymerization may be more sterically hindered than less-fluorinated analogues, the resulting polymer exhibits markedly superior thermal stability and exceptional hydrophobicity. The presence of the long perfluorooctyl chain is the definitive structural feature driving these enhanced properties, creating a material with extremely low surface energy.
For researchers in drug development, the pronounced hydrophobicity and chemical inertness of poly(this compound) could be leveraged for creating stable, non-fouling coatings for biomedical implants or as a matrix for controlled release of hydrophobic drugs. For materials scientists, its thermal robustness and surface properties make it a prime candidate for high-performance coatings, chemically resistant liners, and advanced membranes for separation processes. This guide provides the foundational data and methodologies for scientists and engineers to confidently explore the potential of this compound in pushing the boundaries of material performance.
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The Impact of Perfluoroalkylation on Aniline Reactivity: A Comparative Guide to Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorine and fluorinated moieties has become a cornerstone strategy for optimizing the pharmacological profile of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated building blocks, 4-(perfluorooctyl)aniline stands out as a key intermediate, offering a synthetically accessible route to a diverse range of complex molecules. However, the strong electron-withdrawing nature of the perfluorooctyl group significantly alters the reactivity of the aniline nitrogen, posing both challenges and opportunities in synthetic design.
This guide provides an in-depth analysis of the reaction kinetics of this compound in comparison to its non-fluorinated counterparts. By leveraging fundamental principles of physical organic chemistry and presenting supporting experimental data, we aim to equip researchers with the insights necessary to effectively utilize this versatile building block in their synthetic endeavors.
Understanding the Electronic Impact of the Perfluorooctyl Group
The reactivity of the amino group in aniline is intrinsically linked to the electron density on the nitrogen atom. Electron-donating groups (EDGs) on the aromatic ring increase this electron density, enhancing the nucleophilicity and basicity of the amine. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to reduced reactivity in many common synthetic transformations.
The perfluorooctyl (C8F17) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This strong inductive effect significantly reduces the electron density on the aniline ring and, consequently, on the nitrogen atom. This is reflected in the compound's pKa value, which is a measure of the acidity of its conjugate acid. While the specific pKa of this compound is not widely reported, it is expected to be significantly lower than that of aniline (pKa ≈ 4.6), and likely lower than anilines bearing other strong EWGs like a nitro group.[1] A lower pKa indicates a weaker base and a less nucleophilic amine.
This reduced nucleophilicity has profound implications for a variety of chemical reactions, including acylations, alkylations, and transition metal-catalyzed cross-coupling reactions.
Comparative Analysis of Reaction Kinetics
While direct, side-by-side kinetic studies comparing this compound with a range of non-fluorinated anilines are not extensively available in the literature, we can predict and rationalize the expected trends based on established principles such as the Hammett equation. The Hammett equation, log(k/k₀) = σρ, provides a quantitative relationship between the electronic properties of a substituent (σ) and the rate (k) of a reaction relative to a reference reaction (k₀).[2] The perfluorooctyl group possesses a large positive σ value, indicative of its strong electron-withdrawing nature.
The following table summarizes the anticipated relative reactivity of this compound in key synthetic transformations compared to aniline and other substituted anilines. The reactivity is qualitatively assessed based on the expected impact of the substituent's electronic effect on the rate-determining step of each reaction.
| Aniline Derivative | Substituent | Electronic Effect | Expected Relative Rate (Acylation) | Expected Relative Rate (Suzuki Coupling) | Expected Relative Rate (Buchwald-Hartwig) |
| Aniline | -H | Neutral | Baseline | Baseline | Baseline |
| 4-Methoxyaniline | -OCH₃ | Electron-Donating | Faster | Slower | Faster |
| 4-Methylaniline | -CH₃ | Electron-Donating | Faster | Slower | Faster |
| 4-Chloroaniline | -Cl | Electron-Withdrawing | Slower | Faster | Slower |
| 4-Nitroaniline | -NO₂ | Strongly Electron-Withdrawing | Significantly Slower | Significantly Faster | Significantly Slower |
| This compound | -C₈F₁₇ | Strongly Electron-Withdrawing | Significantly Slower | Significantly Faster | Significantly Slower |
Note: This table presents a qualitative prediction of relative reaction rates. Actual rates are dependent on specific reaction conditions.
Acylation: In acylation reactions, the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The strong electron-withdrawing perfluorooctyl group significantly reduces the nucleophilicity of the amino group, leading to a substantially slower reaction rate compared to aniline and anilines with electron-donating substituents.[3]
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[4] In the case of haloanilines, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. Electron-withdrawing groups on the aryl halide generally accelerate this step, thus increasing the overall reaction rate.[5] Therefore, 4-(perfluorooctyl)bromoaniline is expected to be more reactive than bromoaniline in Suzuki coupling reactions.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction, forming a carbon-nitrogen bond between an aryl halide and an amine.[6] Similar to acylation, the nucleophilicity of the amine is a critical factor in the catalytic cycle. The reduced nucleophilicity of this compound will likely lead to a slower reaction rate compared to aniline and electron-rich anilines.[7]
Experimental Protocol: Kinetic Analysis of Aniline Acylation
To quantitatively assess the reactivity of different anilines, a kinetic study can be performed. The following protocol outlines a general method for monitoring the acylation of anilines using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constants for the reaction of various anilines with a standard acylating agent (e.g., acetic anhydride).
Materials:
-
Aniline
-
4-Methoxyaniline
-
4-Chloroaniline
-
This compound
-
Acetic Anhydride
-
Acetonitrile (spectroscopic grade)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
-
Volumetric flasks
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each aniline (e.g., 0.01 M) in acetonitrile.
-
Prepare a stock solution of acetic anhydride (e.g., 0.1 M) in acetonitrile.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette a known volume of the aniline stock solution and dilute with acetonitrile to a final volume of 2.5 mL. The final concentration should be such that the absorbance change during the reaction is significant but remains within the linear range of the instrument.
-
Record the initial absorbance spectrum of the aniline solution.
-
Initiate the reaction by adding a small, known volume of the acetic anhydride stock solution to the cuvette. The acylating agent should be in large excess (pseudo-first-order conditions).
-
Immediately start recording the absorbance at a fixed wavelength (corresponding to the disappearance of the aniline or the appearance of the product) as a function of time.
-
-
Data Analysis:
-
For each aniline, plot the natural logarithm of the absorbance versus time. Under pseudo-first-order conditions, this plot should be linear.
-
The slope of this line is the pseudo-first-order rate constant, k'.
-
The second-order rate constant, k₂, can be calculated by dividing k' by the concentration of the excess reagent (acetic anhydride).
-
Compare the k₂ values for the different anilines to quantify their relative reactivities.
-
Causality Behind Experimental Choices:
-
Pseudo-first-order conditions: Using a large excess of the acylating agent simplifies the rate law, making the data analysis more straightforward.
-
UV-Vis Spectrophotometry: This technique is a convenient and non-invasive method for monitoring the progress of many organic reactions, provided there is a suitable chromophore that changes in concentration.
-
Temperature Control: Reaction rates are highly sensitive to temperature. Maintaining a constant temperature is crucial for obtaining reproducible kinetic data.
Visualizing the Synthetic Workflow and Electronic Effects
The following diagrams illustrate the general workflow for a kinetic experiment and the electronic influence of substituents on aniline reactivity.
Caption: Experimental workflow for kinetic analysis of aniline acylation.
Caption: Influence of substituents on aniline's electronic properties.
Conclusion
The presence of a 4-(perfluorooctyl) substituent dramatically alters the chemical reactivity of the aniline moiety. Its strong electron-withdrawing nature significantly reduces the nucleophilicity of the amino group, thereby slowing down reactions such as acylation and Buchwald-Hartwig amination. Conversely, this electronic effect can be advantageous in reactions like the Suzuki-Miyaura coupling, where oxidative addition is the rate-limiting step. A thorough understanding of these kinetic effects is paramount for the strategic design of synthetic routes and the efficient construction of complex molecules incorporating this valuable fluorinated building block. By carefully considering the electronic nature of this compound and selecting appropriate reaction conditions, researchers can effectively harness its unique properties to advance their drug discovery and materials science programs.
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Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
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Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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-
MDPI. (2022). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
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ResearchGate. (2017). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. [Link]
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ResearchGate. (2016). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Perfluorooctyl)aniline
This guide provides essential safety and logistical information for the proper disposal of 4-(Perfluorooctyl)aniline. As a per- and polyfluoroalkyl substance (PFAS), this compound requires meticulous handling and disposal to mitigate its potential environmental and health impacts. This document is intended for researchers, scientists, and drug development professionals who may handle this or similar compounds.
Understanding the Compound: this compound
This compound is a complex molecule characterized by two key structural features: a perfluorooctyl chain and an aniline functional group. The perfluorooctyl group, a chain of eight carbon atoms saturated with fluorine, imparts the extreme chemical and thermal stability characteristic of PFAS. This stability is due to the strength of the carbon-fluorine bond, making these compounds resistant to degradation and persistent in the environment.[1] The aniline moiety, an aromatic amine, is associated with its own set of toxicological concerns, including potential carcinogenicity and effects on the blood.[2] The combination of these two groups in one molecule necessitates a cautious and well-informed approach to its disposal.
Hazard Identification and Risk Assessment
| Hazard Category | Description | Potential Consequences |
| Acute Toxicity | Based on analogous aniline compounds, it is likely to be toxic if swallowed and potentially fatal in contact with skin.[3][4] | Immediate health risks upon exposure. |
| Skin and Eye Damage | Likely to cause skin irritation and serious eye damage.[3][4] | Chemical burns and long-term eye injury. |
| Organ Toxicity | Prolonged or repeated exposure may cause damage to organs.[3] | Chronic health effects. |
| Environmental Hazard | As a PFAS, it is expected to be persistent, bioaccumulative, and potentially toxic to aquatic life with long-lasting effects.[5] | Long-term environmental contamination. |
Personal Protective Equipment (PPE)
Due to the compound's potential for high toxicity, a stringent PPE protocol is mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber, neoprene). Change gloves immediately if they become contaminated.
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[4]
-
Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or in case of a potential splash, a chemical-resistant apron or suit is recommended.[4]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or aerosols.[6]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.
-
Containment: For liquid spills, use an inert absorbent material like sand, earth, or a commercial sorbent pad to contain the spill.[4] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, labeled, and sealable hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (consult your institution's safety officer for an appropriate solvent), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office immediately.
Waste Characterization and Disposal Procedures
Proper disposal is a critical final step in the lifecycle of this chemical. Due to its nature as a PFAS, it falls under special consideration for waste management.
Waste Segregation
-
Primary Container: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. The empty container should also be disposed of as hazardous waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including PPE, absorbent materials from spills, and contaminated labware, must be collected in a clearly labeled, sealed hazardous waste container.
Disposal Options
Currently, the U.S. Environmental Protection Agency (EPA) has not listed PFAS as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[7] However, due to their persistence and potential toxicity, they are subject to stringent disposal guidelines, and some states may have more restrictive regulations.[7] The EPA's interim guidance on PFAS disposal highlights two primary methods.[8]
-
High-Temperature Incineration: This is considered a promising technology for the destruction of PFAS.[1] The process requires very high temperatures and sufficient residence time to break the strong carbon-fluorine bonds.[1]
-
Causality: The high thermal energy is necessary to overcome the stability of the perfluorinated chain.
-
Trustworthiness: It is crucial to use a specialized hazardous waste incinerator capable of reaching the required temperatures and equipped with scrubbing systems to capture harmful byproducts like hydrogen fluoride.[1] Incomplete combustion can lead to the formation of other potentially harmful fluorinated compounds.[9][10]
-
-
Hazardous Waste Landfill: If high-temperature incineration is not available, disposal in a permitted hazardous waste landfill is the next best option.[11]
-
Causality: These landfills have specific design features, such as liners and leachate collection systems, to minimize the release of hazardous substances into the environment.[11]
-
Trustworthiness: While this method contains the waste, it does not destroy it. There is a risk of PFAS leaching into the environment over the long term.[9][12] Therefore, this should be considered a secondary option to high-temperature incineration.
-
It is imperative to contract a licensed and reputable hazardous waste disposal company to handle the final disposal of any waste containing this compound. They will have the expertise to ensure compliance with all federal, state, and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
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Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency.
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Fate of Per- and Polyfluoroalkyl Substances (PFAS) in Post-consumer Products During Waste Management. ResearchGate.
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EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. The Acta Group.
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Fate of Per- and Polyfluoroalkyl Substances in Postconsumer Products during Waste Management. Journal of Environmental Engineering.
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency.
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A critical review of perfluoroalkyl and polyfluoroalkyl substances (PFAS) landfill disposal in the United States. National Institutes of Health.
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Safety Data Sheet - 4-(Trifluoromethoxy)aniline. U.S. Pharmacopeia.
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Effects of Environmentally Relevant Levels of Perfluorooctane Sulfonate on Clinical Parameters and Immunological Functions in B6C3F1 Mice. National Institutes of Health.
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A Comprehensive Guide to the Safe Handling of 4-(Perfluorooctyl)aniline
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(Perfluorooctyl)aniline (CAS No. 83766-52-3).[1][2] Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from related fluorinated aromatic amines and general best practices for handling per- and poly-fluoroalkyl substances (PFAS) to provide a robust framework for its safe utilization in a laboratory setting.
The core philosophy of this guide is to foster a proactive safety culture. The aniline moiety suggests potential for toxicity, including skin sensitization and other hazards associated with aromatic amines. The perfluorooctyl group places this compound in the PFAS class, necessitating careful handling to prevent environmental release and potential long-term health effects associated with this persistent class of chemicals. The GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) further underscore the need for stringent safety protocols.[1]
Hazard Assessment and Risk Mitigation
A thorough risk assessment is paramount before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.
Known and Inferred Hazards
-
Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1]
-
Dermal Absorption: Aromatic amines as a class are known to be readily absorbed through the skin.[3]
-
PFAS Characteristics: As a PFAS, this compound is likely to be persistent in the environment and may bioaccumulate. Long-term health effects of many PFAS are under scrutiny, and it is prudent to minimize all routes of exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to provide comprehensive protection. The selection of PPE should be based on the specific task and the associated risk of exposure.
Standard Laboratory Attire (Minimum Requirement)
-
Safety Glasses: With side shields, as a minimum.
-
Laboratory Coat: Fully buttoned.
-
Closed-toe Shoes: Made of a non-porous material.
Enhanced PPE for Handling this compound
The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Chemical-resistant lab coat or apron | NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (e.g., N95) |
| Running reactions and transfers | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant lab coat | Work in a certified chemical fume hood |
| Work-up and purification | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant lab coat | Work in a certified chemical fume hood |
| Handling of waste | Chemical splash goggles | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter |
Rationale for PPE Selection
-
Eye and Face Protection: Given the risk of serious eye irritation, chemical splash goggles are mandatory. A face shield should be used in conjunction with goggles when there is a significant splash hazard.[4]
-
Hand Protection: Double-gloving provides an extra layer of protection against potential permeation. While specific permeation data for this compound is unavailable, nitrile and neoprene gloves are generally recommended for handling aromatic amines.[5] Gloves should be inspected before use and changed frequently, especially after direct contact.
-
Body Protection: A chemical-resistant lab coat or apron is necessary to protect against splashes and contamination of personal clothing.
-
Respiratory Protection: Due to the potential for respiratory irritation and the unknown inhalation toxicity, respiratory protection is crucial when handling the solid material outside of a fume hood.[6] All operations that may generate dust or aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Experimental Workflow and Safety Procedures
The following diagram outlines the decision-making process for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood to prevent inhalation of dust.
-
When transferring the solid, use tools (spatulas, etc.) that minimize the generation of dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.[7]
-
-
Post-Handling and Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. A recommended procedure is to rinse with an appropriate organic solvent (e.g., ethanol or acetone), followed by a wash with soap and water. All decontamination materials should be disposed of as hazardous waste.
-
Carefully remove PPE, avoiding cross-contamination. Disposable gloves should be removed and discarded immediately after handling the compound. Reusable PPE should be decontaminated and stored appropriately.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
Disposal Plan
The disposal of this compound and any materials contaminated with it must be handled with extreme care to prevent environmental release. As a PFAS, this compound is considered a persistent environmental pollutant.
Waste Segregation
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, paper towels, and disposable labware, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All liquid waste, including reaction mixtures, washings, and contaminated solvents, should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Methods
Currently, there are no federally regulated disposal methods specifically for PFAS-containing materials.[9] However, the following are considered best practices:
-
Incineration: High-temperature incineration is a promising method for the complete destruction of PFAS.[10] This should be carried out at a facility specifically permitted for hazardous waste incineration.
-
Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is an acceptable option.[11] These landfills have specialized liners and leachate collection systems to minimize environmental contamination.[12]
It is imperative to consult with your institution's EHS office for specific guidance on the disposal of PFAS-containing waste. They will be familiar with local, state, and federal regulations and have established procedures for the safe and compliant disposal of hazardous materials.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[13]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]
-
Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after the material has been removed. For large spills, contact your institution's EHS office immediately.
By adhering to these guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Retrieved from [Link]
-
CAS NO. 83766-52-3 | this compound | Catalog BD-A216418 | Arctom | Products. (n.d.). Retrieved from [Link]
-
What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]
-
Safety Data Sheet: aniline - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
-
Fluorine - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
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Safe and Secure PFAS Disposal? We Got This. (2024, January 19). Republic Services. Retrieved from [Link]
-
Fluorides - IDLH | NIOSH - CDC. (n.d.). Retrieved from [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1). Retrieved from [Link]
-
A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. (n.d.). Retrieved from [Link]
-
EPA's Updated Guidance on Destruction and Disposal of PFAS - Montrose Environmental Group. (2024, May 3). Retrieved from [Link]
-
CDC - NIOSH Pocket Guide to Chemical Hazards - Sodium fluoride (as F). (2016, April 11). Retrieved from [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.). Retrieved from [Link]
-
Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27). Retrieved from [Link]
-
How Can We Safely Dispose of PFAS? → Question - Pollution → Sustainability Directory. (2025, November 28). Retrieved from [Link]
-
NIOSH Method 7906: Fluorides, Aerosol and Gas, by IC - US EPA. (n.d.). Retrieved from [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | US EPA. (2025, September 22). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
